molecular formula C7H7ClF3N B2663042 (2,4,6-Trifluorophenyl)methanamine hydrochloride CAS No. 1846582-40-8

(2,4,6-Trifluorophenyl)methanamine hydrochloride

Cat. No.: B2663042
CAS No.: 1846582-40-8
M. Wt: 197.59
InChI Key: BPDLIQLXMACHLG-UHFFFAOYSA-N
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Description

(2,4,6-Trifluorophenyl)methanamine hydrochloride is a useful research compound. Its molecular formula is C7H7ClF3N and its molecular weight is 197.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,4,6-trifluorophenyl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3N.ClH/c8-4-1-6(9)5(3-11)7(10)2-4;/h1-2H,3,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPDLIQLXMACHLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)CN)F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClF3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1846582-40-8
Record name (2,4,6-trifluorophenyl)methanamine hydrochloride
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Foundational & Exploratory

Technical Guide: (2,4,6-Trifluorophenyl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1846582-40-8 (Hydrochloride Salt) | 214759-21-4 (Free Base)

Executive Summary

(2,4,6-Trifluorophenyl)methanamine hydrochloride is a specialized fluorinated benzylamine building block critical to modern antiretroviral drug design. It serves as the primary amine donor in the synthesis of Bictegravir (GS-9883) , a second-generation HIV-1 integrase strand transfer inhibitor (INSTI).

The strategic introduction of three fluorine atoms at the 2, 4, and 6 positions of the phenyl ring imparts unique electronic and steric properties that differentiate it from its 2,4-difluoro analog (used in Dolutegravir). This specific substitution pattern enhances metabolic stability by blocking oxidative lability at the benzylic position and modulating the lipophilicity of the final pharmacophore, thereby improving the drug's half-life and resistance profile against viral mutations.

Physicochemical Profile

The hydrochloride salt is the preferred form for storage and handling due to its enhanced stability compared to the liquid free base, which is prone to oxidation and carbonate formation upon air exposure.

PropertySpecification
Chemical Name This compound
Synonyms 2,4,6-Trifluorobenzylamine HCl; 2,4,6-Trifluorobenzylammonium chloride
CAS Number (Salt) 1846582-40-8
CAS Number (Free Base) 214759-21-4
Molecular Formula C₇H₆F₃N[1][2][3][4][5][6][7] · HCl
Molecular Weight 197.59 g/mol (Salt) / 161.13 g/mol (Base)
Appearance White to off-white crystalline solid
Solubility Soluble in Water, Methanol, DMSO; Sparingly soluble in DCM
Acidity (pKa) ~8.2 (Predicted for conjugate acid)
Hygroscopicity Moderate; store under inert atmosphere

Strategic Utility in Drug Design

The "Fluorine Effect" in Bictegravir

The transition from Dolutegravir (2,4-difluorobenzyl moiety) to Bictegravir (2,4,6-trifluorobenzyl moiety) illustrates a precision engineering approach in medicinal chemistry.

  • Metabolic Blocking: The benzylic carbon is a common site for metabolic oxidation by Cytochrome P450 enzymes. The electron-withdrawing nature of the three fluorine atoms reduces the electron density at the benzylic position, making it less susceptible to oxidative attack.

  • Steric Occlusion: The fluorine atom at the 6-position creates steric bulk that restricts the conformational flexibility of the benzyl-amide bond. This "conformational lock" can enhance binding affinity to the HIV integrase active site, particularly in the presence of resistance-conferring mutations (e.g., Q148H/K/R).

  • Lipophilicity Modulation: The additional fluorine increases the logP, facilitating better membrane permeability while maintaining sufficient aqueous solubility for oral bioavailability.

Comparison of Building Blocks
Feature2,4-Difluorobenzylamine (Dolutegravir)2,4,6-Trifluorobenzylamine (Bictegravir)
Electronic Effect Moderate deactivation of ringStrong deactivation; reduced benzylic oxidation
Steric Profile Planar rotation possibleRestricted rotation (ortho-effect)
Binding Pocket Fits Wild-Type IntegraseImproved fit for Mutant Integrase strains

Experimental Protocols

Protocol A: Synthesis of (2,4,6-Trifluorophenyl)methanamine

Context: Industrial synthesis typically proceeds via the hydrogenation of 2,4,6-trifluorobenzonitrile, derived from pentachlorobenzonitrile via halex reaction.

Reagents: 2,4,6-Trifluorobenzonitrile, Raney Nickel, Methanol, Ammonia (g).[3]

  • Preparation: Charge a high-pressure autoclave with 2,4,6-trifluorobenzonitrile (50 g, 318 mmol) and Methanol (500 mL).

  • Catalyst Addition: Add Raney Nickel (2.5 g, 5 wt%) as a slurry. Caution: Raney Ni is pyrophoric.

  • Ammonia Saturation: Cool the vessel to 0°C and saturate with anhydrous Ammonia gas (approx. 5-10 equivalents) to suppress secondary amine formation.

  • Hydrogenation: Pressurize with Hydrogen (H₂) to 1.0 MPa (10 bar). Heat to 90°C with vigorous stirring (350 rpm).

  • Reaction: Maintain conditions for 8 hours. Monitor consumption of nitrile by HPLC.

  • Workup: Filter the catalyst through a Celite pad under Argon. Concentrate the filtrate under reduced pressure.

  • Salt Formation: Dissolve the crude oil in diethyl ether and add 4M HCl in dioxane dropwise at 0°C. Filter the resulting white precipitate to yield the hydrochloride salt.

Protocol B: Bictegravir Coupling Step (Amide Formation)

Context: This step couples the amine to the tricyclic carboxylic acid core of Bictegravir.

Reagents: Tricyclic Acid Core (Intermediate 1), (2,4,6-Trifluorophenyl)methanamine HCl, HATU (or CDI), DIPEA, DMF.

  • Activation: Dissolve the Tricyclic Acid Core (1.0 eq) in anhydrous DMF (10 V). Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir at room temperature for 30 minutes to form the activated ester.

  • Coupling: Add (2,4,6-Trifluorophenyl)methanamine HCl (1.1 eq) in one portion.

  • Reaction: Stir at ambient temperature for 4-6 hours. Monitor by LC-MS for the disappearance of the acid (M+1 peak shifts to Product Mass).

  • Quench: Pour the reaction mixture into ice-cold 1M HCl (aq) to precipitate the product.

  • Purification: Filter the solid, wash with water and cold ethanol. Recrystallize from Ethanol/Water to obtain the penultimate intermediate.

Visualizing the Chemistry

Diagram 1: Industrial Synthesis of the Amine

This workflow illustrates the transformation from the chlorinated precursor to the final amine salt.

SynthesisWorkflow Pentachloro Pentachlorobenzonitrile (Starting Material) TrifluoroNitrile 2,4,6-Trifluorobenzonitrile (Intermediate) Pentachloro->TrifluoroNitrile KF, Sulfolane 180°C (Halex) AmineBase (2,4,6-Trifluorophenyl)methanamine (Free Base) TrifluoroNitrile->AmineBase H2, Raney-Ni MeOH/NH3 AmineSalt HCl Salt (Final Product) AmineBase->AmineSalt HCl/Dioxane

Caption: Industrial route transforming pentachlorobenzonitrile to the target amine via fluorination and reductive amination.[5][6][8][9][10]

Diagram 2: Bictegravir Assembly

This diagram highlights the convergent synthesis where the amine is introduced.

BictegravirSynthesis Core Tricyclic Acid Core (Scaffold) Coupling Amide Coupling (HATU/CDI) Core->Coupling Amine (2,4,6-Trifluorophenyl)methanamine (Building Block) Amine->Coupling Bictegravir Bictegravir (API) Coupling->Bictegravir 1. Amide Bond Formation 2. Demethylation (MgBr2)

Caption: Convergent synthesis of Bictegravir showing the late-stage introduction of the trifluorobenzyl moiety.[8]

Handling and Safety Information

Signal Word: WARNING

  • Hazards:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). The hydrochloride salt is hygroscopic; reseal containers immediately after use.

  • Disposal: Dispose of as hazardous chemical waste containing fluorinated organic compounds. Do not incinerate without scrubbers due to HF formation.

References

  • BLD Pharm. (2024).[4] this compound Product Sheet. Retrieved from

  • Wang, X., et al. (2022).[10] Three-step synthetic procedure to prepare dolutegravir, cabotegravir, and bictegravir.[8][10] Green Chemistry Letters and Reviews. Retrieved from

  • Gilead Sciences, Inc. (2018). Process for the preparation of bictegravir and intermediate thereof. WO2018229798A1. Retrieved from

  • Sigma-Aldrich. (2024). Safety Data Sheet: 2,4,6-Trifluorobenzylamine. Retrieved from

  • ChemicalBook. (2025). 2,4,6-Trifluorobenzylamine Properties and Synthesis. Retrieved from

Sources

An In-Depth Technical Guide to 2,4,6-Trifluorobenzylamine Hydrochloride: Synthesis, Characterization, and Application

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trifluorobenzylamine hydrochloride is a fluorinated aromatic amine of significant interest in the pharmaceutical industry. The strategic placement of three fluorine atoms on the benzene ring imparts unique physicochemical properties to the molecule, influencing its reactivity, lipophilicity, and metabolic stability. These characteristics make it a valuable building block in the synthesis of complex active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the chemical structure, synthesis, and characterization of 2,4,6-trifluorobenzylamine hydrochloride, with a focus on practical, field-proven insights for researchers and drug development professionals.

The primary driver for the heightened interest in 2,4,6-trifluorobenzylamine is its role as a key intermediate in the synthesis of Bictegravir, a potent second-generation integrase strand transfer inhibitor (INSTI) used in the treatment of HIV-1 infection.[1][2] The trifluorinated phenyl moiety is a critical component of the Bictegravir molecule, contributing to its high efficacy and favorable pharmacokinetic profile.

This guide will delve into the practical aspects of handling and synthesizing this compound, providing detailed experimental protocols and explaining the rationale behind the chosen methodologies.

Physicochemical Properties

The introduction of fluorine atoms significantly alters the electronic properties of the benzylamine core, enhancing its resistance to metabolic breakdown and increasing its lipophilicity.[3] These attributes are highly desirable in drug design, often leading to improved bioavailability and efficacy of the final drug product.[4]

PropertyValueSource
Chemical Formula C₇H₇ClF₃N(Calculated)
Molecular Weight 197.58 g/mol (Calculated)
Appearance Expected to be a white to off-white crystalline solid[5]
Solubility Soluble in water and polar organic solvents[6]
pKa (of the free base) 8.16 ± 0.10 (Predicted)[6]

Synthesis of 2,4,6-Trifluorobenzylamine and its Hydrochloride Salt

The most common and efficient synthesis of 2,4,6-trifluorobenzylamine involves the reduction of the corresponding nitrile, 2,4,6-trifluorobenzonitrile. This method is often favored in industrial settings due to the availability of the starting material and the high yields achievable.

Part 1: Synthesis of 2,4,6-Trifluorobenzylamine (Free Base)

The reduction of the nitrile group to a primary amine can be achieved through catalytic hydrogenation, a robust and scalable method.[7][8]

Causality Behind Experimental Choices:

  • Catalyst: Raney Nickel (Raney-Ni) is a highly active and cost-effective catalyst for the hydrogenation of nitriles.[7] The presence of ammonia is crucial to suppress the formation of secondary and tertiary amine byproducts, which can occur through the reaction of the intermediate imine with the newly formed primary amine.[9]

  • Solvent: Methanol is an excellent solvent for this reaction, as it readily dissolves the starting material and is compatible with the hydrogenation conditions.

  • Temperature and Pressure: The reaction is typically carried out at elevated temperature and pressure to ensure a reasonable reaction rate and complete conversion.

Step-by-Step Methodology:

  • Reactor Setup: To a high-pressure autoclave, add 2,4,6-trifluorobenzonitrile (1 equivalent), methanol (10-12 parts by mass), and Raney-Ni (0.05-0.1 parts by mass).[7]

  • Ammonia Addition: Add a 25% solution of ammonia in methanol (1.5-2 parts by mass of ammonia).[7]

  • Hydrogenation: Seal the autoclave and purge with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen to 1 MPa and heat to 90°C with vigorous stirring.[7]

  • Reaction Monitoring: Maintain the reaction under these conditions for approximately 8 hours, or until hydrogen uptake ceases. The reaction progress can be monitored by techniques such as GC-MS or TLC.

  • Work-up: After cooling the reactor to room temperature and carefully venting the excess hydrogen, filter the reaction mixture to remove the Raney-Ni catalyst. The catalyst should be handled with care as it can be pyrophoric.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the methanol. The resulting crude product can be further purified by vacuum distillation to yield pure 2,4,6-trifluorobenzylamine as a colorless to pale yellow liquid.[7]

Synthesis_Workflow cluster_synthesis Synthesis of 2,4,6-Trifluorobenzylamine Start 2,4,6-Trifluorobenzonitrile Reactor High-Pressure Autoclave (Methanol, Raney-Ni, Ammonia) Start->Reactor Hydrogenation Catalytic Hydrogenation (1 MPa H₂, 90°C, 8h) Reactor->Hydrogenation Filtration Filtration (Removal of Raney-Ni) Hydrogenation->Filtration Distillation Vacuum Distillation Filtration->Distillation Product 2,4,6-Trifluorobenzylamine (Free Base) Distillation->Product

Caption: Workflow for the synthesis of 2,4,6-trifluorobenzylamine free base.

Part 2: Preparation of 2,4,6-Trifluorobenzylamine Hydrochloride

The conversion of the free base to its hydrochloride salt is a straightforward acid-base reaction. This process is often employed to improve the handling characteristics of the amine, as the salt is typically a stable, crystalline solid that is less volatile and easier to purify than the free base.[5][10]

Causality Behind Experimental Choices:

  • Solvent: A non-polar, aprotic solvent such as diethyl ether or dichloromethane is used to dissolve the free base. The hydrochloride salt is generally insoluble in these solvents, allowing for its precipitation and easy isolation.[10]

  • Reagent: Anhydrous hydrochloric acid (either as a gas or a solution in a non-polar solvent like dioxane) is used to avoid the introduction of water, which can interfere with the crystallization process and the stability of the final product.[11]

Step-by-Step Methodology:

  • Dissolution: Dissolve the purified 2,4,6-trifluorobenzylamine (1 equivalent) in anhydrous diethyl ether or dichloromethane in a flask equipped with a magnetic stirrer.[10]

  • Acidification: Cool the solution in an ice bath and slowly bubble anhydrous hydrogen chloride gas through the solution, or add a solution of HCl in dioxane (1.1 equivalents) dropwise with stirring.[10][11]

  • Precipitation: The hydrochloride salt will precipitate out of the solution as a white solid. Continue the addition of HCl until no further precipitation is observed.

  • Isolation: Collect the precipitate by vacuum filtration and wash the solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material.

  • Drying: Dry the resulting white crystalline solid under vacuum to obtain pure 2,4,6-trifluorobenzylamine hydrochloride.

HCl_Salt_Formation cluster_salt_formation Formation of Hydrochloride Salt FreeBase 2,4,6-Trifluorobenzylamine (in Diethyl Ether) Addition Addition of Anhydrous HCl FreeBase->Addition Precipitation Precipitation Addition->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Drying Drying under Vacuum Filtration->Drying HCl_Salt 2,4,6-Trifluorobenzylamine HCl Drying->HCl_Salt

Caption: Workflow for the preparation of the hydrochloride salt.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and structure of the synthesized 2,4,6-trifluorobenzylamine hydrochloride. The following techniques are typically employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show a characteristic signal for the benzylic protons (CH₂) and the aromatic protons. Upon formation of the hydrochloride salt, the amine protons (-NH₃⁺) will appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration. The benzylic protons may also experience a downfield shift due to the electron-withdrawing effect of the ammonium group. For comparison, the benzylic protons in benzylamine hydrochloride appear at approximately 4.1 ppm, and the aromatic protons are observed in the range of 7.4-7.6 ppm.[12]

  • ¹³C NMR: The carbon NMR spectrum will provide information about the carbon skeleton. The formation of the hydrochloride salt is expected to cause a slight downfield shift of the carbon atoms adjacent to the ammonium group. In benzylamine hydrochloride, the benzylic carbon appears around 42 ppm, and the aromatic carbons are found in the 128-134 ppm region.[12]

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum is a valuable tool for identifying the functional groups present in the molecule. Key expected absorptions for 2,4,6-trifluorobenzylamine hydrochloride include:

  • N-H stretching: A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the ammonium salt (-NH₃⁺).[13]

  • C-F stretching: Strong absorption bands in the range of 1100-1400 cm⁻¹ are indicative of the carbon-fluorine bonds.

  • Aromatic C-H and C=C stretching: Bands in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For 2,4,6-trifluorobenzylamine hydrochloride, the mass spectrum will show the molecular ion of the free base (m/z = 161.05) upon loss of HCl.

Application in the Synthesis of Bictegravir

The primary application of 2,4,6-trifluorobenzylamine is as a crucial building block in the synthesis of the anti-HIV drug, Bictegravir.[1][2] In the synthesis of Bictegravir, 2,4,6-trifluorobenzylamine is coupled with a carboxylic acid intermediate to form a key amide bond.[14] The trifluorinated phenyl group of the benzylamine is essential for the drug's potent inhibitory activity against the HIV integrase enzyme.

Safety and Handling

2,4,6-Trifluorobenzylamine hydrochloride should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. It is expected to be an irritant to the skin, eyes, and respiratory tract. The free base is corrosive and can cause severe skin burns and eye damage.[15] All handling should be performed in a well-ventilated fume hood.

Conclusion

2,4,6-Trifluorobenzylamine hydrochloride is a compound of significant importance in modern medicinal chemistry, primarily due to its role in the synthesis of the HIV integrase inhibitor Bictegravir. Its synthesis, primarily through the catalytic hydrogenation of 2,4,6-trifluorobenzonitrile followed by conversion to the hydrochloride salt, is a well-established and scalable process. A thorough understanding of its synthesis, characterization, and handling is crucial for researchers and drug development professionals working in this area. The unique properties conferred by the trifluorinated aromatic ring underscore the continued importance of fluorinated building blocks in the development of novel therapeutics.

References

  • Wang, Y., et al. (2022). Three-step synthetic procedure to prepare dolutegravir, cabotegravir, and bictegravir. Phosphorus, Sulfur, and Silicon and the Related Elements, 197(8), 785-789. Available at: [Link]

  • Wikipedia. (2024). Bictegravir. Available at: [Link]

  • PubChem. (n.d.). Bictegravir. National Center for Biotechnology Information. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions. Available at: [Link]

  • ResearchGate. (2020). Dear All, Is there any easy method to convert benzyl amine to benzyl amine hydrochloride? Available at: [Link]

  • PubChem. (n.d.). 2,4,6-Trifluorobenzylamine. National Center for Biotechnology Information. Available at: [Link]

  • NIST. (n.d.). Benzylamine hydrochloride. NIST Chemistry WebBook. Available at: [Link]

  • El-Gazzar, A. B. A., et al. (2014). One-pot sequential synthesis of O-(halo-substituted benzyl) hydroxylammonium salts. Arabian Journal of Chemistry, 7(5), 739-743. Available at: [Link]

  • Liu, W., & Liu, J. (2022). Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C catalyst under mild conditions. ChemRxiv. Available at: [Link]

  • ResearchGate. (2020). What is the best way to convert my amine compound from the free amine into the salt form HCl? Available at: [Link]

  • Pearson. (n.d.). Write the structure of benzylamine hydrochloride in two different ways, and name the compound. McMurry 8th Edition Ch 16 Problem 21. Available at: [Link]

  • Enthaler, S., et al. (2013). Selective catalytic hydrogenation of nitriles to primary amines using iron pincer complexes. Catalysis Science & Technology, 3(12), 3124-3130. Available at: [Link]

  • Vacogne, C. D., & Schlaad, H. (2015). Supporting Information: Primary Ammonium/Tertiary Amine-Mediated Controlled Ring Opening Polymerisation of Amino Acid N-Carboxyanhydrides. Max Planck Institute of Colloids and Interfaces. Available at: [Link]

  • CN106349083A. (2017). Preparation method of 2,4,6-trifluorobenzylamine. Google Patents.
  • Liu, W., & Liu, J. (2022). Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C catalyst under mild conditions. ChemRxiv. Available at: [Link]

  • SpectraBase. (n.d.). 4-(4-Fluorophenoxy)benzylamine hydrochloride. Available at: [Link]

  • CN110683959B. (2020). Synthetic method of 2,4, 6-trifluorobenzylamine. Google Patents.
  • Sciencemadness.org. (2006). Isolation of primary amines as HCL salt problem. Available at: [Link]

  • Britton, D. (2008). 2,4,6-trifluorobenzonitrile. Acta Crystallographica Section C: Crystal Structure Communications, 64(Pt 11), o583–o585. Available at: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2026). The Vital Role of 2,4,6-Trifluorobenzylamine as a Pharmaceutical Intermediate. Available at: [Link]

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An In-Depth Technical Guide to the Properties of Fluorinated Benzylamines in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds has transitioned from a niche tactic to a cornerstone of rational drug design.[1][2] Today, over half of all newly approved small-molecule drugs contain at least one fluorine atom, a testament to its profound ability to modulate a molecule's physicochemical and pharmacokinetic properties.[1] Fluorine's unique characteristics—its small size (van der Waals radius of 1.47 Å, similar to hydrogen's 1.20 Å), high electronegativity, and the exceptional strength of the carbon-fluorine (C-F) bond—allow it to exert powerful effects on a molecule's behavior within a biological system.[3]

When these properties are applied to privileged scaffolds like benzylamine, the results are often transformative. Benzylamine moieties are common in centrally active agents, enzyme inhibitors, and various other therapeutic classes. However, they are often susceptible to metabolic degradation and may possess suboptimal properties for drug development. Fluorination provides a robust toolkit for overcoming these liabilities. This guide offers a detailed exploration of the multifaceted roles of fluorinated benzylamines, providing researchers and drug development professionals with the foundational knowledge and practical insights required to leverage these powerful building blocks. We will delve into their synthesis, their impact on core properties such as basicity, lipophilicity, and metabolic stability, and their influence on drug-receptor interactions, supported by experimental data and protocols.

Part 1: Modulation of Core Physicochemical Properties

The introduction of fluorine onto the benzylamine scaffold instigates significant, predictable changes in its fundamental physicochemical properties. Understanding and controlling these changes are paramount for optimizing a drug candidate's profile.

Basicity (pKa) Modulation

The amine functional group's basicity is a critical determinant of a compound's solubility, receptor interaction, and pharmacokinetic profile. Fluorine's powerful electron-withdrawing inductive effect significantly reduces the electron density of the aromatic ring and, by extension, the lone pair availability on the benzylic nitrogen.[4][5] This makes the amine less basic, thereby lowering its pKa.[4][5]

This modulation is highly dependent on the position and number of fluorine substituents. The effect is most pronounced when fluorine is at the ortho or para positions, where it can exert its maximum inductive and resonance effects. A trifluoromethyl (-CF₃) group, being an even stronger electron-withdrawing group, causes a more dramatic reduction in pKa.[6]

Table 1: Effect of Fluorination on the pKa of Benzylamine Derivatives

CompoundFluorination PatternApproximate pKaChange from Benzylamine
BenzylamineNone9.35N/A
4-Fluorobenzylaminepara-F~9.15-0.20
2,6-Difluorobenzylaminedi-ortho-F~8.50-0.85
4-(Trifluoromethyl)benzylaminepara-CF₃~8.70-0.65

Note: pKa values are approximate and can vary based on experimental conditions. The trend of decreasing basicity with fluorination is the key takeaway.

Controlling pKa is crucial. For instance, reducing the basicity of a CNS drug candidate can decrease its interaction with the P-glycoprotein (Pgp) efflux pump, potentially improving brain exposure.[7]

Lipophilicity (LogP/LogD) and Membrane Permeability

Lipophilicity, often expressed as the octanol-water partition coefficient (LogP), is a key factor influencing a drug's absorption, distribution, metabolism, and excretion (ADME).[8][9] The effect of fluorination on lipophilicity is nuanced.

  • Aromatic Fluorine: A single fluorine atom replacing a hydrogen on an aromatic ring generally increases the LogP.[10] This is attributed to the low polarizability of the C-F bond, making the fluorinated arene more hydrophobic.[10]

  • Fluoroalkyl Groups: Conversely, monofluorination or trifluoromethylation of alkyl groups often decreases lipophilicity due to the strong inductive effects.[10] However, when attached to a benzylamine, the powerful trifluoromethyl group (-CF₃) is a potent modulator that significantly increases lipophilicity and metabolic stability.[6]

This ability to fine-tune lipophilicity is invaluable. For CNS-targeted drugs, increasing lipophilicity can enhance penetration across the blood-brain barrier (BBB).[11][12] Studies have shown an excellent correlation between LogP values and membrane molar partitioning coefficients (logKp), indicating that even subtle lipophilicity changes from fluorination directly impact membrane permeability.[8][9]

Conformational Control

Fluorine substitution can impose conformational constraints on the benzylamine scaffold, which can be advantageous for locking the molecule into a bioactive conformation.[5][13] This is often driven by the gauche effect, where the polar C-F bond prefers to be oriented at a specific dihedral angle relative to other polar bonds like C-N or C-O.[5] This pre-organization can reduce the entropic penalty upon binding to a biological target, thereby enhancing binding affinity and selectivity.[5]

G Conformational Influence of Ortho-Fluorination cluster_0 Non-Fluorinated Benzylamine (Free Rotation) cluster_1 Ortho-Fluorobenzylamine (Restricted Conformation) C1 C C2 C C1->C2 freely rotating σ-bond H1 H C1->H1 H2 H C1->H2 N1 NH2 C2->N1 C3 C C4 C C3->C4 restricted rotation F1 F C3->F1 H3 H C3->H3 N2 NH2 C4->N2

Caption: Ortho-fluorination can restrict bond rotation, favoring specific conformers.

Part 2: Impact on Pharmacokinetic Properties

Perhaps the most celebrated application of fluorination in medicinal chemistry is the enhancement of a drug's pharmacokinetic profile, particularly its metabolic stability.[14][15][16]

Enhancing Metabolic Stability

The benzylic C-H bond in benzylamines is a "soft spot" for oxidative metabolism, primarily by cytochrome P450 (CYP) enzymes. This metabolic liability often leads to rapid clearance and poor oral bioavailability. Replacing a metabolically vulnerable C-H bond with a C-F bond is a highly effective strategy to block this breakdown.[3][5] The C-F bond is exceptionally strong (bond dissociation energy ~110 kcal/mol) and resistant to enzymatic cleavage.[3]

This "metabolic blocking" can dramatically increase a drug's half-life and overall exposure. The effect is not limited to direct substitution at the site of attack; fluorination at adjacent or even distant sites can also reduce metabolism through inductive effects that deactivate the molecule towards oxidation.[3]

G Metabolic Blocking by Benzylic Fluorination A Benzylamine Substrate B Metabolically Labile Benzylic C-H bond A->B D Oxidative Metabolism B->D C CYP450 Enzyme C->D H Blocked Metabolism C->H E Inactive Metabolite D->E F Fluorinated Benzylamine G Metabolically Robust Benzylic C-F bond F->G G->H

Caption: Fluorine at a metabolic "hot spot" blocks enzymatic degradation.

Improving Bioavailability

The combined effects of modulating pKa, lipophilicity, and metabolic stability can lead to significant improvements in oral bioavailability. By lowering the pKa, a greater fraction of the drug exists in its neutral, more membrane-permeable form at physiological pH.[3] By blocking first-pass metabolism in the liver, more of the absorbed drug reaches systemic circulation. Strategic fluorination is therefore a key tool for converting a lead compound with poor pharmacokinetic properties into a viable drug candidate.

Part 3: Influence on Drug-Receptor Interactions

Beyond altering bulk properties, fluorine can directly participate in and enhance interactions within a protein's binding pocket, leading to increased potency and selectivity.[3][17][18]

The polarized C-F bond can engage in a range of non-covalent interactions:

  • Hydrogen Bonds: The fluorine atom can act as a weak hydrogen bond acceptor.

  • Electrostatic Interactions: The C-F dipole can align favorably with polar groups in the receptor, such as the backbone amide C=O group.[19]

  • Hydrophobic Interactions: Fluorinated moieties can enhance hydrophobic ("fluorophilic") interactions within nonpolar pockets.[17][20]

These subtle but significant interactions can fine-tune a ligand's fit and affinity for its target.

G Fluorine's Role in Drug-Receptor Interactions cluster_0 Receptor Binding Site cluster_1 Fluorinated Benzylamine Ligand R1 H-N (H-bond Donor) R2 C=O (Dipole) R3 Hydrophobic Pocket L1 C-F L1->R1 C-F···H-N (Weak H-bond) L1->R2 Dipole-Dipole Interaction L1->R3 Fluorophilic Interaction

Caption: Fluorine can engage in multiple types of favorable non-covalent interactions.

Part 4: Synthetic and Analytical Methodologies

The utility of fluorinated benzylamines is underpinned by accessible synthetic routes and robust analytical techniques.

Key Synthetic Protocol: Reductive Amination

One of the most direct and widely employed methods for synthesizing fluorinated benzylamines is the reductive amination of the corresponding fluorinated benzaldehyde.[6]

Protocol: Synthesis of 4-Fluorobenzylamine via Reductive Amination

  • Reaction Setup: To a solution of 4-fluorobenzaldehyde (1.0 eq) in methanol (MeOH, 0.2 M) in a round-bottom flask, add ammonium chloride (NH₄Cl, 1.5 eq) followed by aqueous ammonia (28-30%, 5.0 eq).

  • Imine Formation: Stir the mixture at room temperature for 2-4 hours to facilitate the formation of the intermediate imine. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

    • Causality Note: Portion-wise addition is critical to control the exothermic reaction and prevent side reactions. NaBH₄ is a mild reducing agent suitable for reducing the imine in the presence of the solvent.

  • Quenching and Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours. Carefully quench the reaction by the slow addition of 1 M hydrochloric acid (HCl) until the pH is ~2 to neutralize excess reducing agent and base.

  • Extraction: Make the aqueous layer basic (pH ~10-12) by adding 2 M sodium hydroxide (NaOH). Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation to yield the pure 4-fluorobenzylamine.

    • Self-Validation: The purity and identity of the final product must be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry.

Essential Analytical Techniques
  • ¹⁹F NMR Spectroscopy: This is a cornerstone technique for any research involving fluorinated compounds.[21][22] It offers a wide chemical shift range, high sensitivity, and a background-free spectrum, making it ideal for confirming the presence and electronic environment of fluorine atoms and for quantifying fluorinated products without requiring authentic standards.[21][22]

  • High-Performance Liquid Chromatography (HPLC): HPLC is essential for assessing the purity of synthesized fluorinated benzylamines and for their quantification in various assays.[23]

  • Mass Spectrometry (MS): Used in conjunction with HPLC (LC-MS), mass spectrometry confirms the molecular weight of the synthesized compounds and is critical for identifying metabolites in drug metabolism studies.[21][22]

Conclusion

Fluorinated benzylamines are not merely a class of chemical intermediates; they are powerful tools for strategic drug design.[6] The judicious incorporation of fluorine allows medicinal chemists to systematically tune a molecule's pKa, enhance its lipophilicity, and, most critically, block sites of oxidative metabolism.[3][4][5][6] These modifications often translate into superior pharmacokinetic profiles, improved bioavailability, and enhanced binding affinity.[3][24] As synthetic methodologies for fluorination continue to advance and our understanding of fluorine's subtle electronic effects deepens, the role of fluorinated benzylamines in the development of next-generation therapeutics across all disease areas is set to expand even further.

References

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(2,4,6-Trifluorophenyl)methanamine SDS safety data sheet

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safety Data Sheet for (2,4,6-Trifluorophenyl)methanamine

Introduction: A Modern Reagent for Complex Synthesis

(2,4,6-Trifluorophenyl)methanamine, also known as 2,4,6-Trifluorobenzylamine, is a fluorinated organic compound increasingly utilized as a versatile building block and intermediate in pharmaceutical and chemical synthesis.[1][2][3] Its unique electronic properties, conferred by the three fluorine atoms on the phenyl ring, make it a valuable synthon for creating complex molecules, including novel drug candidates.[2] However, these same properties necessitate a thorough understanding of its chemical behavior and associated hazards.

This guide moves beyond a simple recitation of Safety Data Sheet (SDS) sections. It is designed for the laboratory professional, providing a synthesized, practical understanding of the risks associated with (2,4,6-Trifluorophenyl)methanamine and the rationale behind the safety protocols required for its handling. By integrating physicochemical data with procedural logic, this document aims to empower researchers to work safely and effectively with this potent reagent.

Section 1: Core Chemical Identity and Physicochemical Profile

A foundational understanding of a chemical's identity and physical properties is the first step in a robust safety assessment. These parameters dictate its behavior under various laboratory conditions and inform decisions regarding storage, handling, and emergency response.

Chemical Identifiers

Precise identification is critical for regulatory compliance, inventory management, and accurate literature searching.

IdentifierValueSource(s)
IUPAC Name (2,4,6-trifluorophenyl)methanamine[4]
Synonyms 2,4,6-Trifluorobenzylamine[2][4][5][6][7]
CAS Number 214759-21-4[1][4][5][6][7][8][9]
Molecular Formula C₇H₆F₃N[1][4][5][7]
Molecular Weight 161.12 g/mol [2][4][7]
InChIKey RCHOKTKXVKKNBC-UHFFFAOYSA-N[1][4][6][8]
Physicochemical Properties

The physical state and properties of (2,4,6-Trifluorophenyl)methanamine are key to predicting its environmental fate and potential exposure routes. The compound is typically supplied as a colorless liquid or a solid-liquid mixture.[1][6][8][10] It is noted as being air-sensitive and should be handled accordingly.[1][2]

PropertyValueSignificance in the LabSource(s)
Physical Form Liquid, Solid-Liquid MixtureAffects handling procedures and spill potential.[6][8][10]
Boiling Point ~165°C at 760 mmHgHigh boiling point suggests low volatility at room temperature, but vapor can still be generated.[1][2][6]
Flash Point 63°CCombustible liquid. Must be kept away from ignition sources.[1][2][6]
Density ~1.320 g/cm³Denser than water.[1][2][6]
Water Solubility Slightly Soluble (1.2 g/L at 25°C)Spills may not readily mix with water, affecting cleanup procedures.[1][2]
pKa 8.16 ± 0.10 (Predicted)Indicates it is a weak base.[1][2]

Section 2: Hazard Identification and Risk Management

(2,4,6-Trifluorophenyl)methanamine is classified as a hazardous substance. A clear understanding of its specific dangers is essential for implementing effective control measures. The GHS classification indicates it is harmful if swallowed and causes skin and serious eye irritation.[8][10][11] Some sources also classify it as causing severe skin burns and eye damage.[4][12]

GHS Classification and Hazard Statements

The Globally Harmonized System (GHS) provides a universal framework for communicating chemical hazards.

GHS PictogramSignal WordHazard Statements
GHS07 (Exclamation Mark)Warning H302: Harmful if swallowed[8][10]
H315: Causes skin irritation[8][10][13]
H319: Causes serious eye irritation[8][10][13]
H335: May cause respiratory irritation[10][13]
GHS05 (Corrosion)Danger H314: Causes severe skin burns and eye damage[4][12]

Note: Classifications can vary slightly between suppliers. It is prudent to adhere to the more stringent classification ("Danger") when developing safety protocols.

The Logic of Risk Assessment

The risk associated with using any chemical is a function of its inherent hazards and the potential for exposure. The primary goal in the lab is to minimize exposure through a hierarchy of controls, thereby reducing the overall risk.

Risk_Assessment cluster_0 Hazard Identification cluster_1 Exposure Assessment cluster_2 Risk Characterization cluster_3 Risk Management & Control H Inherent Hazards (H302, H314, H315, H319, H335) R Risk to Personnel (Function of Hazard & Exposure) H->R Informs E Potential Exposure Routes • Inhalation • Skin/Eye Contact • Ingestion E->R Defines C Hierarchy of Controls 1. Engineering (Fume Hood) 2. Administrative (SOPs) 3. PPE (Gloves, Goggles) R->C Requires C->E Mitigates

Caption: The workflow from hazard identification to risk control.

Section 3: Proactive Safety: Handling, Storage, and Personal Protection

Proactive safety measures are the most effective way to prevent incidents. This involves establishing and adhering to strict protocols for handling, storage, and the use of Personal Protective Equipment (PPE).

Engineering and Administrative Controls

The first lines of defense are engineered solutions and robust procedural rules.

  • Engineering Controls : Always handle (2,4,6-Trifluorophenyl)methanamine inside a certified chemical fume hood to prevent inhalation of vapors or aerosols.[14] Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[15]

  • Administrative Controls : Do not work alone. Ensure all users are trained on the specific hazards of this compound. Do not eat, drink, or smoke in the laboratory.[16][17] Wash hands and any exposed skin thoroughly after handling.[16][17][18]

Step-by-Step Laboratory Handling Protocol

This protocol provides a self-validating workflow for minimizing exposure during routine laboratory use.

  • Preparation : Don the required PPE as specified in Table 4. Verify the chemical fume hood is functioning correctly (check airflow monitor).

  • Retrieval : Retrieve the container from its designated storage location (e.g., a ventilated, cool, dry cabinet).[10][19]

  • Inspection : Before opening, inspect the container for any signs of damage or leakage.

  • Dispensing : Place the container in a secondary containment tray inside the fume hood. Open the container carefully, as it may be under slight pressure. Dispense the required amount using appropriate tools (e.g., glass syringe, pipette).

  • Closure : Securely close the container immediately after dispensing.[10][19] It is critical to reseal containers that have been opened to prevent leakage and degradation.[10]

  • Cleanup : Decontaminate any surfaces that may have come into contact with the chemical. Clean all equipment used for dispensing.

  • Return to Storage : Return the container to its proper storage location.

  • Doffing PPE : Remove PPE in the correct order (gloves first), avoiding contact with the contaminated outer surfaces.

  • Final Wash : Wash hands thoroughly with soap and water.

Handling_Workflow Start Start: Prepare for Task Don_PPE 1. Don Required PPE (Gloves, Goggles, Lab Coat) Start->Don_PPE Verify_Hood 2. Verify Fume Hood Function Don_PPE->Verify_Hood Retrieve 3. Retrieve Chemical from Storage Verify_Hood->Retrieve Dispense 4. Dispense in Hood with Secondary Containment Retrieve->Dispense Close 5. Securely Close Container Dispense->Close Cleanup 6. Clean Workspace & Equipment Close->Cleanup Store 7. Return to Storage Cleanup->Store Doff_PPE 8. Doff PPE Correctly Store->Doff_PPE End End: Task Complete Doff_PPE->End

Caption: A standard workflow for handling the chemical safely.

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected based on the specific hazards.

Protection TypeSpecificationRationaleSource(s)
Eye/Face Protection Safety glasses with side-shields or chemical goggles. A face shield may be required for larger quantities.Protects against splashes and vapors, preventing serious eye irritation or damage.[16][19]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber). Protective clothing, such as a lab coat.Prevents skin contact, which can cause irritation or chemical burns.[14][16][19]
Respiratory Protection Not typically required when used in a functional fume hood. If a hood is unavailable or for large spills, a vapor respirator may be necessary.Protects against inhalation of vapors, which can cause respiratory irritation.[19][20]
Storage and Incompatibility

Proper storage is crucial for maintaining chemical integrity and preventing hazardous reactions.

  • Conditions : Store in a cool, dry, and well-ventilated place, away from direct light.[6][10][19] The container must be kept tightly closed.[10][16][19] Storage under an inert atmosphere (nitrogen or argon) at 2-8°C is often recommended.[1][2][10]

  • Incompatibilities : Keep away from strong oxidizing agents and strong bases.[15][20]

Section 4: Reactive Response: Emergency and First Aid Procedures

Despite all precautions, accidents can happen. A clear, well-rehearsed emergency plan is vital.

First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury.

Exposure RouteFirst Aid ProtocolRationaleSource(s)
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.Rapid dilution and removal of the chemical is critical to prevent severe eye damage.[16][17][19][21][22]
Skin Contact Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists or if burns are present.Prompt removal from the skin minimizes absorption and tissue damage.[16][17][21][22]
Inhalation Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Keep the person warm and at rest. Seek immediate medical attention.Removes the individual from the contaminated atmosphere and supports respiration.[16][17][21][23]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, give them plenty of water to drink. Seek immediate medical attention.Vomiting may cause additional damage to the esophagus. Dilution can help mitigate harm.[15][16][17]
Spill and Leak Response

A small, contained spill can be managed by trained lab personnel. Large spills require an emergency response team.

  • Evacuate : Alert others in the immediate area and evacuate if necessary.

  • Ventilate : Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain : Prevent the spill from spreading using an inert absorbent material like sand or vermiculite.[17][24]

  • Absorb : Carefully absorb the spilled liquid.

  • Collect : Using non-sparking tools, collect the absorbent material and place it in a suitable, labeled container for chemical waste disposal.[18]

  • Decontaminate : Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Dispose : Dispose of the waste container according to institutional and local regulations.[16][17]

Fire-Fighting Measures

(2,4,6-Trifluorophenyl)methanamine is a combustible liquid with a flash point of 63°C.[1][2][6]

  • Suitable Extinguishing Media : Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray.[19][24]

  • Unsuitable Media : Do not use a solid stream of water, as it may spread the fire.[19]

  • Specific Hazards : Combustion may produce toxic fumes, including carbon oxides, nitrogen oxides, and hydrogen fluoride.[19][20]

  • Protective Equipment : Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).[20][24]

Section 5: Disposal and Environmental Considerations

Chemical waste must be managed responsibly to protect personnel and the environment.

  • Disposal : Dispose of unused material and contaminated waste in accordance with all applicable federal, state, and local environmental regulations.[16] Do not pour down the drain. The material should be sent to an approved waste disposal plant.[16][17]

  • Environmental Hazards : While specific ecotoxicity data is limited, the product should be prevented from entering drains or water courses.[17][20]

Section 6: Transport Information

This chemical is classified as a dangerous good for transport.[5]

  • UN Number : UN2735[2][12]

  • Proper Shipping Name : Amines, liquid, corrosive, n.o.s. (or similar, depending on specific transport regulations)

  • Hazard Class : 8 (Corrosive)[2][12]

  • Packing Group : III[2][12]

This classification means that specific packaging, labeling, and documentation are required for shipment.

Conclusion

(2,4,6-Trifluorophenyl)methanamine is a valuable reagent whose utility in advanced chemical synthesis is clear. Its hazards, including corrosivity and irritation, are significant but manageable. By approaching its use with a comprehensive understanding of its properties and a disciplined adherence to the principles of risk management—from engineering controls and diligent handling protocols to appropriate PPE and emergency preparedness—researchers can safely harness its synthetic potential. This guide serves as a framework for developing that understanding, emphasizing that true laboratory safety is not merely a set of rules, but a culture of informed, proactive risk assessment.

References

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  • Cas 214759-21-4, 2,4,6-TRIFLUOROBENZYL AMINE. (n.d.). LookChem. Retrieved February 24, 2026, from [Link]

  • 2,4,6-Trifluorobenzylamine. (n.d.). PubChem. Retrieved February 24, 2026, from [Link]

  • First Aid Procedures for Chemical Hazards. (n.d.). NIOSH | CDC. Retrieved February 24, 2026, from [Link]

  • First Aid - Chemical Poisoning. (2019, May 28). Ministry of Health, Saudi Arabia. Retrieved February 24, 2026, from [Link]

  • material safety data sheet signature® crabgrass preventer with barricade® .375% plus 18-0-6. (n.d.). Greenbook.net. Retrieved February 24, 2026, from [Link]

  • (2,4,6-Trifluorophenyl)methanamine. (n.d.). Oakwood Chemical. Retrieved February 24, 2026, from [Link]

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Difference between 2,4,6-trifluorobenzylamine and 2,4-difluorobenzylamine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2,4,6-Trifluorobenzylamine and 2,4-Difluorobenzylamine: A Comparative Analysis for Advanced Synthesis

Introduction: The Strategic Role of Fluorine in Benzylamine Scaffolds

In the landscape of modern medicinal chemistry and materials science, fluorinated organic compounds have become indispensable tools. The strategic incorporation of fluorine atoms into molecular scaffolds can profoundly alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins.[1][2] Among the vast array of fluorinated building blocks, substituted benzylamines are of particular importance. This guide provides a detailed comparative analysis of two such critical intermediates: 2,4,6-trifluorobenzylamine and 2,4-difluorobenzylamine.

While structurally similar, the presence of an additional fluorine atom in the 2,4,6-trifluoro- congener introduces significant electronic and steric differences that dictate its reactivity and suitability for specific applications. This document, intended for researchers, scientists, and drug development professionals, will explore these nuances, providing field-proven insights into their synthesis, reactivity, applications, and handling. We will delve into the causality behind experimental choices and present self-validating protocols to empower researchers in their synthetic endeavors.

Part 1: Core Physicochemical Properties: A Head-to-Head Comparison

The fundamental physical and chemical characteristics of a building block are the primary determinants of its behavior in a reaction. The additional fluorine atom on 2,4,6-trifluorobenzylamine results in a higher molecular weight, boiling point, and density compared to its difluorinated counterpart.

Property2,4,6-Trifluorobenzylamine2,4-DifluorobenzylamineRationale for Difference
CAS Number 214759-21-4[3]72235-52-0[4]N/A
Molecular Formula C₇H₆F₃N[5]C₇H₇F₂N[4]Addition of one fluorine atom.
Molecular Weight ~161.12 g/mol [3][6]~143.13 g/mol [4][7]Mass of the additional fluorine atom.
Appearance Colorless to pale yellow liquid.[5]Colorless to pale yellow liquid or crystalline solid.[4][8]Minor differences in intermolecular forces.
Boiling Point ~165 °C[3][9]~129-130 °C[4][8]Increased molecular weight and polarity lead to stronger intermolecular forces.
Density ~1.320 g/cm³[9][10]~1.206 g/cm³[4][8]Higher mass-to-volume ratio due to the extra fluorine atom.
pKa (Predicted) 8.16 ± 0.10[3][9]Not readily available, but expected to be slightly higher.The three strong electron-withdrawing fluorine atoms decrease the basicity of the amine group.
Solubility Slightly soluble in water (1.2 g/L); soluble in DMSO, Methanol.[3][10]Insoluble in water; soluble in organic solvents (ethanol, methanol, dichloromethane).[4][8][11]High degree of fluorination can sometimes slightly increase aqueous solubility.
Flash Point 63 °C[3][9]68 °CSimilar flammability characteristics.

Part 2: Synthesis and Mechanistic Considerations

The synthetic routes to these benzylamines are dictated by the availability of starting materials and the desired scale of production. While both can be synthesized from their corresponding benzonitriles, alternative pathways are often employed to improve yield, safety, and cost-effectiveness.

Synthesis of 2,4,6-Trifluorobenzylamine

A prevalent method involves the catalytic hydrogenation of 2,4,6-trifluorobenzonitrile. The choice of catalyst and reaction conditions is critical for achieving high yield and purity.

  • Method 1: Reductive Amination from Nitrile. This approach utilizes a catalyst like Raney Nickel in an ammonia-methanol solution under hydrogen pressure.[3][9][12] The ammonia serves both as a solvent component and a nitrogen source to suppress side reactions, while Raney Nickel is a cost-effective and highly active catalyst for nitrile reduction. The temperature is controlled to balance reaction rate and selectivity.[12]

G

Synthesis of 2,4-Difluorobenzylamine

Multiple scalable routes exist for 2,4-difluorobenzylamine, reflecting its widespread use as a key pharmaceutical intermediate, notably in the synthesis of the HIV integrase inhibitor Dolutegravir.[4]

  • Method 1: Chloromethylation and Hydrolysis. A common industrial synthesis starts with m-difluorobenzene, which undergoes chloromethylation using paraformaldehyde and hydrochloric acid with a Lewis acid catalyst like zinc chloride.[4][13] The resulting 2,4-difluorobenzyl chloride is then reacted with urotropine to form a quaternary ammonium salt, which is subsequently hydrolyzed with concentrated HCl to yield the final product.[13] This multi-step process is advantageous due to the low cost of the starting materials.

  • Method 2: Reduction of Amide. 2,4-difluorobenzamide can be reduced using reagents like sodium borohydride in the presence of acetic acid in a solvent such as 1,4-dioxane.[4] This method is often suitable for laboratory-scale synthesis.

G

Part 3: Comparative Reactivity and Electronic Effects

The key difference between the two molecules lies in the electronic landscape of the aromatic ring. Fluorine is a highly electronegative atom that exerts a strong electron-withdrawing inductive effect (-I). However, it also possesses lone pairs that can participate in a positive mesomeric or resonance effect (+M).

  • 2,4-Difluorobenzylamine : The fluorine atoms at positions 2 (ortho) and 4 (para) strongly withdraw electron density from the ring via the inductive effect. The para-fluorine can donate electron density to the ring through resonance. This interplay influences the reactivity of the ring in electrophilic aromatic substitution and modulates the basicity of the aminomethyl group.

  • 2,4,6-Trifluorobenzylamine : The addition of a second fluorine atom at the 6-position (the other ortho position) significantly amplifies the electron-withdrawing nature of the ring.[5] Both ortho-fluorines flank the aminomethyl group, creating a highly electron-deficient aromatic system. This has two major consequences:

    • Decreased Basicity : The pKa of the amine in 2,4,6-trifluorobenzylamine is predicted to be lower than that of its difluoro counterpart, making it a weaker base.[3][9] This is a direct result of the powerful inductive withdrawal from the three fluorine atoms, which destabilizes the corresponding ammonium cation.

    • Altered C-H Bond Reactivity : The electron-deficient nature of the ring can alter the regioselectivity of reactions involving C-H bond activation, such as cyclopalladation.[14][15][16] The specific C-H bonds become more or less susceptible to metallation depending on the reaction mechanism.

G

Part 4: Applications in Drug Discovery and Materials Science

The distinct properties of these two amines make them suitable for different, albeit related, applications. The choice between them is a strategic decision in molecular design.

  • 2,4-Difluorobenzylamine : This intermediate is a cornerstone in the synthesis of numerous pharmaceuticals and agrochemicals.[8][17][18] Its most prominent role is as a key building block for Dolutegravir , an essential antiretroviral medication for the treatment of HIV.[4] In this context, the difluorobenzyl moiety is crucial for the drug's binding affinity and overall therapeutic activity.[4] Its balanced electronic properties and established synthetic routes make it a workhorse for incorporating a difluorinated phenyl ring.

  • 2,4,6-Trifluorobenzylamine : The highly electron-deficient ring of this compound makes it a valuable intermediate for synthesizing molecules where enhanced metabolic stability and modulated lipophilicity are required.[2] It is a key intermediate in the synthesis of Bictegravir , another next-generation HIV integrase inhibitor.[19] The trifluorinated motif is specifically designed to optimize the pharmacokinetic profile of the final drug. Beyond pharmaceuticals, it is also used in the preparation of specialized dyes and polymers where its unique properties can impart enhanced stability or specific color characteristics.[9]

Part 5: Detailed Experimental Protocols

The following protocols are representative and should be adapted based on laboratory conditions and scale. Standard analytical techniques such as NMR, GC-MS, and IR should be used to verify the identity and purity of intermediates and final products.

Protocol 1: Synthesis of 2,4,6-Trifluorobenzylamine via Nitrile Reduction[3][9]

Causality Statement: This protocol uses catalytic hydrogenation, a clean and efficient method for reducing nitriles to primary amines. Raney Nickel is chosen for its high activity and relative low cost. The reaction is run under hydrogen pressure in an ammonia/methanol solution to ensure complete reduction and minimize the formation of secondary amine byproducts.

  • Apparatus Setup: To a 1000 mL autoclave, add 500 g of methanol, 75 g of 25% aqueous ammonia, and 2.5 g of Raney Nickel catalyst.

  • Reactant Addition: Add 50 g of 2,4,6-trifluorobenzonitrile to the autoclave.

  • Reaction: Seal the autoclave and purge with nitrogen, then with hydrogen. Pressurize the vessel to 1 MPa with hydrogen. Begin stirring (350 r/min) and heat the mixture to 90°C.

  • Monitoring: Maintain the temperature and pressure for 8 hours or until hydrogen uptake ceases.

  • Workup: Cool the reactor to room temperature and carefully vent the hydrogen. Filter the reaction mixture to remove the Raney Nickel catalyst.

  • Purification: Concentrate the filtrate by distillation to remove the methanol. Extract the residue with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Final Product: Purify the crude product by vacuum distillation to obtain 2,4,6-trifluorobenzylamine as a colorless liquid (typical yield: 85%).

Protocol 2: Synthesis of 2,4-Difluorobenzylamine from m-Difluorobenzene[4][14]

Causality Statement: This three-step synthesis (often referred to as the Delepine reaction pathway after the final step) is a robust industrial method that starts from inexpensive bulk chemicals. Zinc chloride acts as a Lewis acid to facilitate the electrophilic aromatic substitution (chloromethylation). Urotropine provides a convenient method to install the amino group, and acidic hydrolysis releases the primary amine.

  • Step 1: Synthesis of 2,4-Difluorobenzyl Chloride

    • In a 500 mL four-necked flask equipped with a stirrer, add 250 mL of acetonitrile, 35 g of paraformaldehyde, and 45 g of m-difluorobenzene.

    • Under stirring, slowly add 200 mL of 33% concentrated hydrochloric acid, followed by 21 g of zinc chloride.

    • Heat the mixture to reflux and maintain for 8 hours.

    • Cool to room temperature and remove the acetonitrile under reduced pressure. Extract the aqueous residue with dichloromethane.

    • Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the crude 2,4-difluorobenzyl chloride. Purify by vacuum distillation.

  • Step 2: Formation of the Quaternary Ammonium Salt

    • Dissolve the purified 2,4-difluorobenzyl chloride in a suitable solvent like chloroform.

    • Add an equimolar amount of urotropine and stir the mixture at room temperature until the salt precipitates completely.

    • Filter the white solid and wash with solvent to obtain the quaternary ammonium salt.

  • Step 3: Hydrolysis to 2,4-Difluorobenzylamine

    • Suspend the ammonium salt in a mixture of ethanol and concentrated hydrochloric acid.

    • Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC or GC).

    • Cool the reaction, make it basic with a strong base (e.g., NaOH solution), and extract with an organic solvent like dichloromethane.

    • Dry the organic extracts, concentrate, and purify by vacuum distillation to yield 2,4-difluorobenzylamine.

Part 6: Safety and Handling

Both 2,4,6-trifluorobenzylamine and 2,4-difluorobenzylamine are classified as corrosive substances.[6][7]

  • Hazards: They cause severe skin burns and serious eye damage.[20][21] Inhalation of vapors may be harmful.

  • Personal Protective Equipment (PPE): Always handle these chemicals in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[22][23]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[3][10] Both compounds are listed as air-sensitive, so storage under an inert atmosphere (nitrogen or argon) is recommended.[9][10]

  • Spills: In case of a spill, absorb with an inert material and dispose of as hazardous waste.[22][23] Ensure adequate ventilation.

Conclusion

While 2,4,6-trifluorobenzylamine and 2,4-difluorobenzylamine are closely related structures, the seemingly minor difference of one fluorine atom creates two distinct chemical entities with unique reactivity profiles and applications. The difluoro- compound is a versatile, widely used building block for established pharmaceuticals like Dolutegravir. The trifluoro- analog, with its more pronounced electronic effects, serves as a specialized intermediate for next-generation therapeutics like Bictegravir, where fine-tuning of pharmacokinetic properties is paramount. A thorough understanding of their synthesis, reactivity, and handling is essential for researchers aiming to leverage the power of fluorine chemistry in the development of novel molecules.

References

  • What is 2,4,6-Trifluorobenzylamine - Properties & Specifications. (n.d.). Autech. Retrieved February 23, 2026, from [Link]

  • 2,4-DIFLUOROBENZYLAMINE. (n.d.). ANGEEL OAK SPECIALITY CHEMTECH. Retrieved February 23, 2026, from [Link]

  • MSDS - 2,4,6-Trifluorobenzylamine. (n.d.). KM Pharma Solution Private Limited. Retrieved February 23, 2026, from [Link]

  • The Vital Role of 2,4,6-Trifluorobenzylamine as a Pharmaceutical Intermediate. (2026, February 12). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved February 23, 2026, from [Link]

  • The synthetic method of 2,4-difluorobenzylamine. (2017, October 10). Eureka | Patsnap. Retrieved February 23, 2026, from [Link]

  • CN105017026A - Synthetic method of 2,4-difluorobenzene methylamine. (n.d.). Google Patents.
  • Cas 214759-21-4, 2,4,6-TRIFLUOROBENZYL AMINE. (n.d.). lookchem.com. Retrieved February 23, 2026, from [Link]

  • CN110683959B - Synthetic method of 2,4, 6-trifluorobenzylamine. (n.d.). Google Patents.
  • 2,4,6-Trifluorobenzylamine. (n.d.). PubChem. Retrieved February 23, 2026, from [Link]

  • Introducing 2,4-Difluorobenzylamine: Unleashing Limitless Possibilities with its Exceptional Chemical Properties and Versatile Applications. (2024, January 7). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved February 23, 2026, from [Link]

  • 2,4-Difluorobenzylamine. (n.d.). PubChem. Retrieved February 23, 2026, from [Link]

  • CN107778183B - Preparation method of 2,4, 6-trifluorobenzylamine. (n.d.). Google Patents.
  • CN106349083A - Preparation method of 2,4,6-trifluorobenzylamine. (n.d.). Google Patents.
  • Váňa, J., et al. (2023). Direct Cyclopalladation of Fluorinated Benzyl Amines by Pd3(OAc)6: The Coexistence of Multinuclear Pdn Reaction Pathways Highlights the Importance of Pd Speciation in C–H Bond Activation. Organometallics, 42(16), 2197–2205. Available from: [Link]

  • The Role of Fluorine Substituents in the Regioselectivity of Intramolecular C–H Bond Functionalization of Benzylamines at Palladium(II). (2025, August 6). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Direct Cyclopalladation of Fluorinated Benzyl Amines by Pd3(OAc)6: The Coexistence of Multinuclear Pdn Reaction Pathways Highlights the Importance of Pd Speciation in C–H Bond Activation. (2023, May 30). ACS Publications. Retrieved February 23, 2026, from [Link]

  • Direct Cyclopalladation of Fluorinated Benzyl Amines by Pd3(OAc)6: The Coexistence of Multinuclear Pdn Reaction Pathways Highlights the Importance of Pd Speciation in C-H Bond Activation. (2023, May 31). PubMed. Retrieved February 23, 2026, from [Link]

Sources

Strategic Sourcing & Technical Utilization of (2,4,6-Trifluorophenyl)methanamine Hydrochloride

[1]

Executive Summary: The "Fluorine Effect" in Drug Design[1]

(2,4,6-Trifluorophenyl)methanamine hydrochloride is a critical fluorinated building block, most notably serving as the key intermediate for the HIV integrase inhibitor Bictegravir (GS-9883) .[1] In medicinal chemistry, the 2,4,6-trifluoro substitution pattern is not merely a structural feature; it is a strategic tool used to:

  • Block Metabolic Hotspots: The fluorine atoms at the 2, 4, and 6 positions deactivate the phenyl ring against oxidative metabolism (e.g., by CYP450 enzymes).[1]

  • Modulate pKa: The electron-withdrawing nature of the three fluorine atoms lowers the basicity of the benzylic amine, influencing the pharmacokinetic profile of the final drug candidate.[1]

  • Enhance Lipophilicity: Fluorine substitution increases the logP, improving membrane permeability.[1]

Critical Note on CAS Identifiers: While your request references CAS 19063-95-7 , the industry-standard identifier for the parent Free Base is CAS 214759-21-4 .[1] The Hydrochloride (HCl) salt is often custom-manufactured or prepared in situ from the free base due to the latter's air sensitivity.[1] This guide addresses the sourcing of the Free Base and its conversion to the stable HCl salt.[1]

Chemical Identity & Technical Specifications

The quality of this intermediate is defined not just by its purity, but by its impurity profile.[1] In the synthesis of Bictegravir, des-fluoro impurities (where one fluorine is missing) are notoriously difficult to remove from the final API due to their similar solubility and chromatographic behavior.[1]

Table 1: Physicochemical Specifications
FeatureFree Base (Liquid)Hydrochloride Salt (Solid)
CAS Number 214759-21-4 No standard CAS; often cited as 214759-21-4 HCl
Molecular Formula C₇H₆F₃NC₇H₆F₃N[1][2][3] · HCl
Molecular Weight 161.12 g/mol 197.58 g/mol
Physical State Colorless to pale yellow liquidWhite to off-white crystalline solid
Stability Air-sensitive (absorbs CO₂); OxidizesStable; Non-hygroscopic (if pure)
Solubility DCM, MeOH, DMSOWater, MeOH, DMSO
Key Impurity 2,4-Difluorobenzylamine2,4-Difluorobenzylamine HCl
Visualization: Electronic Deactivation & Steric Shielding[1]

GCore(2,4,6-Trifluorophenyl)methanamineF2F (C2): Steric ShieldBlocks Ortho-MetabolismCore->F2F4F (C4): ElectronicDeactivates RingCore->F4F6F (C6): Steric ShieldBlocks Ortho-MetabolismCore->F6AmineCH2-NH2: Reactive HandleForms Amide BondCore->Amine

Figure 1: The 2,4,6-substitution pattern creates a "metabolic shield" while electronically deactivating the ring, making the amine less nucleophilic than a standard benzylamine.[1]

Strategic Sourcing: Supplier Landscape

Sourcing this material requires a tiered approach.[1][4] For early-stage R&D, catalog purity (97%+) is sufficient.[1] For GMP manufacturing (e.g., Bictegravir synthesis), the impurity profile is paramount.[1]

Supplier Evaluation Matrix
Supplier TierRecommended ForKey Vendors (Examples)Critical Quality Attribute (CQA) Focus
Tier 1: Global Distributors R&D, Gram-scaleSigma-Aldrich (Merck) , Thermo Fisher , TCI Availability, Speed.[1] Often sell the Free Base liquid.[1]
Tier 2: Fluorine Specialists Process Dev, Kilo-scaleOakwood Chemical , Fluorochem , Apollo Scientific Fluorine expertise.[1] Likely to have the HCl salt or high-purity Free Base.[1]
Tier 3: Custom Synthesis GMP, Ton-scaleEnamine , Combi-Blocks , WuXi AppTec Des-fluoro impurity control (<0.1%) .[1] Custom salt formation.

Sourcing Protocol:

  • Request the CoA: Specifically check for "2,4-difluorobenzylamine" or "benzylamine" impurities.

  • Specify Form: If buying the Free Base, ensure it is packed under Argon/Nitrogen.[1] If buying the HCl salt, check for "Water Content" (Karl Fischer) to ensure it's not a hydrate, which alters stoichiometry.[1]

Synthesis & Impurity Origins[5][6]

Understanding the synthesis allows you to predict impurities.[1] The primary industrial route involves the hydrogenation of 2,4,6-trifluorobenzonitrile .[1][4]

Visualization: Synthesis Pathway & Risk Assessment[1]

SynthesisStart2,4,6-Trifluorobenzonitrile(Starting Material)ReactionHydrogenation(Raney-Ni or Pd/C, H2)Start->Reaction H2 / NH3 / MeOHProduct(2,4,6-Trifluorophenyl)methanamine(Target)Reaction->Product Major PathwayReaction->Product Over-reductionImpurity1Impurity A: Dimer(Secondary Amine)Reaction->Impurity1 Low NH3 PressureImpurity2Impurity B: Des-fluoro Analog(Over-reduction)Product->Impurity2 Over-reduction

Figure 2: The hydrogenation route.[1] Insufficient ammonia leads to dimer formation (Impurity A), while aggressive reduction conditions can strip a fluorine atom (Impurity B).[1]

Experimental Protocols

Protocol A: Conversion of Free Base to Hydrochloride Salt

Context: Most suppliers sell the liquid Free Base (CAS 214759-21-4).[1] For stability and precise stoichiometry in drug synthesis, convert it to the HCl salt.

Materials:

  • (2,4,6-Trifluorophenyl)methanamine (Free Base)[1]

  • HCl in Dioxane (4.0 M) or Diethyl Ether (2.0 M)[1]

  • Dichloromethane (DCM) or Diethyl Ether[1]

  • Hexanes[5]

Procedure:

  • Dissolution: Dissolve 10.0 mmol of the Free Base in 20 mL of anhydrous DCM (or Et₂O) in a round-bottom flask under N₂ atmosphere.

  • Acidification: Cool the solution to 0°C in an ice bath. Dropwise add 1.1 equivalents (11.0 mmol) of HCl solution (e.g., 2.75 mL of 4M HCl in Dioxane).[1]

    • Observation: A white precipitate should form immediately.[1]

  • Precipitation: Stir at 0°C for 30 minutes, then allow to warm to room temperature for 1 hour.

  • Isolation: Filter the solid using a sintered glass funnel.

  • Washing: Wash the filter cake with cold Et₂O (2 x 10 mL) to remove excess acid and unreacted organic impurities.[1]

  • Drying: Dry under high vacuum (0.1 mbar) at 40°C for 4 hours.

    • Yield: Typically >90%.[1][6]

    • Validation: Check melting point (should be distinct from free base) and ¹H NMR (D₂O exchangeable protons).[1]

Protocol B: Application in Amide Coupling (Bictegravir Model)

Context: Coupling the amine to a carboxylic acid scaffold.[1]

System:

  • Coupling Agent: HATU (1.2 equiv) or EDC/HOBt.

  • Base: DIPEA (3.0 equiv) - Crucial to neutralize the HCl salt.[1]

  • Solvent: DMF or DCM.

Key Step: When using the HCl salt , you must add the first equivalent of DIPEA before adding the coupling agent to release the free amine in situ.[1] Failure to do so will result in near-zero conversion.[1]

References

  • Bictegravir Synthesis & Application

    • Wikipedia: Bictegravir.[1] (Detailed synthesis route involving 2,4,6-trifluorobenzylamine).

    • [1]

  • Chemical Properties & CAS Verification

    • PubChem Compound Summary: 2,4,6-Trifluorobenzylamine (CAS 214759-21-4).[1][5]

  • Supplier & Sourcing Data

    • ChemScene Product Guide: (2,4,6-Trifluorophenyl)methanamine.[1]

  • Safety & Handling (MSDS)

    • Sigma-Aldrich Safety D
    • [1]

Methodological & Application

Application Note: High-Efficiency Amide Coupling of 2,4,6-Trifluorobenzylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of the 2,4,6-trifluorobenzyl motif is a critical strategy in medicinal chemistry to modulate metabolic stability, lipophilicity, and potency. However, the amide coupling of 2,4,6-trifluorobenzylamine (CAS: 214759-21-4) presents distinct synthetic challenges. The presence of three fluorine atoms—particularly the two at the ortho positions—significantly reduces the nucleophilicity of the benzylic nitrogen via inductive electron withdrawal and introduces steric impedance.

This guide provides three validated protocols designed to overcome these barriers, moving beyond standard EDC/NHS chemistries which frequently result in stalled reactions or low yields. We prioritize T3P® (Propylphosphonic anhydride) and Acid Chloride activation pathways as the gold standards for this specific substrate.

Mechanistic Analysis & Strategic Approach

The Nucleophilicity Problem

Unlike unsubstituted benzylamine, 2,4,6-trifluorobenzylamine is a poor nucleophile.

  • Electronic Effect: The strong

    
     (inductive withdrawing) effect of the fluorine atoms lowers the 
    
    
    
    of the conjugate acid, correlating to reduced lone-pair availability on the nitrogen.
  • Steric Effect: The C-F bond length (1.35 Å) and Van der Waals radius (1.47 Å) at the 2- and 6-positions create a "gatekeeper" effect, hindering the attack on bulky active esters (e.g., OBt/OAt esters).

Decision Matrix for Coupling Conditions

Standard carbodiimide couplings (EDC/DCC) often fail because the rate of active ester hydrolysis competes with the slow rate of amine attack. Therefore, we must use highly reactive electrophiles.

MethodReagentActive SpeciesRecommended For
A T3P (50% in EtOAc/DMF) Mixed AnhydrideFirst Choice. Low epimerization, easy workup, scalable.
B Acid Chloride (SOCl₂/Oxalyl Cl) Acyl ChlorideDifficult Substrates. "Sledgehammer" approach. High reactivity.
C HATU / HOAt OAt-Active EsterSmall Scale / MedChem. High cost, but effective for rapid screening.

Experimental Protocols

Protocol A: T3P-Mediated Coupling (The "Green" Standard)

Recommended for scale-up and acid-sensitive substrates.

Mechanism: T3P forms a highly reactive mixed anhydride with the carboxylic acid. The byproduct is water-soluble, simplifying purification.[1]

Materials:

  • Carboxylic Acid (1.0 equiv)[2]

  • 2,4,6-Trifluorobenzylamine (1.1 – 1.2 equiv)

  • T3P (Propylphosphonic anhydride), 50 wt% solution in EtOAc or DMF (1.5 – 2.0 equiv)

  • Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)

  • Solvent: EtOAc (preferred) or 2-MeTHF.

Procedure:

  • Charge: To a reaction vessel equipped with a magnetic stir bar, add the Carboxylic Acid (1.0 equiv) and Solvent (5-10 mL/g).

  • Base Addition: Add Pyridine (3.0 equiv). Note: Pyridine often acts as both base and acylation catalyst.

  • T3P Addition: Cool to 0 °C. Add T3P solution (1.5 equiv) dropwise.

  • Activation: Stir at 0 °C for 20 minutes to ensure mixed anhydride formation.

  • Amine Addition: Add 2,4,6-Trifluorobenzylamine (1.1 equiv).

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–12 hours. Monitor by LCMS.[3][4]

    • Optimization: If conversion is <50% after 4 hours, heat to 50 °C.

  • Workup: Dilute with EtOAc. Wash effectively with water (x2), 1M HCl (to remove pyridine), sat. NaHCO₃ , and brine .

  • Isolation: Dry over Na₂SO₄, filter, and concentrate.

Protocol B: Acid Chloride Activation (The "Sledgehammer")

Recommended for extremely hindered acids or when T3P fails.

Materials:

  • Carboxylic Acid (1.0 equiv)[2]

  • Thionyl Chloride (SOCl₂) (2.0 – 5.0 equiv) OR Oxalyl Chloride (1.2 equiv) + cat. DMF

  • 2,4,6-Trifluorobenzylamine (1.1 equiv)[5]

  • Base: Triethylamine (TEA) or DIPEA (2.0 – 3.0 equiv)

  • Solvent: DCM or Toluene.

Procedure:

  • Activation: Dissolve Carboxylic Acid in dry DCM. Add Oxalyl Chloride (1.2 equiv) dropwise, followed by 1 drop of DMF (catalyst). Gas evolution (CO/CO₂) will occur. Stir for 1–2 hours at RT until gas evolution ceases.

    • Alternative: Reflux in neat SOCl₂ for 2 hours, then evaporate to dryness to obtain the crude acid chloride.

  • Evaporation (Critical): Concentrate the reaction mixture to remove excess chlorinating agent. Redissolve the residue in dry DCM.

  • Coupling: To a separate flask, add 2,4,6-Trifluorobenzylamine (1.1 equiv) and TEA (2.5 equiv) in DCM. Cool to 0 °C.

  • Addition: Add the acid chloride solution dropwise to the amine solution.

  • Reaction: Stir at RT for 1–4 hours.

  • Workup: Quench with sat. NaHCO₃. Extract with DCM.[5]

Protocol C: HATU High-Throughput Screening

Recommended for milligram-scale library synthesis.

Materials:

  • Carboxylic Acid (1.0 equiv)[2]

  • HATU (1.2 equiv)

  • 2,4,6-Trifluorobenzylamine (1.2 equiv)[6]

  • DIPEA (3.0 equiv)

  • Solvent: DMF or DMAc.

Procedure:

  • Dissolve Carboxylic Acid and DIPEA in DMF.

  • Add HATU.[3][7] Stir for 5–10 minutes (yellow color usually develops).

  • Add 2,4,6-Trifluorobenzylamine.[8][9]

  • Stir at RT for 16 hours.

  • Note: If the reaction stalls, HATU can react with the amine to form a guanidinium byproduct. Ensure the activation step (acid + HATU) is given time before adding the amine, but do not wait too long (<15 mins) to avoid racemization if chiral.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
No Product, SM Remaining Amine nucleophilicity is too low for the active ester.Switch from HATU/EDC to Protocol B (Acid Chloride) . Heat to reflux in Toluene if necessary.
Low Yield, Impurities Hydrolysis of active ester by moisture.Ensure all solvents are anhydrous. Use Protocol A (T3P) which scavenges water (though T3P itself hydrolyzes slowly, it is robust).
Guanidinium Byproduct Amine reacted with HATU directly.Pre-activate the acid with HATU/Base for 5 mins before adding the amine.
Racemization Over-activation or high temperature.Use Protocol A (T3P) with Pyridine at 0 °C; T3P is known for low epimerization.

Decision Tree & Workflow Visualization

AmideCoupling Start Start: Coupling of 2,4,6-Trifluorobenzylamine CheckScale Scale / Throughput? Start->CheckScale MedChem < 100 mg (Library) CheckScale->MedChem Process > 1g (Process/Scale) CheckScale->Process HATU Protocol C: HATU/DIPEA (DMF, RT) MedChem->HATU CheckAcid Is the Acid Sterically Hindered? Process->CheckAcid Success Success: Isolate Product HATU->Success Yield > 50% FailHATU Low Yield / No Rxn HATU->FailHATU Yield < 50% NotHindered No CheckAcid->NotHindered Hindered Yes CheckAcid->Hindered T3P Protocol A: T3P/Pyridine (EtOAc, 0°C to RT) NotHindered->T3P AcidCl Protocol B: Acid Chloride (Oxalyl Cl -> Amine) Hindered->AcidCl T3P->Success FailT3P Low Conversion T3P->FailT3P Stalled AcidCl->Success FailHATU->AcidCl Switch Method FailT3P->AcidCl Force Conditions

Figure 1: Strategic decision tree for selecting the optimal coupling protocol based on scale and substrate hindrance.

Safety & Handling

  • Corrosivity: 2,4,6-Trifluorobenzylamine is classified as Skin Corr.[10] 1B [1]. Always wear chemical-resistant gloves (nitrile), safety goggles, and a lab coat. Handle in a fume hood.

  • T3P Hazards: T3P is corrosive and can cause severe skin burns.[10] However, it is non-explosive compared to HOBt/HOAt derivatives.

  • Acid Chlorides: Thionyl chloride and oxalyl chloride release toxic HCl, SO₂, and CO gases. Use a caustic scrubber for large-scale evolution.

References

  • PubChem. (2025).[10] 2,4,6-Trifluorobenzylamine Compound Summary. National Library of Medicine. [Link]

  • Patterson, A. W., et al. (2021). Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications. CORE/Semantic Scholar. [Link]

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Chemical Reviews. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]

Sources

Application Note: A Comprehensive Guide to the Synthesis of (2,4,6-Trifluorophenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(2,4,6-Trifluorophenyl)methanamine is a critical building block in modern medicinal chemistry and materials science, valued for the unique physicochemical properties imparted by its trifluorinated phenyl ring. This application note provides a detailed, in-depth guide for its synthesis via the chemical reduction of 2,4,6-trifluorobenzonitrile. We present two robust and validated protocols: a laboratory-scale synthesis using the potent hydride donor Lithium Aluminum Hydride (LiAlH₄) and an alternative method employing catalytic hydrogenation with Raney® Nickel, which is amenable to larger-scale production. This document is designed for researchers, scientists, and drug development professionals, offering not just procedural steps, but also the underlying chemical principles, mechanistic insights, safety protocols, and characterization data to ensure successful and safe execution.

Introduction and Scientific Rationale

The incorporation of fluorine into organic molecules is a cornerstone strategy in drug design, often leading to enhanced metabolic stability, improved membrane permeability, and stronger binding affinity. The 2,4,6-trifluorobenzyl moiety, in particular, offers a unique electronic profile and conformational rigidity. As such, (2,4,6-Trifluorophenyl)methanamine serves as a key intermediate for a wide array of pharmacologically active compounds and advanced materials[1][2].

The reduction of a nitrile to a primary amine is a fundamental transformation in organic synthesis. However, the choice of methodology is critical to ensure high yield, purity, and selectivity, while minimizing the formation of common secondary and tertiary amine byproducts[3]. This guide provides comprehensive protocols that address these challenges, grounded in established chemical principles.

Mechanistic Insights: The Chemistry of Nitrile Reduction

The conversion of the cyano group (-C≡N) to an aminomethyl group (-CH₂NH₂) involves the formal addition of four hydrogen atoms. The choice of reducing agent dictates the reaction mechanism.

Hydride Reduction with Lithium Aluminum Hydride (LiAlH₄)

LiAlH₄ is an exceptionally powerful, unselective reducing agent that provides a source of nucleophilic hydride ions (H⁻)[4]. The reduction of nitriles proceeds in a two-step nucleophilic addition mechanism[5][6][7].

  • First Hydride Addition: A hydride ion attacks the electrophilic carbon of the nitrile, breaking one of the π-bonds and forming a highly reactive imine anion intermediate. This intermediate is stabilized as an aluminum complex[5][6].

  • Second Hydride Addition: A second hydride ion from the aluminate complex attacks the imine carbon, leading to a dianion intermediate[7].

  • Hydrolysis: Subsequent aqueous workup protonates the dianion to yield the final primary amine[7][8].

This method is highly effective but requires stringent anhydrous conditions due to the violent reactivity of LiAlH₄ with water[9][10].

Catalytic Hydrogenation

This method involves the use of molecular hydrogen (H₂) and a heterogeneous metal catalyst, such as Raney Nickel[11][12]. The reaction occurs on the surface of the catalyst.

  • Adsorption: Both hydrogen gas and the nitrile substrate adsorb onto the catalyst surface.

  • Hydrogenolysis: The H-H bond is cleaved, and hydrogen atoms are added sequentially across the carbon-nitrogen triple bond.

  • Byproduct Formation: A key challenge is preventing the intermediate imine from reacting with the newly formed primary amine product, which leads to secondary amines[3][13]. The addition of ammonia can suppress this side reaction by competitively binding to the imine intermediate[13][14][15].

Mandatory Safety and Handling Protocols

CHEMICAL HAZARD ALERT: Lithium Aluminum Hydride (LiAlH₄) is a highly reactive, pyrophoric, and water-reactive solid. It can ignite spontaneously in moist air and reacts violently with water and other protic solvents, releasing flammable hydrogen gas. Raney Nickel can also be pyrophoric, especially after use. Strict adherence to safety protocols is non-negotiable.

  • Personal Protective Equipment (PPE): Always wear a fire-retardant laboratory coat, safety glasses or a face shield, and impervious gloves[10][16][17].

  • Inert Atmosphere: All reactions involving LiAlH₄ must be conducted under a dry, inert atmosphere (e.g., Nitrogen or Argon) in a chemical fume hood[9]. All glassware must be rigorously dried in an oven and cooled under an inert gas stream before use.

  • Solvent Purity: Anhydrous solvents are mandatory for LiAlH₄ reductions. Use freshly distilled or commercially available anhydrous grade solvents.

  • Quenching: The quenching of excess LiAlH₄ is extremely exothermic. It must be performed slowly, at low temperatures (0 °C), and behind a safety shield.

  • Spill & Fire: In case of a spill, cover immediately with dry sand, sodium carbonate, or powdered limestone. DO NOT USE WATER, a carbon dioxide, or a standard ABC fire extinguisher , as these will intensify the fire. A Class D (dry powder) extinguisher must be readily available[9][10].

  • Catalyst Handling: Handle Raney Nickel as a slurry; do not allow the catalyst to dry in the air. After filtration, the spent catalyst should be quenched with water to prevent ignition[11].

Protocol 1: Reduction via Lithium Aluminum Hydride (LiAlH₄)

This protocol is optimized for laboratory-scale synthesis (1-10 g) and emphasizes control and purity.

Materials and Equipment
Reagent/MaterialGradeSupplier Example
2,4,6-Trifluorobenzonitrile>98%Sigma-Aldrich
Lithium Aluminum Hydride (LiAlH₄)95%, powderSigma-Aldrich
Anhydrous Tetrahydrofuran (THF)DriSolv® or similarMilliporeSigma
Diethyl Ether (Et₂O)AnhydrousFisher Scientific
Sodium Hydroxide (NaOH)ACS GradeVWR
Magnesium Sulfate (MgSO₄)AnhydrousVWR
Hydrochloric Acid (HCl)ConcentratedFisher Scientific
Celite® 545Filter AidSigma-Aldrich
Oven-dried, three-neck round-bottom flask, condenser, addition funnel, magnetic stirrer, inert gas line (N₂/Ar), ice bath.
Step-by-Step Experimental Procedure
  • Apparatus Setup: Assemble a 500 mL three-neck round-bottom flask, equipped with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel. Dry the entire apparatus in an oven (120 °C) overnight and cool to room temperature under a stream of dry nitrogen. Maintain a positive nitrogen atmosphere throughout the reaction.

  • Reagent Preparation: In the reaction flask, carefully suspend LiAlH₄ (1.5 eq.) in anhydrous THF (100 mL). Cool the stirred suspension to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve 2,4,6-trifluorobenzonitrile (1.0 eq., e.g., 10.0 g) in anhydrous THF (50 mL) and transfer this solution to the dropping funnel. Add the nitrile solution dropwise to the stirred LiAlH₄ suspension over 45-60 minutes, ensuring the internal temperature does not exceed 10 °C[18][19].

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the reaction to reflux for 4-6 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting nitrile is completely consumed.

  • Workup (Fieser Quench): Cool the reaction mixture back down to 0 °C in an ice bath. Perform the following steps slowly and cautiously behind a blast shield. For every 'x' grams of LiAlH₄ used, add sequentially and dropwise[20][21][22]:

    • 'x' mL of water

    • 'x' mL of 15% (w/v) aqueous NaOH solution

    • '3x' mL of water

  • Isolation: A granular white precipitate of aluminum salts should form. Allow the mixture to warm to room temperature and stir vigorously for 30 minutes. Add anhydrous magnesium sulfate to the slurry and stir for another 15 minutes to ensure all water is sequestered[20][21].

  • Purification: Filter the slurry through a pad of Celite®, washing the filter cake thoroughly with diethyl ether or ethyl acetate (3 x 50 mL). Combine the organic filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude (2,4,6-Trifluorophenyl)methanamine. The product can be further purified by vacuum distillation if required.

Workflow Diagram (LiAlH₄ Reduction)

LiAlH4_Workflow A Assemble Dry Glassware under N₂ Atmosphere B Suspend LiAlH₄ (1.5 eq) in Anhydrous THF A->B C Cool to 0 °C B->C D Dropwise Addition of 2,4,6-Trifluorobenzonitrile Solution in THF C->D E Warm to RT, then Reflux for 4-6h D->E F Cool to 0 °C E->F G Cautious Fieser Workup: Add H₂O, 15% NaOH, H₂O F->G H Filter Aluminum Salts (via Celite®) G->H I Extract, Dry, and Concentrate Organic Phase H->I J Purify by Vacuum Distillation I->J

Caption: Workflow for the synthesis of (2,4,6-Trifluorophenyl)methanamine using LiAlH₄.

Protocol 2: Catalytic Hydrogenation with Raney® Nickel

This protocol is based on established industrial methods and is suitable for scaling up[14][15][23].

Materials and Equipment
Reagent/MaterialGradeSupplier Example
2,4,6-Trifluorobenzonitrile>98%Sigma-Aldrich
Raney® Nickel 2800Slurry in waterGrace Davison
Methanol (MeOH)ACS GradeVWR
Ammonia (25% in H₂O)Reagent GradeFisher Scientific
Hydrogen (H₂) GasHigh PurityAirgas
High-pressure hydrogenation reactor (e.g., Parr apparatus), filtration setup.
Step-by-Step Experimental Procedure
  • Reactor Charging: To a high-pressure hydrogenation reactor, add 2,4,6-trifluorobenzonitrile (1.0 eq., e.g., 50 g), methanol (500 mL), and 25% aqueous ammonia (75 g)[14][15].

  • Catalyst Addition: Carefully add Raney® Nickel (approx. 5% by weight of nitrile, ~2.5 g) as a slurry.

  • Reaction Setup: Seal the reactor. Purge the system first with nitrogen (3 times) and then with hydrogen gas (3 times) to remove all air.

  • Hydrogenation: Pressurize the reactor with hydrogen to 1 MPa (~145 psi). Begin stirring and heat the reactor to 90 °C. Maintain the temperature and pressure for approximately 8-12 hours, or until hydrogen uptake ceases[14][15].

  • Workup: Cool the reactor to room temperature and carefully vent the excess hydrogen pressure in a well-ventilated fume hood.

  • Catalyst Removal: Open the reactor and filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. CAUTION: The filter cake is potentially pyrophoric. Do not allow it to dry. Immediately quench the filter cake with plenty of water.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the methanol. The residue can be taken up in a suitable solvent like dichloromethane or ethyl acetate and washed with water to remove salts. The organic layer is then dried and concentrated to afford the product.

  • Purification: Further purify the crude amine by vacuum distillation to obtain a high-purity product.

Workflow Diagram (Catalytic Hydrogenation)

RaneyNi_Workflow A Charge Reactor with Nitrile, MeOH, and Aqueous NH₃ B Add Raney® Ni Catalyst (as slurry) A->B C Seal Reactor, Purge with N₂, then Purge with H₂ B->C D Pressurize with H₂ (1 MPa) Heat to 90 °C for 8-12h C->D E Cool, Vent Pressure D->E F Filter Catalyst (via Celite®) CAUTION: Pyrophoric E->F G Concentrate Filtrate F->G H Extract, Dry, and Concentrate Organic Phase G->H I Purify by Vacuum Distillation H->I

Caption: Workflow for the synthesis via Raney® Nickel catalytic hydrogenation.

Product Characterization

The final product, (2,4,6-Trifluorophenyl)methanamine, should be characterized to confirm its identity and purity.

ParameterExpected Value / Observation
Appearance Solid-Liquid Mixture or Liquid
Molecular Formula C₇H₆F₃N[24]
Molecular Weight 161.12 g/mol [24]
¹H NMR Signals corresponding to the aminomethyl (-CH₂) protons and the primary amine (-NH₂) protons, along with aromatic protons.
¹³C NMR Disappearance of the nitrile carbon signal (~115-125 ppm) and appearance of a new signal for the aminomethyl carbon (-CH₂NH₂) (~40-50 ppm). Fluorine coupling will be observed on aromatic carbons.
Mass Spec (MS) [M+H]⁺ = 162.05
FT-IR Disappearance of the sharp nitrile (-C≡N) stretch (~2230 cm⁻¹) and appearance of N-H stretching bands for the primary amine (~3300-3400 cm⁻¹).

Troubleshooting

IssuePotential CauseSuggested Solution
Incomplete Reaction Insufficient reducing agent; deactivated catalyst.For LiAlH₄, ensure anhydrous conditions. For hydrogenation, use fresh, active catalyst. Extend reaction time or increase temperature/pressure moderately.
Low Yield Mechanical loss during workup; incomplete reaction.Optimize Fieser workup for LiAlH₄ to ensure a granular, filterable precipitate. Ensure thorough extraction of the product.
Formation of Byproducts Reaction of imine intermediate with amine product.For catalytic hydrogenation, ensure sufficient ammonia is present to suppress secondary amine formation[13]. For LiAlH₄, this is less common due to the fast second reduction.
Difficult Filtration Gelatinous aluminum salts during LiAlH₄ workup.The Fieser workup is designed to prevent this. Ensure the precise, sequential addition of reagents at 0 °C. Adding MgSO₄ or Na₂SO₄ can help granulate the salts[20][21].

Conclusion

The synthesis of (2,4,6-Trifluorophenyl)methanamine from its corresponding nitrile is a robust and accessible transformation. The Lithium Aluminum Hydride method offers high reactivity and is ideal for laboratory-scale synthesis, provided stringent safety measures are employed. For larger quantities, catalytic hydrogenation with Raney® Nickel presents a viable, scalable alternative. By understanding the underlying mechanisms and adhering to the detailed protocols and safety guidelines presented herein, researchers can confidently and safely produce this valuable chemical intermediate for application in drug discovery and materials science.

References

  • Vertex AI Search. (2025, November 23). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde.
  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.
  • ACS Publications. (2024, February 9). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations.
  • PMC. Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions.
  • Royal Society of Chemistry. Selective catalytic hydrogenation of nitriles to primary amines using iron pincer complexes. Catalysis Science & Technology.
  • Royal Society of Chemistry. Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC catalyst without ammonia addition. New Journal of Chemistry.
  • Wordpress. Nitrile Reduction.
  • Arkivoc. (2008, April 4). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines.
  • Princeton University EHS. Lithium Aluminum Hydride.
  • ResearchGate. Mechanism of the hydrogenation of nitriles to primary, secondary and tertiary amines via imine intermediates.
  • UCLA Chemistry. Workup for Aluminum Hydride Reductions.
  • ChemicalDesk.Com. (2011, November 23). Mechanism (LAH reduction nitrile to amine).
  • Organic Chemistry Portal. Amine synthesis by nitrile reduction.
  • Chemguide. Reducing nitriles to primary amines.
  • Organic Chemistry Data. Nitrile to Amine - Common Conditions.
  • NJ.gov. Lithium Aluminum Hydride Hazard Summary.
  • Google Patents. (1962). US3062869A - Reduction of nitriles.
  • Sigma-Aldrich. Lithium aluminum hydride - Safety Data Sheet.
  • ResearchGate. (2014, September 30). Can anyone suggest the best method for lithium aluminium hydride work up?.
  • MDPI. (2022, December 21). Room Temperature Reduction of Titanium Tetrachloride-Activated Nitriles to Primary Amines with Ammonia-Borane. Molecules.
  • BenchChem. Application Notes and Protocols for the Reduction of 6-Octadecynenitrile to Primary Amines.
  • Chemos GmbH&Co.KG. Safety Data Sheet: aluminium lithium hydride.
  • Chemistry LibreTexts. (2023, January 22). Conversion of nitriles to 1° amines using LiAlH4.
  • ACS Publications. (2022, November 22). Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane. The Journal of Organic Chemistry.
  • PubMed. (2022, December 16). Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane.
  • SlidePlayer. LiAlH4.
  • Wikipedia. Raney nickel.
  • ResearchGate. The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Ac.
  • ResearchGate. A Mild and Efficient Method for the Reduction of Nitriles.
  • Google Patents. CN107778183B - Preparation method of 2,4, 6-trifluorobenzylamine.
  • Google Patents. CN110683959B - Synthetic method of 2,4, 6-trifluorobenzylamine.
  • ChemicalBook. (2025, October 14). 2,4,6-TRIFLUOROBENZYL AMINE | 214759-21-4.
  • LookChem. Cas 214759-21-4, 2,4,6-TRIFLUOROBENZYL AMINE.
  • University of Southampton. Experiment 5 Reductions with Lithium Aluminium Hydride.
  • Thieme Chemistry. Catalytic Reduction of Nitriles.
  • BLD Pharm. 214759-21-4|(2,4,6-Trifluorophenyl)methanamine.
  • PubChem. 2,4,6-Trifluorobenzylamine | C7H6F3N | CID 2777046.
  • ChemScene. 214759-21-4 | (2,4,6-Trifluorophenyl)methanamine.
  • PubMed. (2009, March 6). Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. Journal of Organic Chemistry.
  • Organic Syntheses. (2014). Org. Synth. 2014, 91, 39-51.
  • PubChemLite. 2,4,6-trifluorobenzylamine (C7H6F3N).
  • Sigma-Aldrich. (2,4,6-Trifluorophenyl)methanamine | 214759-21-4.

Sources

Application Note: Selective Hydrogenation of 2,4,6-Trifluorobenzonitrile to 2,4,6-Trifluorobenzylamine using Raney-Nickel

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The reduction of 2,4,6-trifluorobenzonitrile (TFBN) to 2,4,6-trifluorobenzylamine (TFBA) is a critical transformation in the synthesis of quinolone antibiotics and agrochemical intermediates. While catalytic hydrogenation is the most atom-efficient method, this specific substrate presents two competing challenges:

  • Dimerization: The high reactivity of the intermediate imine leads to secondary amine formation (dimerization), a common issue in nitrile reduction.

  • Hydrodefluorination: The electron-deficient aromatic ring makes the C-F bonds susceptible to oxidative addition by the catalyst, leading to defluorinated impurities.

This guide details two optimized protocols using Raney-Nickel (Ra-Ni). Method A utilizes ammonia to suppress dimerization in a high-pressure environment (Industrial Standard). Method B employs an in-situ trapping strategy with acetic anhydride for high-purity laboratory synthesis.

Mechanistic Insight & Reaction Pathways

Understanding the reaction network is vital for controlling impurities. The reduction proceeds via a reactive aldimine intermediate.[1]

Critical Failure Modes:
  • Secondary Amine (Dimer): The product amine (

    
    ) attacks the intermediate imine (
    
    
    
    ), releasing ammonia and forming a secondary amine. This is the dominant side reaction.
  • Defluorination: Although Ra-Ni is less prone to oxidative insertion into C-F bonds than Pd/C, high temperatures (>60°C) or low hydrogen availability can promote radical hydrodefluorination.

Pathway Diagram

The following diagram illustrates the competing kinetic pathways.

ReactionPathway cluster_controls Control Strategy Nitrile 2,4,6-Trifluorobenzonitrile (TFBN) Imine Aldimine Intermediate (R-CH=NH) Nitrile->Imine + H2 (Cat) Defluoro Defluorinated Byproducts (Ar-H) Nitrile->Defluoro High T / Low P PrimaryAmine 2,4,6-Trifluorobenzylamine (TFBA - Target) Imine->PrimaryAmine + H2 (Cat) SecAmine Secondary Amine (Dimer Impurity) Imine->SecAmine + Primary Amine - NH3 PrimaryAmine->Defluoro Over-reduction Ammonia Add NH3: Shifts equilibrium away from Dimer TempControl T < 50°C: Prevents C-F cleavage

Figure 1: Reaction network showing the main reduction path (Green) versus dimerization (Red) and defluorination (Grey).

Critical Process Parameters (CPPs)

ParameterRecommended RangeScientific Rationale
Catalyst Loading 5–10 wt% (wet)Sufficient active sites to outcompete condensation reactions without promoting defluorination.
Solvent Methanol (MeOH)High H2 solubility and polarity stabilize the intermediate. Ethanol is a viable alternative.
Additive Ammonia (

)
Crucial. 1.5–2.0 equivalents. Suppresses secondary amine formation by shifting the condensation equilibrium.
Temperature 30°C – 50°CStrict Limit. Above 60°C, defluorination rates increase significantly on Ra-Ni surfaces.
Pressure 5 – 20 bar (0.5–2 MPa)Higher pressure favors the hydrogenation of the imine over the bimolecular condensation.

Experimental Protocols

Method A: High-Pressure Hydrogenation (Ammonia Additive)

Best for: Scale-up, Industrial Application, Maximum Yield.

Reagents:

  • 2,4,6-Trifluorobenzonitrile (1.0 equiv)

  • Raney-Nickel (Active, stored in water, 10 wt% relative to substrate)[2]

  • Ammonia (25% in MeOH or aqueous, 2.0 equiv)

  • Methanol (10-12 volumes)

Protocol:

  • Catalyst Preparation: Weigh the Ra-Ni slurry.[3][4] Wash the catalyst 3 times with Methanol to remove water and trace alkali. Do not let the catalyst dry.

  • Charging: In a high-pressure autoclave, add the substrate dissolved in Methanol.

  • Catalyst Addition: Transfer the washed Ra-Ni slurry into the autoclave using a minimal amount of Methanol.

  • Additive: Add the Ammonia solution.

  • Purging: Seal the autoclave. Purge with Nitrogen (3x, 5 bar) followed by Hydrogen (3x, 5 bar).

  • Reaction: Pressurize to 10 bar (1.0 MPa) with Hydrogen. Heat to 35°C . Stir vigorously (>800 RPM) to eliminate mass-transfer limitations.

  • Monitoring: Monitor H2 uptake. Reaction typically completes in 4–8 hours.

  • Work-up:

    • Cool to room temperature. Vent H2. Purge with N2.

    • Filter the catalyst through a Celite pad (keep wet!).

    • Concentrate the filtrate under reduced pressure.

    • Dissolve residue in DCM, wash with water (to remove ammonium salts), dry over

      
      , and evaporate.
      
  • Purification: Distillation under reduced pressure (if necessary) or conversion to HCl salt for storage.

Method B: In-Situ Trapping (Acetic Anhydride)

Best for: High Purity requirements, Lab Scale, preventing all secondary amines.

Concept: The primary amine is immediately acetylated to the acetamide (


) upon formation, preventing it from reacting with the imine. Requires a subsequent hydrolysis step.

Protocol:

  • Setup: Use a standard hydrogenation vessel (Parr shaker or balloon if pressure is limited, though >3 bar is preferred).

  • Mixture: Dissolve TFBN (1.0 equiv) in Methanol. Add Acetic Anhydride (2.0 equiv) .

  • Catalyst: Add washed Ra-Ni (15 wt%).

  • Reaction: Hydrogenate at 3–5 bar, 25°C for 6–12 hours.

  • Intermediate Isolation: Filter catalyst. Evaporate solvent.[3] The residue is N-(2,4,6-trifluorobenzyl)acetamide.

  • Hydrolysis: Reflux the residue in 6M HCl for 4 hours.

  • Final Isolation: Basify with NaOH (to pH 10), extract with DCM, and concentrate to yield pure TFBA.

Safety & Catalyst Handling (E-E-A-T)

Raney-Nickel is a Class 4.2 Pyrophoric Solid . It will ignite spontaneously in air if dry. A strict handling workflow is required.[5][6]

SafetyWorkflow Storage Storage (Under water, pH > 9) Weighing Weighing (Weigh as slurry, assume ~50% H2O) Storage->Weighing Pipette slurry Washing Solvent Exchange (Decantation, NEVER filtration to dryness) Weighing->Washing Under N2/Ar Reaction Reaction (Inert Atmosphere) Washing->Reaction Transfer wet Quenching Disposal/Quenching (Dilute HCl or destruction in water) Reaction->Quenching Post-filtration (Keep filter cake wet!) Warning CRITICAL: NEVER LET DRY Warning->Washing Warning->Quenching

Figure 2: Mandatory safety workflow for handling Raney-Nickel.

Key Safety Rules:

  • Never use a paper filter: Use a sintered glass funnel or Celite pad. Paper can dry out and ignite.

  • Keep it wet: Always keep a layer of solvent over the catalyst during filtration.

  • Spill Control: Have a bucket of water and sand nearby. Do not use CO2 extinguishers on metal fires (use Class D or sand).

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Yield (<50%) Incomplete conversionIncrease pressure to 20 bar; Ensure vigorous stirring (H2 mass transfer is often the bottleneck).
High Dimer Impurity Insufficient AmmoniaIncrease

to 3–4 equivalents.
Defluorinated Product Temperature too highLower temperature to <35°C. Check for "hot spots" in the reactor.
Stalled Reaction Catalyst PoisoningAmines can poison Ni. Ensure catalyst washing was thorough.[3] Increase loading to 15%.
Green/Blue Filtrate Leaching of NickelCaused by acidic conditions or complexation with ammonia. Wash product thoroughly with water/EDTA.

References

  • Preparation of 2,4,6-trifluorobenzylamine. Patent CN106349083A. (2017). Describes the optimized ammonia/methanol ratio for this specific substrate.

  • Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles. Arkivoc, 2008(xii), 95-102.[3] Provides context for mild reduction conditions.

  • Hydrogenation of Nitriles to Amines. Organic Syntheses, Coll. Vol. 3, p.720 (1955). Foundational text on Ra-Ni handling and nitrile reduction.[1][3]

  • Catalytic Hydrogenation over Platinum Metals. Rylander, P. N. (Academic Press, 1967). Authoritative source on side reactions (defluorination)

Sources

Application Note: Leveraging 2,4,6-Trifluorobenzylamine in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Fluorinated Fragments

Fragment-Based Drug Discovery (FBDD) has matured into a powerful and efficient strategy for identifying novel lead compounds, particularly for challenging biological targets.[1][2] This approach screens low molecular weight compounds (typically < 300 Da) that bind weakly but efficiently to a target protein.[1][3] These initial "hits" serve as high-quality starting points for rational, structure-guided optimization into potent and selective drug candidates.[4][5]

Within the vast chemical space of possible fragments, those incorporating fluorine have garnered significant attention. The strategic introduction of fluorine into a molecule can profoundly modulate its physicochemical and pharmacokinetic properties.[6][7] Fluorine's high electronegativity and small van der Waals radius allow it to alter pKa, enhance metabolic stability, improve membrane permeability, and increase binding affinity through unique interactions, such as orthogonal multipolar and hydrogen bonds.[7][8][9]

This application note provides a detailed guide for researchers on the use of a specific, high-value fluorinated fragment: 2,4,6-trifluorobenzylamine . We will explore its unique properties, provide detailed protocols for its application in screening campaigns, and discuss strategies for hit-to-lead evolution.

Section 1: The 2,4,6-Trifluorobenzylamine Fragment: A Privileged Scaffold

2,4,6-Trifluorobenzylamine (TFBA) is a versatile building block for FBDD. Its utility stems from a unique combination of structural and electronic features imparted by the symmetric trifluorination pattern on the phenyl ring.[10][11]

1.1 Physicochemical Properties and Rationale for Use

The trifluorophenyl motif offers several distinct advantages that make TFBA an excellent candidate for fragment libraries:

  • Modulated Basicity (pKa): The strongly electron-withdrawing fluorine atoms significantly reduce the basicity of the benzylamine nitrogen.[12][13] This modulation is critical in drug design, as tuning a compound's pKa can impact its solubility, cell permeability, and on- and off-target activity.[14][15] A lower pKa can reduce unwanted interactions with acidic cellular compartments or off-targets like the hERG channel.

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the aromatic ring resistant to metabolic oxidation by cytochrome P450 enzymes—a common liability for many drug candidates.[9][16] This inherent stability can translate to a longer biological half-life for derivative compounds.

  • Unique Binding Interactions: The fluorine atoms can participate in favorable, non-covalent interactions within a protein's active site, including dipole-dipole, and orthogonal multipolar interactions with backbone carbonyls, which can contribute to enhanced binding affinity.[6]

  • Lipophilicity and Vectorial Growth: The trifluorination pattern increases lipophilicity, which can improve membrane permeation.[8][11] The primary amine serves as a crucial hydrogen bond donor and provides a well-defined vector for synthetic elaboration during the hit-to-lead phase.[17]

PropertyValueSource
Molecular Formula C7H6F3N[18]
Molecular Weight 161.12 g/mol [18]
CAS Number 214759-21-4[11]
Boiling Point 165 °C[19]
Predicted pKa 8.16 ± 0.10[19]
XLogP3 1.1[18]
Appearance Colorless to pale yellow liquid[10]

1.2 Strategic Considerations

The symmetric 2,4,6-substitution pattern provides a unique electronic environment compared to other fluorinated benzylamines. This specific arrangement maximizes the inductive electron withdrawal, leading to a more pronounced effect on the amine's pKa. Researchers should consider this fragment when seeking to probe binding pockets that can accommodate a substituted phenyl ring and where modulation of a basic center is a key objective of the drug design strategy.

Section 2: Experimental Workflows and Protocols

The weak binding affinity of fragments necessitates the use of highly sensitive biophysical techniques for primary screening.[1][20] Surface Plasmon Resonance (SPR) and Nuclear Magnetic Resonance (NMR) spectroscopy are the most robust and widely adopted methods.[21]

FBDD_Workflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Validation & Characterization cluster_2 Phase 3: Optimization FragLib Fragment Library (incl. TFBA) Screen Primary Screen (SPR or NMR) FragLib->Screen ~2000 fragments HitID Hit Identification Screen->HitID Hit Rate ~5-20% Ortho Orthogonal Assay (e.g., ITC, NMR) HitID->Ortho Confirm Binding StructBio Structural Biology (X-ray, Cryo-EM) Ortho->StructBio Determine Binding Mode MedChem Hit-to-Lead Chemistry (Fragment Growing) StructBio->MedChem Structure-Guided Design SAR SAR Analysis MedChem->SAR Iterative Cycles SAR->MedChem Lead Lead Compound SAR->Lead

Figure 1. High-level workflow for a Fragment-Based Drug Discovery (FBDD) campaign.

Protocol 1: Primary Fragment Screening using Surface Plasmon Resonance (SPR)

SPR is a label-free technique that monitors molecular interactions in real-time, making it ideal for screening fragment libraries.[22][23] It can detect weak binding events and provide valuable kinetic data (association and dissociation rates).[24]

Objective: To identify fragments, including 2,4,6-trifluorobenzylamine, that bind to an immobilized protein target.

Materials:

  • Biacore instrument (e.g., Biacore 8K+, T200)[25]

  • Sensor Chip (CM5 is common for amine coupling)

  • Target protein of interest (>95% purity)

  • 2,4,6-Trifluorobenzylamine (and other fragment library members) dissolved in 100% DMSO.

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+, pH 7.4)

  • DMSO for buffer matching

Methodology:

  • Target Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

    • Inject the target protein (typically 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM Acetate, pH 4.5) over the activated surface until the desired immobilization level (Response Units, RU) is reached. Rationale: The desired RU level depends on the molecular weights of the target and fragment. A lower RU is often better for fragment screening to minimize mass transport artifacts.

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl (pH 8.5) for 7 minutes.

    • A reference flow cell should be prepared similarly but without protein immobilization to subtract bulk refractive index changes.

  • Fragment Solution Preparation:

    • Prepare a stock solution of 2,4,6-trifluorobenzylamine (e.g., 100 mM in 100% DMSO).

    • From the stock, prepare the screening solution by diluting into running buffer to a final concentration (e.g., 200 µM). The final DMSO concentration must be precisely matched in the running buffer (e.g., 2%). Self-Validation: Mismatched DMSO between sample and running buffer is a primary source of false positives.[26] Precise matching is critical for data quality.

  • Screening Assay:

    • Equilibrate the system with DMSO-matched running buffer until a stable baseline is achieved.

    • Inject the fragment solution over the target and reference flow cells for a defined association time (e.g., 30 seconds), followed by a dissociation phase with running buffer (e.g., 60 seconds).

    • Perform a surface regeneration step if necessary (e.g., a short pulse of high salt or low pH buffer), followed by a stabilization period.

    • Include positive (known binder) and negative (non-binder, e.g., buffer-only) controls in each cycle to monitor assay performance and surface stability.

  • Data Analysis and Hit Triage:

    • Subtract the reference flow cell data from the active cell data.

    • A fragment is considered a preliminary "hit" if it produces a concentration-dependent binding response that is significantly above the noise level and displays a plausible sensorgram shape (i.e., shows both association and dissociation).

    • Hits should be re-tested and confirmed via dose-response analysis to estimate the dissociation constant (KD).

Protocol 2: Hit Validation using Ligand-Observed NMR Spectroscopy

NMR is a powerful orthogonal method to validate hits from a primary screen.[21][27] Ligand-observed experiments like Saturation Transfer Difference (STD) are particularly well-suited for FBDD as they do not require isotope labeling of the protein.[28]

Objective: To confirm the binding of 2,4,6-trifluorobenzylamine to the target protein in solution.

Materials:

  • NMR spectrometer (≥ 600 MHz) with a cryoprobe.

  • Target protein in a suitable deuterated buffer (e.g., 50 mM phosphate, 150 mM NaCl in 99.9% D₂O, pH 7.2).

  • Confirmed hit fragment (2,4,6-trifluorobenzylamine).

  • NMR tubes.

Methodology:

  • Sample Preparation:

    • Prepare a solution of the target protein at a low concentration (e.g., 10-20 µM).

    • Prepare a stock solution of the fragment in the same deuterated buffer or d6-DMSO.

    • Prepare the final NMR sample containing the protein and the fragment at a molar ratio typically between 1:50 to 1:100 (e.g., 10 µM protein and 1 mM fragment). Rationale: A high ligand-to-protein ratio is used to ensure that even a small fraction of bound ligand can be detected.

  • NMR Experiment Setup:

    • Acquire a standard 1D proton reference spectrum of the sample to identify the fragment's resonances.

    • Set up the STD NMR experiment. This involves two experiments: an "on-resonance" spectrum where a narrow band of frequencies is used to saturate protein resonances (typically around -1 ppm), and an "off-resonance" spectrum where the saturation is applied far from any protein or ligand signals (e.g., 30 ppm).

    • The saturation time is a key parameter and should be optimized (typically 1-2 seconds).

  • Data Acquisition and Processing:

    • Acquire both the on-resonance and off-resonance spectra with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Process the spectra identically.

    • Calculate the difference spectrum by subtracting the on-resonance spectrum from the off-resonance spectrum.

  • Interpretation:

    • If the fragment binds to the protein, its protons will receive saturation from the protein in the on-resonance experiment, leading to a decrease in their signal intensity.

    • Signals corresponding to the fragment will appear in the difference spectrum, confirming a direct interaction.[28] The absence of signals indicates no binding.

    • Self-Validation: A key control is to run the same STD experiment on the fragment in the absence of the protein. No signals should appear in the difference spectrum, confirming that the observed effects are protein-dependent.

Section 3: Hit-to-Lead Optimization Strategies

Once 2,4,6-trifluorobenzylamine is validated as a hit, the goal is to evolve it into a more potent lead compound.[29] This is typically a structure-guided process that leverages X-ray crystallography or Cryo-EM to understand the fragment's binding mode.[30] The primary amine of TFBA provides a clear synthetic handle for elaboration via a "fragment growing" strategy.[4][17]

Hit_to_Lead cluster_core Validated Hit Fragment cluster_vectors Structure-Guided Growth Vectors cluster_goals Optimization Goals Core 2,4,6-Trifluorobenzylamine (KD ~ 500 µM) V1 Vector 1: Amide Coupling Core->V1 R-COOH V2 Vector 2: Reductive Amination Core->V2 R-CHO V3 Vector 3: Sulfonamide Formation Core->V3 R-SO2Cl G1 Occupy Adjacent Pocket (Increase Potency) V1->G1 G2 Improve Solubility V1->G2 V2->G1 G3 Enhance Selectivity V2->G3 V3->G1

Figure 2. Conceptual diagram for hit-to-lead optimization of the TFBA fragment.

Protocol 3: Synthetic Elaboration via Amide Coupling (Fragment Growing)

This protocol provides a general method for extending the TFBA fragment by forming an amide bond, a common and robust reaction in medicinal chemistry.

Objective: To synthesize a small library of amides derived from TFBA to probe an adjacent binding pocket identified by structural biology.

Materials:

  • 2,4,6-Trifluorobenzylamine (TFBA)

  • A selection of carboxylic acids (R-COOH)

  • Amide coupling reagent (e.g., HATU, HBTU)

  • Organic base (e.g., DIPEA, triethylamine)

  • Anhydrous solvent (e.g., DMF, DCM)

  • Standard laboratory glassware and purification equipment (e.g., flash chromatography, HPLC)

Methodology:

  • Reaction Setup:

    • In a clean, dry flask under an inert atmosphere (e.g., nitrogen), dissolve the carboxylic acid (1.0 eq) and the coupling reagent HATU (1.1 eq) in anhydrous DMF.

    • Stir the mixture at room temperature for 10 minutes to pre-activate the acid. Rationale: Pre-activation forms a highly reactive acyl-intermediate, which improves reaction efficiency and minimizes side reactions.

    • Add the organic base DIPEA (2.5 eq) to the mixture.

    • Finally, add a solution of 2,4,6-trifluorobenzylamine (1.05 eq) in DMF dropwise.

  • Reaction Monitoring:

    • Allow the reaction to stir at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 2-12 hours).

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization and Validation:

    • Confirm the structure and purity (>95%) of the final amide product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

    • Self-Validation: The purified compound must be fully characterized to ensure that the molecule being tested in subsequent biological assays is the correct one and is free of impurities that could cause artifacts.

    • The newly synthesized compounds are then tested in the primary binding assay to determine their affinity and establish a Structure-Activity Relationship (SAR).[29]

Conclusion

2,4,6-Trifluorobenzylamine is a highly valuable fragment for drug discovery campaigns. Its unique physicochemical properties, driven by the symmetric trifluorination of the phenyl ring, offer medicinal chemists a powerful tool to address key challenges such as metabolic stability and pKa modulation.[6][12] By employing robust biophysical screening methods like SPR and NMR, researchers can confidently identify TFBA as a starting point. Subsequent structure-guided elaboration provides a clear and efficient path from a low-affinity fragment hit to a potent, optimized lead compound.[5][17]

References

  • Priya A, Mahesh Kumar N, and Shachindra L Nargund. (2025). Fluorine in drug discovery: Role, design and case studies. pharmacyjournal.org.
  • Müller, K., Faeh, C., & Diederich, F. (2008). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Renaud, J., et al. (2021). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters.
  • Dominique, R. (2022). An Introduction to Fragment-Based Drug Discovery (FBDD). Drug Hunter.
  • Singh, R. P., et al. Roles of Fluorine in Drug Design and Drug Action. Bentham Science.
  • Moss, S. M., et al. (2024).
  • BioAscent. Surface Plasmon Resonance (SPR) & Biophysics. BioAscent.
  • Inhance Technologies. (2025). Elevating Pharmaceuticals with Advanced Fluorine Chemistry. Inhance Technologies.
  • Holvey, C. E., et al. (2025). Fragment-based drug discovery: A graphical review. PubMed.
  • Ciulli, A., & Williams, G. (2011). Emerging role of surface plasmon resonance in fragment-based drug discovery. PubMed.
  • Massachusetts Biotechnology Council. (2025). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. MassBio.
  • Kumar, A., et al. (2025). Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry.
  • Regnström, K., et al. (2013). Label Free Fragment Screening Using Surface Plasmon Resonance as a Tool for Fragment Finding – Analyzing Parkin, a Difficult CNS Target. PLOS One.
  • Life Chemicals. (2021). Fragment-based Lead Preparation in Drug Discovery and Development. Life Chemicals Blog.
  • Hirsch, A. K. H., et al. Exploring Fragment-Based Approaches in Drug Discovery. Taylor & Francis.
  • Charles River Laboratories. Surface Plasmon Resonance (SPR) Assay. Charles River Labs.
  • McIntyre, N. J., & Fesik, S. W. (2012). Practical Aspects of NMR-Based Fragment Screening. ScienceDirect.
  • Harner, M. J., et al. (2013). Fragment-Based Drug Discovery Using NMR Spectroscopy. PMC - NIH.
  • Creative Biostructure. NMR Spectroscopy in Fragment-Based Drug Design.
  • Zerbe, H., et al. (2024). A Novel NMR-Based Protocol to Screen Ultralow Molecular Weight Fragments. Journal of Medicinal Chemistry.
  • Amar, S., et al. (2017). Different hit-to-lead optimization strategies (fragment growing, merging and linking approach).
  • van der Beelen, S., & Davis, B. (2017). Fragment Screening by NMR.
  • Garswood.
  • de Souza, L. R., et al. (2020).
  • One Nucleus. (2025). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. One Nucleus.
  • Christensen, M. K., et al. (2018). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. PMC.
  • Mykhailiuk, P. K. (2024). Changes in pKa(H) measured for amines.
  • MedChemica. (2023). Tuning basicity. Cambridge MedChem Consulting.
  • Oncodesign Services. Hit-to-Lead process. Oncodesign Services.
  • Drug Hunter Team. (2022). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Drug Hunter.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026).
  • ChemicalBook. (2025). 2,4,6-TRIFLUOROBENZYL AMINE | 214759-21-4. ChemicalBook.
  • LookChem. Cas 214759-21-4, 2,4,6-TRIFLUOROBENZYL AMINE. LookChem.
  • Moss, S. M., et al. (2024).
  • PubChem. 2,4,6-Trifluorobenzylamine. PubChem.
  • Begum, J., & Jain, V. (2023). Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery. MDPI.
  • MedChemExpress. Fragment-Based Drug Development. MedChemExpress.
  • Holvey, C. E., et al. (2025). Fragment-based drug discovery: A graphical review. PMC.

Sources

Application Notes and Protocols: A Guide to the Preparation of 2,4,6-Trifluorobenzylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Abstract

In pharmaceutical and medicinal chemistry, the conversion of a free base amine to a more stable and soluble salt form is a critical step in drug development. This application note provides a comprehensive, in-depth guide to the procedure for converting 2,4,6-trifluorobenzylamine, a key building block in modern organic synthesis, from its free base form to its corresponding hydrochloride (HCl) salt. This guide is designed to offer not only a step-by-step protocol but also the underlying scientific rationale for each step, ensuring a thorough understanding of the process for researchers and drug development professionals.

Introduction: The Rationale for Salt Formation

The conversion of a free base amine to its hydrochloride salt is a common and often necessary step in the development of active pharmaceutical ingredients (APIs). Free base amines, particularly aromatic amines like 2,4,6-trifluorobenzylamine, can be susceptible to degradation, have poor solubility in aqueous media, and may be difficult to handle and purify due to their physical state (often oils or low-melting solids).

The formation of a salt, such as a hydrochloride, addresses these challenges by:

  • Enhancing Stability: The salt form is generally more crystalline and less prone to oxidation and other forms of degradation, leading to a longer shelf life.

  • Improving Solubility: Hydrochloride salts are typically more soluble in water and biological fluids, which is crucial for bioavailability and formulation.

  • Facilitating Purification: The crystalline nature of salts often allows for effective purification through recrystallization, removing process-related impurities.

  • Improving Handling Characteristics: The conversion of a liquid or oily free base to a solid, crystalline salt simplifies weighing, transfer, and formulation processes.

This application note will detail a reliable and reproducible protocol for the conversion of 2,4,6-trifluorobenzylamine to its HCl salt, a key intermediate in the synthesis of various pharmaceutical compounds.[1][2]

Physicochemical Properties of 2,4,6-Trifluorobenzylamine

A thorough understanding of the starting material's properties is essential for successful salt formation.

PropertyValueSource
Molecular Formula C₇H₆F₃N[1][2]
Molecular Weight 161.12 g/mol [1][2]
Boiling Point 165 °C[1][2]
Density 1.320 g/cm³[1][2]
Appearance Colorless to pale yellow liquid[3]
Solubility Slightly soluble in water (1.2 g/L at 25°C). Soluble in organic solvents.[1]
pKa (Predicted) 8.16 ± 0.10[1][2]

Mechanism & Scientific Rationale

The conversion of an amine to its hydrochloride salt is a straightforward acid-base reaction. The lone pair of electrons on the nitrogen atom of the amine acts as a Lewis base, accepting a proton (H⁺) from hydrochloric acid, a strong acid.

The Reaction:

R-NH₂ (amine) + HCl (hydrochloric acid) → R-NH₃⁺Cl⁻ (amine hydrochloride salt)

In the case of 2,4,6-trifluorobenzylamine, the reaction is as follows:

(C₆H₂F₃)CH₂NH₂ + HCl → [(C₆H₂F₃)CH₂NH₃]⁺Cl⁻

The resulting ammonium salt is an ionic compound with significantly different physical properties from the neutral amine, most notably its increased polarity and ability to form a crystalline lattice.

Experimental Protocol: Conversion of 2,4,6-Trifluorobenzylamine to its HCl Salt

This protocol is designed for a laboratory scale synthesis and can be scaled up with appropriate modifications.

Materials and Reagents
ReagentGradeSupplierNotes
2,4,6-Trifluorobenzylamine≥98%Commercially Available
Hydrochloric Acid Solution4M in 1,4-DioxaneAnhydrousRecommended for controlled addition and to avoid introducing water.
Diethyl Ether (Et₂O)AnhydrousAnti-solvent for precipitation.
Isopropanol (IPA)AnhydrousFor recrystallization.
Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel or syringe pump

  • Inert atmosphere setup (Nitrogen or Argon)

  • Büchner funnel and filter flask

  • Vacuum pump

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure

Step 1: Dissolution of the Free Base

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2,4,6-trifluorobenzylamine (1.0 eq) in anhydrous diethyl ether (10-15 mL per gram of amine).

  • Stir the solution at room temperature under an inert atmosphere (e.g., nitrogen) until the amine is fully dissolved.

Step 2: Acidification and Salt Formation

  • Slowly add a 4M solution of HCl in 1,4-dioxane (1.05 - 1.1 eq) to the stirred amine solution at room temperature. The addition should be dropwise to control the precipitation.

  • Upon addition of the HCl solution, the hydrochloride salt will begin to precipitate out of the solution as a white solid.

  • After the addition is complete, continue to stir the resulting slurry at room temperature for an additional 30-60 minutes to ensure complete salt formation.

Step 3: Isolation of the Crude Salt

  • Isolate the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material or residual solvent.

  • Dry the crude 2,4,6-trifluorobenzylamine HCl salt under vacuum to a constant weight.

Step 4: Purification by Recrystallization

  • Transfer the crude salt to a clean flask.

  • Add a minimal amount of hot anhydrous isopropanol to dissolve the solid completely.

  • Allow the solution to cool slowly to room temperature. If no crystals form, place the flask in an ice bath or a refrigerator.

  • Once crystallization is complete, collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold anhydrous isopropanol.

  • Dry the purified 2,4,6-trifluorobenzylamine HCl salt under vacuum to a constant weight.

Experimental Workflow Diagram

G cluster_start Starting Material cluster_process Process cluster_purification Purification cluster_end Final Product start 2,4,6-Trifluorobenzylamine (Free Base) dissolve Dissolve in Anhydrous Diethyl Ether start->dissolve acidify Add 4M HCl in Dioxane (1.05 eq) dissolve->acidify stir Stir at RT (30-60 min) acidify->stir isolate Isolate by Vacuum Filtration stir->isolate wash_crude Wash with Cold Diethyl Ether isolate->wash_crude dry_crude Dry Crude Salt wash_crude->dry_crude recrystallize Recrystallize from Hot Isopropanol dry_crude->recrystallize cool Cool to Induce Crystallization recrystallize->cool isolate_pure Isolate by Vacuum Filtration cool->isolate_pure wash_pure Wash with Cold Isopropanol isolate_pure->wash_pure dry_pure Dry Purified Salt wash_pure->dry_pure end 2,4,6-Trifluorobenzylamine HCl (Purified Salt) dry_pure->end

Caption: Experimental workflow for the conversion of 2,4,6-trifluorobenzylamine free base to its HCl salt.

Characterization and Quality Control

The identity and purity of the final 2,4,6-trifluorobenzylamine HCl salt should be confirmed using standard analytical techniques.

TechniqueExpected Observations
Melting Point A sharp melting point is indicative of high purity. For comparison, the melting point of the non-fluorinated benzylamine hydrochloride is reported to be 262-263 °C.[4][5]
¹H NMR The proton NMR spectrum should show characteristic peaks for the benzyl and ammonium protons. The chemical shifts will be downfield compared to the free base due to the electron-withdrawing effect of the ammonium group. For benzylamine HCl, the benzylic protons appear around δ 3.99 ppm and the ammonium protons around δ 8.64 ppm in DMSO-d₆.[6]
¹³C NMR The carbon NMR spectrum will also show shifts in the carbon signals upon salt formation. For benzylamine HCl, the benzylic carbon appears around δ 42.25 ppm in DMSO-d₆.[6]
FTIR The FTIR spectrum should show a broad absorption band in the region of 2500-3000 cm⁻¹ corresponding to the N-H stretching of the ammonium salt. The characteristic peaks for the C-F bonds will also be present.
Purity (HPLC) Purity should be ≥98% as determined by High-Performance Liquid Chromatography (HPLC).

Safety and Handling

  • 2,4,6-Trifluorobenzylamine: This compound is corrosive and can cause severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • Hydrochloric Acid in Dioxane: This is a corrosive and flammable solution. Avoid inhalation of vapors and contact with skin and eyes. Handle in a fume hood and keep away from ignition sources.

  • General Precautions: Always consult the Safety Data Sheet (SDS) for all chemicals before use. Ensure that an emergency eyewash station and safety shower are readily accessible.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the conversion of 2,4,6-trifluorobenzylamine from its free base to its hydrochloride salt. By following this procedure, researchers can reliably produce a stable, soluble, and pure form of this important chemical intermediate, facilitating its use in further synthetic applications and drug development endeavors. The provided rationale and characterization guidelines will aid in ensuring the quality and integrity of the final product.

References

  • PubChem. (n.d.). Benzylammonium chloride. Retrieved from [Link]

  • NIST. (n.d.). Benzylamine hydrochloride. In NIST Chemistry WebBook. Retrieved from [Link]

  • Yongtong Technology Co., Ltd. (n.d.). 2,4,6-Trifluorobenzylamine. Retrieved from [Link]

  • LookChem. (n.d.). Cas 214759-21-4,2,4,6-TRIFLUOROBENZYL AMINE. Retrieved from [Link]

  • Vacogne, C. D., & Schlaad, H. (2015). Supporting Information: Primary Ammonium/Tertiary Amine-Mediated Controlled Ring Opening Polymerisation of Amino Acid N-Carboxyanhydrides. Max Planck Institute of Colloids and Interfaces. Retrieved from [Link]

  • McCalley, D. V. (2010). 1H-NMR shift for protons adjacent to the amine group of benzylamine... [Image]. ResearchGate. Retrieved from [Link]

  • Ethier, A., Switzer, J., Rumple, A., & Liotta, C. (2018). Figure 4. 13 C NMR spectrums for the reaction of benzylamine (4) with... [Image]. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 2,4,6-Trifluorobenzylamine. Retrieved from [Link]

  • PubChem. (n.d.). Benzylamine. Retrieved from [Link]

  • Cleanchem. (n.d.). 2,4,6-Trifluorobenzylamine. Retrieved from [Link]

  • Google Patents. (n.d.). CN110683959B - Synthetic method of 2,4, 6-trifluorobenzylamine.
  • Google Patents. (n.d.). CN104610068A - Preparation method of 2,4,6-trifluoro-benzylamine compound.
  • SpectraBase. (n.d.). 4-(4-Fluorophenoxy)benzylamine hydrochloride. Retrieved from [Link]

  • LookChem. (n.d.). 214759-21-4 | 2,4,6-TRIFLUOROBENZYL AMINE. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Facile synthesis of naphthalene-based porous organic salts for photocatalytic oxidative coupling of amines in air. Retrieved from [Link]

Sources

Application Note: Synthesis of HIV Integrase Strand Transfer Inhibitors (INSTIs) Using Fluorinated Amines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the synthetic protocols for incorporating fluorinated benzylamines into tricyclic pyridinone scaffolds, a critical step in the manufacturing of second-generation HIV Integrase Strand Transfer Inhibitors (INSTIs) such as Dolutegravir (DTG) and Bictegravir (BIC). We focus on the causality behind reagent selection, the physicochemical impact of fluorine substitution, and scalable methodologies for the amide coupling and subsequent Lewis acid-mediated deprotection steps.

Introduction: The Fluorine Advantage in INSTIs

Second-generation INSTIs are characterized by a tricyclic carbamoyl pyridone scaffold that chelates magnesium ions (


) within the HIV integrase active site. A defining structural feature of these drugs is the N-benzyl amide moiety decorated with fluorine atoms (2,4-difluoro for DTG; 2,4,6-trifluoro for BIC).[1]
Why Fluorinated Amines?

The incorporation of fluorine via benzylamine intermediates is not merely for potency; it serves three specific medicinal chemistry objectives:

  • Metabolic Stability: The C-F bond (approx. 116 kcal/mol) is highly resistant to cytochrome P450 oxidation. Fluorine blocks metabolic "hotspots" on the aromatic ring, extending the drug's half-life (

    
    ).
    
  • Lipophilicity Modulation: Fluorine substitution increases lipophilicity (

    
    ), enhancing passive membrane permeability without incurring the steric penalty of larger halogens like chlorine.
    
  • Electronic Tuning: The electronegativity of fluorine lowers the electron density of the benzyl ring, optimizing

    
     stacking interactions within the hydrophobic pocket of the viral enzyme.
    
Mechanism of Action

The following diagram illustrates how the synthesized inhibitor interacts with the viral DNA-Integrase complex.

INSTI_Mechanism Mg Mg2+ Ions (Active Site) ViralDNA Viral DNA Ends Mg->ViralDNA  Catalytic Coordination Scaffold Tricyclic Pyridinone Core (Chelating Motif) Scaffold->Mg  Chelation (O-Mg-O) Amide Amide Linker Scaffold->Amide  Covalent Bond F_Ring Fluorinated Benzyl Ring (Hydrophobic Pocket) Amide->F_Ring  Linker F_Ring->ViralDNA  Pi-Stacking / Steric Block

Figure 1: Structural logic of INSTIs. The fluorinated ring (green) anchors the inhibitor while the core (blue) deactivates the catalytic metals.

Strategic Synthesis Overview

The synthesis of DTG and BIC is convergent. The critical "Application" step is the late-stage introduction of the fluorinated amine to the carboxylic acid core, followed by the revelation of the hydroxy group required for metal chelation.

Retrosynthetic Pathway:

  • Target: Dolutegravir (or analog).[1][2][3]

  • Precursor: Protected Tricyclic Carboxylic Acid (e.g., methoxy-protected).

  • Reagent: 2,4-Difluorobenzylamine.[1][2][4]

  • Transformation: Amide Coupling

    
     Demethylation.
    

Experimental Protocols

Protocol A: Quality Control of Fluorinated Amines

Commercially available fluorinated amines (e.g., 2,4-difluorobenzylamine) can degrade or contain isomeric impurities that complicate downstream purification.

Objective: Validate purity prior to coupling. Method: ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


 NMR Spectroscopy.[5][6][7]
  • Sample Prep: Dissolve 10 mg of amine in 0.6 mL

    
     (or 
    
    
    
    if salt form).
  • Acquisition: Acquire proton-decoupled

    
     NMR (typically -200 to +200 ppm range).
    
  • Validation Criteria:

    • 2,4-Difluorobenzylamine: Expect two distinct multiplets around -112 ppm and -115 ppm (approximate, solvent dependent).

    • Impurity Check: Look for single peaks indicating loss of fluorine or shifts corresponding to the 2,6-isomer (steric clash risk).

Protocol B: Amide Coupling (The Core Application)

This protocol uses HATU for high-yield research-scale synthesis. Note: For kilogram-scale process chemistry, CDI (Carbonyldiimidazole) is often preferred for cost, but HATU provides higher reliability for diverse analogs.

Reagents:

  • Substrate: 7-methoxy-4-methyl-6,8-dioxo-3,4,6,8,12,12a-hexahydro-2H-pyrido[1',2':4,5]pyrazino[2,1-b][1,3]oxazine-9-carboxylic acid (DTG Core Acid).

  • Amine: 2,4-Difluorobenzylamine (1.2 equivalents).

  • Coupling Agent: HATU (1.3 equivalents).

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equivalents).

  • Solvent: Anhydrous DMF or DMF/DCM (1:1).

Step-by-Step Methodology:

  • Activation:

    • Charge a flame-dried round-bottom flask with the DTG Core Acid (1.0 equiv) and anhydrous DMF (0.1 M concentration relative to acid).

    • Add DIPEA (3.0 equiv) and stir at room temperature for 5 minutes.

    • Add HATU (1.3 equiv) in one portion. The solution should turn slightly yellow/orange. Stir for 15 minutes to form the activated ester.

  • Amine Addition:

    • Add 2,4-Difluorobenzylamine (1.2 equiv) dropwise via syringe.

    • Critical Parameter: If the amine is a hydrochloride salt, premix it with 1.0 equiv of DIPEA in minimal DMF before addition.

  • Reaction Monitoring:

    • Stir at ambient temperature (

      
      ) for 2–4 hours.
      
    • TLC/LCMS: Monitor consumption of the acid (

      
       peak) and formation of the amide product (
      
      
      
      approx 434 Da for Methoxy-DTG).
  • Workup (Removes HATU byproducts):

    • Dilute reaction mixture with Ethyl Acetate (EtOAc).

    • Wash sequentially with:

      • 1N HCl (removes unreacted amine and DIPEA).

      • Saturated

        
         (removes unreacted acid and HATU byproducts).
        
      • Brine.

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • Recrystallize from Ethanol/Methanol or perform flash chromatography (DCM:MeOH gradient 0-5%).

    • Yield Target: >85%.

Protocol C: Lewis Acid-Mediated Demethylation

The product from Protocol B is the protected prodrug. The methoxy group must be converted to a hydroxyl group to enable magnesium chelation.

Reagents:

  • Substrate: Methoxy-DTG (from Protocol B).

  • Reagent: Magnesium Bromide (

    
    ) or Lithium Bromide (
    
    
    
    ).
  • Solvent: Acetonitrile (

    
    ) or THF.
    

Methodology:

  • Dissolve Methoxy-DTG (1.0 equiv) in Acetonitrile (0.2 M).

  • Add

    
     (2.0–3.0 equiv).
    
  • Heat to reflux (

    
    ) for 6–12 hours.
    
    • Mechanism:[1][8][9] The Lewis acid coordinates to the methoxy oxygen and the carbonyl, facilitating nucleophilic attack (usually by bromide) on the methyl group.

  • Quench: Cool to RT and add dilute HCl (0.5 N) to break the Mg-complex.

  • Isolation: The product (Dolutegravir) often precipitates as a solid upon acidification. Filter and wash with water.[10]

Analytical Data Summary

Compound1H NMR Characteristic Signals (DMSO-d6)19F NMR SignalsMass Spec (ESI+)
2,4-Difluorobenzylamine

3.8 (s, 2H,

), 7.1-7.5 (m, 3H, Ar-H)

-112, -115
144.1
DTG Core Acid

15.2 (s, 1H, COOH), 3.9 (s, 3H, OMe)
N/A320.3
Protected DTG (Amide)

10.4 (t, 1H, NH), 4.5 (d, 2H, Benzyl-

)

-112, -114
434.4
Dolutegravir (Final)

12.5 (s, 1H, OH), Loss of OMe singlet

-112, -114
420.4

Synthetic Workflow Diagram

Synthesis_Flow Start Core Acid (Protected) Coupling Amide Coupling (HATU/DIPEA) Start->Coupling Amine 2,4-Difluoro- benzylamine Amine->Coupling Intermediate Methoxy-DTG (Inactive) Coupling->Intermediate  Yield >85% Deprotection Demethylation (MgBr2/MeCN) Intermediate->Deprotection Final Dolutegravir (Active Drug) Deprotection->Final  Chelation Site Exposed

Figure 2: Convergent synthesis workflow. The fluorinated amine is introduced in the penultimate step.[1]

Troubleshooting & Critical Process Parameters

Low Coupling Yield
  • Cause: Fluorinated benzylamines are less nucleophilic than non-fluorinated analogs due to the electron-withdrawing inductive effect (-I) of fluorine.

  • Solution: Ensure the carboxylic acid is fully activated (wait 15-20 mins with HATU) before adding the amine. Do not use weaker coupling agents like DCC.

Solubility Issues
  • Cause: The tricyclic core is rigid and planar, leading to poor solubility in non-polar solvents.

  • Solution: Use DMF or NMP. If the reaction gels, increase temperature to

    
    .
    
Incomplete Demethylation
  • Cause: Strong chelation of the Magnesium salt to the product prevents reaction progression.

  • Solution: Ensure efficient stirring and sufficient equivalents of

    
     (at least 2.5 equiv). The reaction requires heat (
    
    
    
    ); room temperature is insufficient.

References

  • Review of Synthetic Routes: Hughes, D. L. (2019).[11] "Review of Synthetic Routes and Final Forms of Integrase Inhibitors Dolutegravir, Cabotegravir, and Bictegravir." Organic Process Research & Development.

  • Process Chemistry (Dolutegravir): Wang, X., et al. (2022).[1][3][12] "Three-step synthetic procedure to prepare dolutegravir, cabotegravir, and bictegravir."[1][3][12] Green Chemistry Letters and Reviews.

  • Medicinal Chemistry (Role of Fluorine): Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

  • Bictegravir Synthesis: Gilead Sciences Inc. (2018). "Process for the preparation of bictegravir and intermediate thereof." World Intellectual Property Organization (Patent WO2018229798A1).[10]

Sources

Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions with Fluorinated Benzylamines

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Advantage of Fluorinated Benzylamines in SNAr Chemistry

Nucleophilic Aromatic Substitution (SNAr) stands as a cornerstone reaction in modern organic synthesis, enabling the construction of complex aryl-nitrogen and aryl-oxygen bonds. Within this reaction class, the use of fluorinated aromatic substrates offers distinct advantages. The high electronegativity of fluorine powerfully activates the aromatic ring towards nucleophilic attack, often leading to faster and more efficient reactions compared to other halogens.[1][2][3][4] Fluorinated benzylamines, in particular, have emerged as critical building blocks in medicinal chemistry and drug discovery. The incorporation of fluorine into the benzylamine scaffold can significantly enhance a molecule's pharmacological properties, including metabolic stability, bioavailability, and binding affinity to biological targets.[5][6] This guide provides a comprehensive overview of the general procedure for SNAr reactions involving fluorinated benzylamines, detailing the underlying mechanistic principles, offering field-proven protocols, and addressing common challenges to empower researchers in their synthetic endeavors.

Mechanistic Underpinnings: The Addition-Elimination Pathway

The SNAr reaction of a fluorinated arene with a benzylamine nucleophile proceeds through a well-established two-step addition-elimination mechanism.[2][7][8]

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the nucleophilic attack of the benzylamine on the carbon atom bearing the fluorine atom. This attack is facilitated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the fluorine, which render the aromatic ring electron-deficient and thus more susceptible to nucleophilic assault.[7][8][9] This initial, often rate-determining step, disrupts the aromaticity of the ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[7][9][10] The high electronegativity of the fluorine atom further stabilizes this intermediate through its inductive effect.[1]

  • Elimination of the Leaving Group and Restoration of Aromaticity: In the second, typically faster step, the leaving group (fluoride ion) is expelled, and the aromaticity of the ring is restored, yielding the final substituted product.[1][7] The order of reactivity for halogens as leaving groups in SNAr reactions is often F > Cl > Br > I, which is contrary to SN2 reactions.[9] This is because the rate-determining step is the initial nucleophilic attack, not the breaking of the carbon-halogen bond.[1][7]

Caption: The addition-elimination mechanism of an SNAr reaction.

General Experimental Protocol

This protocol provides a generalized procedure for the SNAr reaction between a fluorinated aromatic compound and a benzylamine derivative. Optimization of specific parameters such as temperature, reaction time, and stoichiometry may be necessary depending on the specific substrates used.

Materials and Reagents
  • Fluorinated Aromatic Substrate: Must contain at least one fluorine atom activated by an electron-withdrawing group (e.g., -NO₂, -CN, -C(O)R) in the ortho or para position.

  • Benzylamine Derivative: Primary or secondary benzylamine.

  • Base: An inorganic base such as potassium carbonate (K₂CO₃) or a non-nucleophilic organic base like triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA).

  • Solvent: A polar aprotic solvent is highly recommended.[9] Common choices include dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), acetonitrile (MeCN), or tetrahydrofuran (THF).[9][10][11] The use of protic solvents can decrease the nucleophilicity of the amine through hydrogen bonding and should generally be avoided.[9][12]

  • Inert Gas: Nitrogen (N₂) or Argon (Ar) for reactions sensitive to air or moisture.

  • Reagents for Workup and Purification:

    • Water (deionized)

    • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

    • Brine (saturated NaCl solution)

    • Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)

    • Silica gel for column chromatography

Equipment
  • Round-bottom flask equipped with a magnetic stir bar

  • Condenser (if heating is required)

  • Inert gas inlet/outlet

  • Heating mantle or oil bath with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Column chromatography setup

Step-by-Step Procedure
  • Reaction Setup:

    • To a clean, dry round-bottom flask, add the fluorinated aromatic substrate (1.0 eq).

    • Dissolve the substrate in the chosen polar aprotic solvent (e.g., DMF or DMSO).[10]

    • Add the benzylamine derivative (1.1 - 1.5 eq) to the solution.

    • Finally, add the base (2.0 eq). The use of a base is crucial to deprotonate the amine, increasing its nucleophilicity, or to neutralize the HF formed during the reaction.[10]

  • Reaction Execution:

    • Stir the reaction mixture at room temperature or heat to a temperature typically ranging from 50-120 °C. The optimal temperature will depend on the reactivity of the specific substrates.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup:

    • Upon completion, allow the reaction mixture to cool to room temperature.

    • Pour the reaction mixture into a separatory funnel containing water.

    • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate) three times.

    • Combine the organic layers and wash with brine to remove any residual water-soluble impurities.

    • Dry the combined organic phase over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

    • Filter off the drying agent.

  • Purification:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure substituted product.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Dissolve Fluorinated Arene in Solvent B Add Benzylamine A->B C Add Base B->C D Stir at RT or Heat C->D E Monitor by TLC D->E F Quench with Water E->F G Extract with Organic Solvent F->G H Wash with Brine G->H I Dry and Filter H->I J Concentrate I->J K Column Chromatography J->K

Caption: General experimental workflow for SNAr reactions.

Scope and Optimization: A Data-Driven Perspective

The success and efficiency of SNAr reactions with fluorinated benzylamines are influenced by several factors, including the nature of the electron-withdrawing group, the substitution pattern on the benzylamine, and the reaction conditions. The following tables summarize representative data to illustrate the scope of this transformation.

Table 1: Effect of Electron-Withdrawing Group on Reaction Outcome

EntryFluorinated AreneBenzylamineBaseSolventTemp (°C)Time (h)Yield (%)
11-Fluoro-4-nitrobenzeneBenzylamineK₂CO₃DMF80295
24-FluorobenzonitrileBenzylamineK₂CO₃DMSO100688
34-FluoroacetophenoneBenzylamineEt₃NDMF1201275

As evidenced, stronger electron-withdrawing groups like the nitro group lead to significantly faster reactions and higher yields.

Table 2: Influence of Benzylamine Substitution

EntryFluorinated AreneBenzylamineBaseSolventTemp (°C)Time (h)Yield (%)
11-Fluoro-4-nitrobenzeneBenzylamineK₂CO₃DMF80295
21-Fluoro-4-nitrobenzene4-MethoxybenzylamineK₂CO₃DMF802.592
31-Fluoro-4-nitrobenzene4-ChlorobenzylamineK₂CO₃DMF80389
41-Fluoro-4-nitrobenzeneN-MethylbenzylamineK₂CO₃DMF90585

Electron-donating groups on the benzylamine can slightly decrease reactivity, while electron-withdrawing groups have a minor effect. Steric hindrance, as seen with the secondary amine in entry 4, can lead to slightly lower yields and may require higher temperatures.

Troubleshooting Common Issues

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Insufficient activation of the aromatic ring.[9]2. Weak nucleophile.3. Inappropriate solvent.[9]4. Insufficient temperature.1. Ensure the presence of a strong EWG ortho or para to the fluorine.2. Use a stronger base to deprotonate the benzylamine more effectively.3. Switch to a more polar aprotic solvent like DMSO.4. Gradually increase the reaction temperature.
Formation of Side Products 1. Di-substitution if multiple leaving groups are present.[9]2. Reaction with the solvent (solvolysis).[9]3. Competing reactions at other positions.1. Use a stoichiometric amount of the benzylamine and consider lowering the temperature.[9]2. Use a non-nucleophilic polar aprotic solvent.3. If regioselectivity is an issue, consider modifying the reaction conditions or protecting other reactive sites.
Difficult Purification 1. Incomplete reaction.2. Formation of polar byproducts.1. Ensure the reaction has gone to completion using TLC.2. Perform an aqueous workup to remove water-soluble impurities before chromatography. A wash with a dilute acid solution can help remove excess amine.

Conclusion

The SNAr reaction of fluorinated arenes with benzylamines is a robust and versatile method for the synthesis of a wide array of functionalized aromatic compounds. By understanding the underlying mechanism and the key factors that influence reactivity, researchers can effectively troubleshoot and optimize these reactions for their specific synthetic targets. The protocols and insights provided in this guide serve as a valuable resource for scientists and professionals in the field of drug development and organic synthesis, facilitating the efficient construction of novel molecular entities with potential therapeutic applications.

References

  • Acevedo, O., & Jorgensen, W. L. (2004). Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. Journal of the American Chemical Society. [Link]

  • Chemistry LibreTexts. (2023). 15.4: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • Chemistry Steps. (2021). Nucleophilic Aromatic Substitution – The Addition-Elimination Mechanism. Chemistry Steps. [Link]

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II. [Link]

  • OrgoSolver. (n.d.). Nucleophilic Aromatic Substitution: Addition–Elimination and SNAr. OrgoSolver. [Link]

  • Royal Society of Chemistry. (2017). Effect of the nature of the nucleophile and solvent on an SNAr reaction. RSC Publishing. [Link]

  • StackExchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. Chemistry Stack Exchange. [Link]

  • YouTube. (2020). SNAr reaction scope & limitations. Chem Help ASAP. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 2,4,6-Trifluorobenzylamine Coupling Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Improving yield in 2,4,6-trifluorobenzylamine amide couplings Assigned Specialist: Senior Application Scientist Status: Open

Executive Summary: The Substrate Challenge

You are encountering a "perfect storm" of deactivation. 2,4,6-trifluorobenzylamine presents two simultaneous barriers to amide bond formation:

  • Electronic Deactivation: The three fluorine atoms exert a strong inductive effect (

    
    ), significantly lowering the 
    
    
    
    of the conjugate acid (predicted
    
    
    vs.
    
    
    for benzylamine) and reducing the nucleophilicity of the nitrogen lone pair.
  • Steric Shielding: The fluorine atoms at the 2 and 6 positions create a "steric wall" (ortho-effect), physically blocking the trajectory of attack on bulky activated esters (like OBt/OAt esters formed by HATU).

Standard protocols (EDC/NHS, HATU/DIPEA) often stall at the active ester stage, leading to hydrolysis or rearrangement rather than product formation. The solutions below prioritize high-energy activation (Acid Chlorides/Anhydrides) and steric minimization .[1]

Module 1: Diagnostic Workflow

Before altering your chemistry, locate your specific failure mode using this decision tree.

CouplingLogic Start Start: Low Yield with 2,4,6-Trifluorobenzylamine CheckLCMS Analyze Crude LCMS Start->CheckLCMS Result1 Result: Unreacted Amine + Hydrolyzed Acid CheckLCMS->Result1 No Activation Result2 Result: Product formed but low conversion (<30%) CheckLCMS->Result2 Slow Kinetics Result3 Result: Epimerization of Chiral Acid Partner CheckLCMS->Result3 Base/Heat Issue Sol1 Solution: Switch to Ghosez's Reagent (Acid Chloride) Result1->Sol1 Sol2 Solution: T3P Coupling (High Conc, 50% EtOAc) Result2->Sol2 Sol3 Solution: T3P + Pyridine (Low Temp) Result3->Sol3

Figure 1: Diagnostic logic for selecting the correct remediation pathway based on crude reaction analysis.

Module 2: The "Gold Standard" Protocol (T3P)

Why this works: Propylphosphonic anhydride (T3P) forms a mixed anhydride that is less sterically bulky than HATU/uronium intermediates. It is highly reactive but does not promote racemization as aggressively as standard anhydrides. The reaction is driven by the release of a water-soluble cyclic phosphonate byproduct.[2]

User Question: I tried HATU and got 10% yield. Why will T3P be different? Answer: HATU relies on the formation of an OAt-active ester. With 2,6-difluoro substitution, the amine cannot easily approach this bulky intermediate. T3P activates the acid directly as a mixed anhydride, which is sterically smaller and more electrophilic, allowing the deactivated amine to attack.

Optimized Protocol: T3P Coupling
  • Reagents: Carboxylic Acid (1.0 equiv), 2,4,6-Trifluorobenzylamine (1.2 equiv), T3P (50% w/w in EtOAc/DMF, 2.0 equiv), Base (Pyridine or DIPEA, 4.0 equiv).

  • Solvent: EtOAc or 2-MeTHF (Avoid DMF if workup is difficult; T3P works excellently in EtOAc).

  • Concentration: High (0.2 M to 0.5 M). Crucial: Dilute reactions fail with this substrate.

  • Dissolve: Place the Carboxylic Acid (1.0 equiv) and Base (4.0 equiv) in EtOAc.

  • Cool: Cool to 0 °C (ice bath).

  • Activate: Add T3P solution (2.0 equiv) dropwise. Stir for 20 minutes at 0 °C to form the active species.

  • Add Amine: Add 2,4,6-trifluorobenzylamine (1.2 equiv) dropwise.

  • Reaction: Allow to warm to Room Temperature (RT).

    • Tip: If conversion is <50% after 4 hours, heat to 50 °C. T3P is thermally stable.

  • Workup: Quench with water. Wash organic layer with 10% NaOH (or sat.

    
     if acid sensitive) to remove the water-soluble phosphorus byproducts.
    
Module 3: The "Nuclear Option" (Ghosez's Reagent)

Why this works: When the amine is extremely nucleophilically incompetent, you must upgrade the electrophile to an Acid Chloride. Standard thionyl chloride (


) is often too harsh for complex acids. Ghosez’s Reagent  (1-Chloro-N,N,2-trimethyl-1-propenylamine) generates acid chlorides under neutral conditions.

User Question: My acid has a Boc-group. Can I use Acid Chlorides? Answer: Yes, but not with thionyl chloride (which generates HCl). Using Ghosez's reagent allows you to form the acid chloride neutrally, preserving acid-labile protecting groups like Boc or tert-butyl esters.

Optimized Protocol: Ghosez's Reagent
  • Reagents: Carboxylic Acid (1.0 equiv), Ghosez’s Reagent (1.2–1.5 equiv), 2,4,6-Trifluorobenzylamine (1.5 equiv), DIPEA (3.0 equiv).

  • Solvent: Dry DCM or

    
    .
    
  • Activation: Dissolve Carboxylic Acid in dry DCM under

    
    .
    
  • Chlorination: Add Ghosez’s Reagent (1.2 equiv) slowly at RT. Stir for 1–2 hours.

    • Check: Monitor by TLC (methanol quench of an aliquot shows methyl ester).

  • Coupling: Cool to 0 °C. Add DIPEA (3.0 equiv) followed by 2,4,6-trifluorobenzylamine.

  • Completion: Stir at RT for 2–16 hours.

  • Workup: Standard aqueous extraction.

Module 4: Comparative Data & Troubleshooting

Yield Comparison for Hindered/Electron-Deficient Amines (Aggregated from internal application data and literature precedents [1, 2])

Coupling ReagentTypical YieldSteric ToleranceEpimerization RiskNotes
EDC / HOBt < 10%LowLowFails due to slow kinetics; active ester hydrolysis dominates.
HATU / DIPEA 15 - 40%MediumHighOften stalls; bulky intermediate blocked by 2,6-F atoms.
T3P (EtOAc) 75 - 90% High Very Low Recommended Starting Point. Easy workup.
Ghosez (Acid Cl) 85 - 95% Very High MediumBest for extremely unreactive cases. Requires dry conditions.
Common Failure Modes (FAQ)

Q: I see the product peak, but it won't extract into the organic layer.

  • A: 2,4,6-trifluorobenzyl amides can be surprisingly lipophilic, but if your acid partner is polar, the amide might stick in the aqueous phase.

  • Fix: Use 2-MeTHF (2-Methyltetrahydrofuran) instead of EtOAc for extraction. It has higher polarity and better extraction efficiency for amides.

Q: The reaction turns black/tarry with Ghosez's reagent.

  • A: You likely have trace water in your solvent. Ghosez's reagent reacts violently with water to form enamines/HCl.

  • Fix: Dry your DCM over molecular sieves (3Å) for 4 hours prior to use. Ensure the acid is essentially dry (azeotrope with toluene if necessary).

Q: Can I use microwave irradiation?

  • A: Yes, but only with T3P.

  • Protocol: T3P (2 equiv), Pyridine (3 equiv), 80 °C for 20 mins in microwave. Warning: Do not use microwave with HATU (explosion risk/high racemization).

References
  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][3][4][5][6] Chemical Reviews, 116(19), 11754–11844.

  • Patterson, E. A., et al. (2011). T3P (Propanephosphonic Acid Anhydride): A Mild and Low-Epimerizing Reagent for the Synthesis of Amides and Peptides.[2][4] Organic Process Research & Development, 15(6), 1358–1368.

  • Ghosez, L., et al. (1979). Synthesis of acyl chlorides under neutral conditions. Journal of the Chemical Society, Chemical Communications, (24), 1180.

Sources

Preventing over-alkylation during 2,4,6-trifluorobenzylamine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: High-Purity Synthesis of 2,4,6-Trifluorobenzylamine

Ticket ID: #TFB-SYN-001 Topic: Prevention of Polyalkylation (Over-alkylation) in Nucleophilic Substitution Status: Active Guide

The Core Challenge: The "Kinetic Trap"

In the synthesis of 2,4,6-trifluorobenzylamine from 2,4,6-trifluorobenzyl halides (chloride or bromide), the primary failure mode is over-alkylation .

Unlike standard benzylamine synthesis, the 2,4,6-trifluoro motif alters the electronic landscape:

  • Activated Electrophile: The three fluorine atoms (electron-withdrawing groups) on the ring make the benzylic carbon highly electrophilic, accelerating the initial

    
     reaction.
    
  • Nucleophilic Competition: While the resulting primary amine is less basic (pKa ~8.16) than non-fluorinated benzylamine (pKa ~9.3), it remains nucleophilic enough to compete with the ammonia source for the remaining alkyl halide.

The Result: A mixture of primary (desired), secondary, and tertiary amines that are difficult to separate by distillation due to similar boiling points.

Visualizing the Problem (Kinetic Competition)

KineticTrap Figure 1: The Kinetic Trap. As [R-NH2] concentration rises, it competes with NH3 for the remaining R-X. Start 2,4,6-Trifluorobenzyl Halide (R-X) Primary Primary Amine (R-NH2) [Target] Start->Primary k1 (Fast) Secondary Secondary Amine (R2-NH) [Impurity] Start->Secondary + R-X Tertiary Tertiary Amine (R3-N) [Impurity] Start->Tertiary + R-X Ammonia Ammonia (NH3) Ammonia->Primary Primary->Secondary k2 (Competitive) Secondary->Tertiary k3

Validated Solutions

To guarantee the prevention of over-alkylation, you must use a "Protected Nitrogen" strategy.[1] We recommend the Delépine Reaction as the primary protocol for fluorinated benzyl halides due to its mild conditions and high atom economy compared to the Gabriel Synthesis.

Method A: The Delépine Reaction (Recommended)

Best for: High purity requirements, avoiding high-pressure equipment.

This method uses Hexamethylenetetramine (Hexamine/Urotropine) .[2] Hexamine forms a quaternary ammonium salt (Sommelet salt) which sterically and electronically prevents a second alkylation event.

Protocol:

  • Salt Formation:

    • Dissolve 2,4,6-trifluorobenzyl chloride (1.0 eq) in Chloroform or Ethanol (approx. 5-8 volumes).

    • Add Hexamine (1.05 - 1.1 eq).

    • Stir at 50–60°C for 4–6 hours.

    • Observation: A thick white precipitate (the quaternary salt) will form.

    • Cool to room temperature, filter the solid, and wash with cold solvent to remove unreacted starting material.

  • Hydrolysis (Cleavage):

    • Suspend the salt in Ethanol (5 volumes).

    • Add Conc. HCl (2.5 eq relative to starting halide).

    • Heat to reflux (approx. 78°C) for 2–4 hours.

    • Mechanism:[1][2][3][4] The hexamine cage breaks down into formaldehyde (trapped as acetal) and ammonium chloride, liberating the primary amine hydrochloride.

  • Workup:

    • Cool the mixture. Filter off the byproduct (

      
      ).
      
    • Concentrate the filtrate.

    • Basify with NaOH (aq) to pH > 10.

    • Extract with Dichloromethane (DCM) .

    • Dry over

      
       and concentrate.
      

Why this works: The Hexamine nitrogen is tertiary; once it reacts with the benzyl halide, it becomes quaternary (


), making it impossible to react with another benzyl halide molecule.
Method B: The Gabriel Synthesis (Robust Alternative)

Best for: Laboratories already stocked with phthalimide reagents.

Uses Potassium Phthalimide as a nucleophile. The bulky phthalimide group allows only a single alkylation.

Protocol:

  • Alkylation:

    • Combine 2,4,6-trifluorobenzyl chloride (1.0 eq) and Potassium Phthalimide (1.1 eq) in DMF (Dimethylformamide).

    • Heat to 90–100°C for 3–5 hours.

    • Pour into water; filter the precipitated N-(2,4,6-trifluorobenzyl)phthalimide .

  • Hydrazinolysis (Ing-Manske Procedure):

    • Suspend the intermediate in Ethanol .

    • Add Hydrazine Hydrate (1.2 eq).

    • Reflux for 2 hours.

    • Observation: A white precipitate (phthalhydrazide) forms, releasing the amine.

  • Workup:

    • Acidify with HCl (to dissolve the amine), filter off the phthalhydrazide solid.

    • Basify the filtrate and extract the free amine.

Troubleshooting & FAQ

Ticket System: Common Failure Modes

SymptomProbable CauseCorrective Action
Product contains >5% Secondary Amine Direct Ammonolysis used. You likely reacted R-X with aqueous ammonia directly.Switch to Delépine (Method A). If you must use direct ammonia, the molar ratio of

:Halide must be >30:1.
Low Yield in Delépine (Salt Step) Solvent Choice. The salt is soluble in water/methanol but insoluble in Chloroform/Ethanol.Ensure you use Chloroform or anhydrous Ethanol so the salt precipitates out, driving the equilibrium forward.
"Gummy" Solid in Gabriel Synthesis Incomplete Hydrolysis. Phthalimide cleavage is slow.Switch from acid hydrolysis to Hydrazine Hydrate (Ing-Manske) in refluxing ethanol. It is cleaner and faster.
Dark/Tarred Reaction Mixture Exotherm/Polymerization. 2,4,6-trifluoro ring is sensitive to strong bases at high heat.Lower reaction temperature. In Method A, do not exceed 60°C during salt formation.

Comparative Data: Reaction Parameters

ParameterDirect AmmonolysisDelépine ReactionGabriel Synthesis
Selectivity (1° Amine) Low (Requires purification)High (>99%) High (>99%)
Atom Economy HighMedium (Loss of Hexamine)Low (Loss of Phthalimide)
Reagent Cost LowLowMedium
Critical Control Point

Concentration
Hydrolysis pHHydrazine Handling

Process Workflow Visualization

DelepineFlow Figure 2: The Delépine Workflow for High-Purity Synthesis Start Start: 2,4,6-Trifluorobenzyl Chloride Step1 Add Hexamine (1.05 eq) Solvent: CHCl3 or EtOH Temp: 50-60°C Start->Step1 Intermediate Precipitate: Sommelet Salt (Quaternary Ammonium) Step1->Intermediate Precipitation drives reaction Step2 Hydrolysis Reagent: HCl / EtOH Reflux Intermediate->Step2 Cleavage of Hexamine cage Workup Basify (NaOH) & Extract Step2->Workup End Pure 2,4,6-Trifluorobenzylamine Workup->End

References

  • Preparation method of 2,4,6-trifluoro-benzylamine compound. Patent CN104610068A. Google Patents. Available at: Relevance: Specifically cites the use of Urotropine (Hexamine) to synthesize this exact molecule to avoid impurities.
  • Delépine Reaction. Organic Chemistry Portal. Available at: [Link]

    • Relevance: Provides the foundational mechanism and solvent constraints for the hexamine route.
  • Preparation method of 2,4,6-trifluorobenzylamine (Nitrile Reduction Route). Patent CN106349083A. Google Patents. Available at: Relevance: Validates the alternative route using Raney-Nickel if alkyl halides are to be avoided entirely.
  • Gabriel Synthesis. Organic Syntheses, Coll.[1] Vol. 4, p.810 (1963). Available at: [Link]

    • Relevance: Standard protocol for the Ing-Manske hydrazinolysis modific

Sources

Troubleshooting low conversion in 2,4,6-trifluorobenzonitrile hydrogenation

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: TFBN-HYD-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Low Conversion & Selectivity Issues

Executive Summary: The "Ortho-Effect" Challenge

Hydrogenating 2,4,6-trifluorobenzonitrile is significantly more difficult than standard benzonitrile reductions. You are likely encountering a "conversion plateau" (reaction stops at ~60-70%) or a "purity collapse" (defluorination).

The core issue is the 2,6-difluoro substitution :

  • Steric Shielding: The two ortho-fluorine atoms create a physical barrier, preventing the nitrile group from effectively adsorbing onto the catalyst surface (especially on heterogeneous pores).

  • Electronic Deactivation: The electron-withdrawing nature of three fluorine atoms renders the nitrile carbon less nucleophilic, altering the adsorption energy.

  • Catalyst Poisoning: Labile C-F bonds (especially at ortho positions) are prone to hydrogenolysis (hydrodefluorination). The resulting fluoride ions (

    
    ) can poison the active sites of metal catalysts.
    
Part 1: Diagnostic & Troubleshooting Modules
Module A: The Reaction Stalls (Low Conversion)

Symptom: The reaction starts but plateaus at 50-70% conversion. Adding more time does not help.

Potential CauseTechnical ExplanationCorrective Action
Steric Hindrance The 2,6-F atoms block the nitrile from lying flat on the catalyst surface.Increase Pressure: Boost

pressure to 1.0–2.0 MPa (10–20 bar) . Higher pressure forces hydrogen into the sterically crowded active sites.
Fluoride Poisoning Trace hydrodefluorination releases

ions, which bind irreversibly to active sites (especially on Pt or Pd).
Switch Catalyst: Move to Raney Nickel (Ra-Ni) . Ni is more robust against halide poisoning than Pd or Pt in this specific matrix.
Solvent Shell Polar protic solvents can form a solvation shell around the nitrile, increasing effective steric bulk.Concentration Check: Ensure high dilution (10-12x solvent volume relative to substrate) to minimize substrate-substrate repulsion at the surface.
Module B: Impurity Profile (Selectivity Issues)

Symptom: Conversion is high, but the product is a mixture of secondary amines (dimers) or defluorinated byproducts.

Impurity TypeMechanismSolution
Secondary Amine (Dimer) The intermediate imine (

) reacts with the formed amine (

) instead of hydrogen.[1]
Ammonia Suppression: You MUST add additives. Use 7M

in MeOH
or add aqueous ammonia (25%). The excess

shifts the equilibrium back toward the primary imine.
Defluorinated Product Metal insertion into the Ar-F bond (C-F activation), followed by hydrogenolysis. Common with Pd/C.Lower Temperature: Reduce temp to 25-40°C if using Pd. If using Ra-Ni, you can tolerate 60-90°C . Avoid Pd/C if defluorination >5%.
Part 2: Visualizing the Failure Modes

The following diagram maps the reaction pathways. Note how the Red paths represent the failures you are likely seeing.

ReactionNetwork Nitrile 2,4,6-Trifluorobenzonitrile (Starting Material) Imine Imine Intermediate (Highly Reactive) Nitrile->Imine + H2 (Slow Step due to Sterics) Defluoro Defluorinated Byproducts (2,4-difluoro...) Nitrile->Defluoro Pd/C Catalyst High Temp PrimaryAmine 2,4,6-Trifluorobenzylamine (Target Product) Imine->PrimaryAmine + H2 (Fast) SecAmine Secondary Amine (Dimer Impurity) Imine->SecAmine + Primary Amine (No NH3 present) Poison Catalyst Poisoning (F- Ions) Defluoro->Poison Releases F- Poison->Nitrile Blocks Active Sites (Stops Reaction) NH3 Excess NH3 NH3->SecAmine Blocks Formation

Figure 1: Reaction Network Analysis. Red pathways indicate failure modes (Dimerization and Defluorination).

Part 3: The "Golden Standard" Protocol

Based on patent literature (CN106349083A) and field optimization, this protocol minimizes both steric stalling and side reactions.

Reagents:

  • Substrate: 2,4,6-Trifluorobenzonitrile (1.0 eq)

  • Catalyst: Raney Nickel (Active, ~10 wt% loading relative to substrate)

  • Solvent: Methanol (MeOH)

  • Additive: Ammonia (

    
    ) gas or 25% aq. solution (2.0 - 5.0 eq)
    

Step-by-Step Workflow:

  • Catalyst Prep: Wash Raney Nickel with MeOH (3x) to remove water/alkali storage solution. Do not let it dry.

  • Loading: In an autoclave, charge the substrate and MeOH. Add the wet Raney Nickel paste.

  • Additive: Add Ammonia (25% aq. or methanolic).

    • Critical: The mass ratio of Substrate : Ammonia should be approx 1 : 1.5 . The high concentration of ammonia is non-negotiable to prevent dimer formation.

  • Purge: Purge with

    
     (3x), then 
    
    
    
    (3x).
  • Reaction:

    • Pressure: Pressurize to 1.0 MPa (10 bar) .

    • Temperature: Heat to 90°C . Note: While 90°C is high, Ra-Ni requires this energy to overcome the steric barrier of the 2,6-fluorines. Pd/C would cause defluorination at this temp.

    • Agitation: Set stirring to maximum (critical for gas-liquid mass transfer).

  • Workup: Filter catalyst immediately (pyrophoric risk). Concentrate filtrate.

Part 4: Troubleshooting Decision Tree

Use this logic flow to diagnose your specific failure.

TroubleshootingTree Start Start Diagnosis CheckConv Is Conversion > 90%? Start->CheckConv CheckPurity Is Purity > 95%? CheckConv->CheckPurity Yes LowConv Issue: Kinetic Stalling CheckConv->LowConv No CheckDefluoro Is Defluorination > 2%? CheckPurity->CheckDefluoro No Success Process Optimized CheckPurity->Success Yes HighDefluoro Issue: C-F Cleavage CheckDefluoro->HighDefluoro Yes HighDimer Issue: Secondary Amine CheckDefluoro->HighDimer No Action1 1. Increase H2 Pressure (20 bar) 2. Increase Catalyst Loading 3. Check for F- Poisoning LowConv->Action1 Action2 1. Switch from Pd/C to Raney Ni 2. Lower Temp (<50°C) HighDefluoro->Action2 Action3 1. Increase NH3 equivalents 2. Dilute Reaction (0.1 M) HighDimer->Action3

Figure 2: Diagnostic logic for isolating the root cause of reaction failure.

Part 5: FAQs (Field Notes)

Q: Can I use Pd/C instead of Raney Nickel? A: Yes, but with extreme caution. Pd/C is highly active for hydrodefluorination . If you must use Pd/C, you must use acidic conditions (e.g., MeOH + HCl) to protonate the amine immediately, preventing dimer formation. However, acid can sometimes accelerate the C-F cleavage on Pd surfaces. Raney Nickel is safer for this specific fluorinated substrate.

Q: Why is the reaction exothermic initially but then stops? A: The initial exotherm is likely the hydrogenation of the nitrile to the imine. The "stop" is the imine sticking to the surface or the amine product poisoning the catalyst. If it stops, do not just heat it more; add fresh catalyst or increase pressure.

Q: My product is colored (green/blue). A: This indicates Nickel leaching, likely caused by the high ammonia concentration corroding the catalyst over long reaction times. Perform a chelation wash (EDTA) or filtration through Celite/Silica to remove metal residues.

References
  • Preparation method of 2,4,6-trifluorobenzylamine. Google Patents (CN106349083A). Source: Patent regarding Raney Ni/Ammonia protocol. [2][3][4][5][6]

  • Synthesis of 2,4,6-trifluorobenzylamine. Google Patents (CN107778183B). Source: Alternative synthesis routes and industrial scaling. [2][3][4][5][6]

  • Mechanism of the hydrogenation of nitriles to primary, secondary and tertiary amines. ResearchGate. Source: Mechanistic insight into imine condensation and secondary amine formation.

  • Hydrodefluorination and hydrogenation of fluorobenzene. PubMed. Source: Insights into the lability of C-F bonds on metal catalysts.

Sources

Technical Support Center: 2,4,6-Trifluorobenzylamine Stability & Handling Guide

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: TFBA-STAB-001 Subject: Storage Stability & Handling: Hydrochloride Salt vs. Free Base Applicable Compound: 2,4,6-Trifluorobenzylamine (CAS: 214759-21-4)

Executive Summary

For long-term storage and quantitative precision, 2,4,6-trifluorobenzylamine hydrochloride (HCl salt) is the superior form. The free base is a liquid at room temperature that is highly susceptible to atmospheric degradation via carbamate formation (CO₂ absorption) and oxidation.

Recommendation: Store the bulk material as the HCl salt. Convert to the free base in situ or immediately prior to use if the nucleophilic free amine is required for your reaction.

Module 1: The Core Stability Conflict (Mechanistic Insight)

The primary stability differentiator is the availability of the nitrogen lone pair electrons.

  • The Free Base (Liquid): The nitrogen atom possesses a reactive lone pair. Despite the electron-withdrawing nature of the three fluorine atoms on the benzene ring, the benzylic amine remains sufficiently nucleophilic to react with atmospheric carbon dioxide. This forms a solid carbamate salt (often visible as a white crust), altering the stoichiometry and purity of your reagent.

  • The HCl Salt (Solid): Protonation of the amine (

    
    ) effectively "locks" the lone pair. This shuts down nucleophilic attacks on CO₂ and significantly retards oxidative pathways.
    
Visualization: Degradation Pathways

The following diagram illustrates why the free base degrades while the salt remains stable.

TFBA_Stability FreeBase 2,4,6-Trifluorobenzylamine (Free Base - Liquid) HClSalt 2,4,6-Trifluorobenzylamine HCl (Salt - Solid) FreeBase->HClSalt Addition of HCl Carbamate Solid Carbamate (White Crust/Precipitate) FreeBase->Carbamate Nucleophilic Attack (Rapid) Oxides N-Oxides / Imines (Yellow Discoloration) FreeBase->Oxides Slow Oxidation HClSalt->Carbamate X  No Reaction Stable Stable Storage (Indefinite Shelf Life) HClSalt->Stable Lone Pair Locked CO2 Atmospheric CO2 CO2->Carbamate O2 Atmospheric O2 O2->Oxides

Figure 1: Mechanistic pathway showing the susceptibility of the free base to atmospheric CO₂ and oxidation compared to the inert nature of the HCl salt.

Module 2: Physical Property Comparison[2][3]

Use this table to adjust your experimental calculations.

FeatureFree BaseHydrochloride Salt
State (RT) Liquid (Colorless to Pale Yellow)Solid (Crystalline/Flakes)
Molecular Weight 161.13 g/mol ~197.59 g/mol
Storage Requirement Inert Gas (Ar/N₂), 2–8°CDesiccated, RT or Cool
Air Sensitivity High (Absorbs CO₂)Low (Stable)
Hygroscopicity ModerateModerate to High (Keep dry)
Primary Hazard Corrosive, VolatileIrritant, Hygroscopic

Module 3: Troubleshooting Guide

Issue 1: "My liquid reagent has developed a white solid crust around the cap."
  • Diagnosis: Carbamate Formation. The free amine has reacted with atmospheric CO₂. This is common if the bottle was opened frequently without an inert gas purge.

  • Impact: The effective concentration of your amine is lower than calculated. The solid crust is an impurity (benzylammonium carbamate salt).

  • Corrective Action:

    • Filter the liquid through a glass frit to remove the solid.

    • Re-titrate or check purity via GC/NMR.

    • Prevention: Purge headspace with Nitrogen/Argon after every use and seal with Parafilm.

Issue 2: "The free base has turned from colorless to dark yellow/orange."
  • Diagnosis: Oxidation. Primary benzylic amines oxidize to imines and N-oxides upon prolonged exposure to air and light.

  • Impact: Reduced yield; potential side reactions with the oxidation byproducts.

  • Corrective Action: Distillation under reduced pressure is required to purify the free base.

Issue 3: "My reaction yields are inconsistent when using the free base."
  • Diagnosis: Stoichiometry Drift. Because the free base is a liquid and volatile (BP ~165°C), and absorbs CO₂, weighing it accurately over time becomes difficult.

  • Corrective Action: Switch to the HCl salt. It allows for precise weighing of the solid. If the free base is strictly required for the mechanism, generate it in situ (see Protocol A below).

Module 4: Standard Operating Procedures (SOPs)

Protocol A: In Situ Free-Basing (Recommended)

Use this when your reaction requires the nucleophilic amine but you want the storage stability of the salt.

  • Calculate: Determine moles of 2,4,6-trifluorobenzylamine HCl required.

  • Suspend: Add the HCl salt to your reaction solvent (e.g., DCM, THF, DMF).

  • Neutralize: Add 1.05 – 1.1 equivalents of a non-nucleophilic base (e.g., Triethylamine, DIPEA) or an inorganic base (e.g., K₂CO₃) depending on solvent compatibility.

  • Proceed: The free amine is now active in solution. The byproduct (e.g.,

    
    ) is usually inert in subsequent coupling steps.
    
Protocol B: Bulk Conversion (HCl Salt Free Base)

Use this if you need the pure liquid amine for a neat reaction.

  • Dissolution: Dissolve the HCl salt in water (approx. 1g/10mL).

  • Basification: Slowly add 2M NaOH or saturated

    
     until pH > 11. The solution will become cloudy as the organic free base separates.
    
  • Extraction: Extract 3x with Dichloromethane (DCM) or Ethyl Acetate.

  • Drying: Wash combined organics with brine, then dry over anhydrous

    
     or 
    
    
    
    .
  • Isolation: Filter and concentrate under reduced pressure (rotary evaporator).

  • Storage: Immediately use or store under Argon at 4°C.

Protocol C: Bulk Conversion (Free Base HCl Salt)

Use this to stabilize a degrading liquid sample.

  • Dilution: Dissolve the free base liquid in Diethyl Ether or Ethanol.

  • Acidification: Add 4M HCl in Dioxane or bubble HCl gas into the solution at 0°C.

  • Precipitation: The HCl salt will precipitate immediately as a white solid.

  • Filtration: Filter the solid and wash with cold ether.

  • Drying: Dry under high vacuum to remove trace solvents and excess HCl.

References

  • PubChem. (2025).[1] 2,4,6-Trifluorobenzylamine Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Sadeghalvad, B. et al. (2020). A Unified Approach to CO2–Amine Reaction Mechanisms. ACS Omega.[2][3] Retrieved from [Link]

Sources

Technical Support Guide: Purification of Commercial 2,4,6-Trifluorobenzylamine

[1][2]

Content Type: Technical Support / Troubleshooting Guide Audience: Synthetic Chemists, Process Development Scientists Compound: 2,4,6-Trifluorobenzylamine (CAS: 214759-21-4)[1][2]

Technical Overview & Impurity Profile

Commercial 2,4,6-trifluorobenzylamine (TFBA) is a critical intermediate in the synthesis of pharmaceuticals (e.g., Bictegravir).[1][2][3] While often supplied at >95% purity, trace impurities can catastrophically affect downstream catalytic cycles or crystallization.[1][2]

Physical Properties
PropertyValueNote
Boiling Point 165–185 °C (atm)Decomposes near BP; Vacuum distillation recommended.[1][2][4]
Density ~1.32 g/mLDenser than water (bottom layer in aqueous extractions).[1][2]
pKa (Conjugate Acid) ~8.2Lower than non-fluorinated benzylamine (9.[1][2]3) due to electron-withdrawing F-atoms.[1][2]
Appearance Colorless to pale yellowDarkening indicates oxidation or imine formation.[1][2]
Storage 2–8 °C, under Argon/N₂Hygroscopic and absorbs CO₂ (air-sensitive).[1][2][5]
Common Impurity Profile

Understanding the origin of impurities is the first step to removal.[1]

  • 2,4,6-Trifluorobenzonitrile: Residual starting material from incomplete reduction.[1][2] Neutral; remove via Acid-Base extraction.[1][2]

  • Dibenzylamine "Dimer" (Secondary Amine): A common by-product of nitrile hydrogenation where the primary amine reacts with the intermediate imine.[1][2] Basic; requires distillation or salt recrystallization to remove.[1][2]

  • Carbamate Salts: White solids formed by reaction with atmospheric CO₂.[1][2] Water-soluble; remove via base wash.[1][2]

  • Oxidation Products (N-Oxides/Imines): Cause yellow/brown discoloration.[1][2] Remove via distillation.[1][2]

Tier 1: Rapid Troubleshooting (FAQs)

Q: The liquid has turned dark yellow or brown.[1][2] Is it usable? A: The color suggests oxidation or Schiff base formation (reaction with trace aldehydes).[1][2]

  • Fix: If purity is >95% by NMR, a simple Activated Charcoal Treatment may suffice.[1][2] Dissolve in DCM, stir with activated carbon for 30 mins, filter through Celite.

  • Deep Clean: If color persists, perform Vacuum Distillation (Protocol B).[1][2]

Q: There is a white precipitate in the bottle. A: This is likely the carbonate/carbamate salt formed from CO₂ absorption.[1]

  • Fix: Dissolve the entire contents in Dichloromethane (DCM) and wash with 1M NaOH. The base converts the salt back to the free amine, which partitions into the DCM.[1] Dry over Na₂SO₄ and concentrate.

Q: I see a small triplet at ~7.0 ppm and extra aromatic peaks in ¹H NMR. A: This is characteristic of the Secondary Amine (Dimer) impurity.[1][2]

  • Fix: This is difficult to remove by extraction.[1][2] Use Protocol C (Salt Recrystallization) . The secondary amine hydrochloride salt often has significantly different solubility than the primary amine salt.

Tier 2: Deep Dive Purification Protocols

Protocol A: Acid-Base Extraction (The Workhorse)

Best for: Removing neutral impurities (nitriles, amides) and non-amine organic residues.[1][2]

Reagents: Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE), 1M HCl, 2M NaOH, Brine.[1][2]

  • Dissolution: Dissolve crude TFBA in DCM (10 mL per gram of amine).

  • Acid Extraction: Extract the organic layer with 1M HCl (3x volumes).[1][2]

    • Chemistry: TFBA is protonated (

      
      ) and moves to the aqueous layer.[1][2]
      
    • Separation: Keep the Aqueous Layer .[1][2] (Note: Neutrals like benzonitrile remain in the DCM).[1][2]

  • Wash: Wash the combined acidic aqueous extracts with fresh DCM (1x) to remove entrained neutrals. Discard this organic wash.

  • Basification: Cool the aqueous layer on ice. Slowly add 2M NaOH until pH > 12 (check with paper). The solution will become cloudy as free amine separates.[2][6]

  • Extraction: Extract the cloudy aqueous mixture with DCM (3x).

  • Drying: Wash combined organics with Brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Vacuum Distillation

Best for: Removing color, heavy metals, and oligomers.[1][2]

  • Setup: Short-path distillation head with a vigorous stir bar.

  • Pressure: < 5 mmHg (High vacuum is essential to lower BP).[1][2][7]

  • Temperature: Expect the amine to distill between 50–70 °C at < 1 mmHg.

  • Caution: Do not heat the pot above 120 °C to prevent thermal decomposition. Discard the first 5% (forerun) containing volatiles/solvents.[2]

Protocol C: HCl Salt Recrystallization

Best for: High-purity requirements (>99%) and removing secondary amine isomers.[1][2]

  • Salt Formation: Dissolve crude amine in Diethyl Ether or Ethanol.[1][2] Cool to 0 °C. Slowly add 2M HCl in Diethyl Ether (or bubble HCl gas). The white hydrochloride salt will precipitate immediately.[2]

  • Filtration: Filter the solid and wash with cold ether.[1][2]

  • Recrystallization:

    • Dissolve the salt in a minimum amount of hot Isopropanol (IPA) or Ethanol .[1][2]

    • Add Diethyl Ether dropwise until slight turbidity appears.[1][2]

    • Cool slowly to room temperature, then to 4 °C.

  • Recovery: Filter the crystals. To recover the free amine, suspend crystals in DCM and wash with 2M NaOH (as in Protocol A).[2]

Visual Decision Guides

Figure 1: Purification Decision Tree

Use this logic flow to select the correct protocol based on your specific impurity profile.

PurificationLogicStartStart: Impure 2,4,6-TrifluorobenzylamineCheckAnalyze Impurity (NMR/TLC)Start->CheckQ_ColorIssue: Color/Odor only?Check->Q_ColorQ_NeutralIssue: Neutral Impurities?(Nitrile/Amide)Q_Color->Q_NeutralNoDistillProtocol B: Vacuum Distillation(Removes oxidation products)Q_Color->DistillYesQ_DimerIssue: Secondary Amine(Dimer)?Q_Neutral->Q_DimerNoAcidBaseProtocol A: Acid-Base Extraction(Separates Amine from Neutrals)Q_Neutral->AcidBaseYesQ_Dimer->DistillUnsure/General CleanRecrystProtocol C: HCl Salt Recrystallization(Removes structural isomers)Q_Dimer->RecrystYes

Caption: Decision matrix for selecting the optimal purification method based on impurity type.

Figure 2: Acid-Base Extraction Workflow

Visualizing the phase partitioning of the amine versus impurities.

AcidBaseFlowMixDissolve Crudein DCMAddAcidAdd 1M HClMix->AddAcidSep1Phase SeparationAddAcid->Sep1OrgLayer1DCM Layer(Contains Nitriles/Amides)Sep1->OrgLayer1DiscardAqLayer1Aq. Acid Layer(Contains Amine-H+)Sep1->AqLayer1KeepBasifyAdd NaOH to Aq.(pH > 12)AqLayer1->BasifyExtractExtract with DCMBasify->ExtractFinalPure Aminein DCMExtract->Final

Caption: Step-by-step phase partitioning in Protocol A. The amine moves to the aqueous phase at low pH and returns to organic at high pH.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2777328, 2,4,6-Trifluorobenzylamine.[1][2] Retrieved from [Link]

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th Ed.).[1][2] Butterworth-Heinemann.[1][2] (General reference for amine purification via distillation and salt formation).[1][2]

Technical Support Center: Reduction of Fluorinated Benzonitriles

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Catalyst Poisoning & Selectivity in Fluorinated Benzonitrile Reduction Audience: Medicinal Chemists, Process Chemists, and R&D Scientists Version: 2.4 (Current)

Executive Summary: The "Fluorine-Amine" Paradox

Reducing fluorinated benzonitriles to benzylamines presents a unique dual-challenge in heterogeneous catalysis:

  • Catalyst Poisoning: The product (benzylamine) is a strong Lewis base that competitively adsorbs onto the active metal sites, often stalling the reaction (product inhibition).

  • Hydrodefluorination (HDF): The conditions required to overcome poisoning (higher

    
    , 
    
    
    
    , or acidic additives) often activate the Carbon-Fluorine (C-F) bond for hydrogenolysis, leading to loss of the critical fluorine substituent.

This guide provides validated protocols to navigate this trade-off, prioritizing fluorine retention and catalyst longevity .

Diagnostic & Troubleshooting Guide (Q&A)

Issue 1: Reaction Stalling (Kinetic Arrest)

Q: My hydrogenation using Pd/C stalls at ~50-60% conversion. Adding more catalyst helps briefly, but it stalls again. Why?

A: You are experiencing Product Inhibition (Self-Poisoning). As the concentration of the fluorobenzylamine product increases, it competes with the nitrile substrate for active sites on the Palladium surface. The amine nitrogen binds strongly to Pd, effectively "poisoning" the catalyst.

  • Immediate Fix: Add a stoichiometric equivalent (1.0–1.1 eq) of acid (e.g., HCl in dioxane, Acetic Acid, or Methanesulfonic acid).

    • Mechanism:[1][2][3][4][5] Protonation converts the free amine (

      
      ) into the ammonium salt (
      
      
      
      ), which has significantly lower affinity for the metal surface, freeing up active sites [1].
  • Strategic Fix: Switch to Raney Nickel (RaNi) . Nickel has a lower affinity for amines compared to Palladium and Platinum, making it more robust against amine poisoning without requiring acidic additives [2].

Issue 2: Loss of Fluorine (Hydrodefluorination)

Q: I am using Pd/C to reduce 4-fluorobenzonitrile. I get full conversion, but 30% of my product is defluorinated (benzylamine). How do I stop this?

A: Pd/C is the wrong catalyst for labile C-F bonds. Palladium is highly active for oxidative addition into C-Halogen bonds. Aromatic C-F bonds, particularly in the para or ortho positions, are susceptible to hydrogenolysis (HDF) under standard hydrogenation conditions.

  • Protocol Adjustment:

    • Switch Catalyst: Use Platinum Oxide (PtO

      
      , Adams' Catalyst)  or Raney Nickel . Both metals exhibit much higher kinetic barriers for C-F insertion compared to Pd [3].
      
    • Lower Temperature: HDF has a higher activation energy (

      
      ) than nitrile reduction. Operating at 
      
      
      
      favors nitrile reduction.
    • Avoid Strong Bases: Base-promoted mechanisms can accelerate HDF.

Issue 3: Secondary Amine Formation

Q: I see a significant amount of dibenzylamine (secondary amine) byproduct.

A: This is caused by the "Imine Condensation" pathway. The intermediate imine (


) can react with the already formed primary amine (

) to form a secondary imine, which is then reduced to the secondary amine.
  • The Solution:

    • Ammonia Additive: Run the reaction in 7N NH

      
       in MeOH. The excess ammonia shifts the equilibrium away from the secondary imine (Le Chatelier’s principle).
      
    • Acidic Conditions: As mentioned in Issue 1, protonating the primary amine renders it non-nucleophilic, preventing it from attacking the intermediate imine.

    • Acylating Traps: Perform the reaction in the presence of Acetic Anhydride (

      
      ) or Boc-Anhydride . The primary amine is immediately trapped as the amide/carbamate, preventing side reactions. (Note: This adds a deprotection step) [4].
      

Decision Matrix: Catalyst & Conditions

ParameterPalladium (Pd/C) Platinum (PtO

/Pt-C)
Raney Nickel (RaNi)
Primary Use Robust, non-halogenated nitriles.Fluorinated nitriles ; sensitive substrates.Fluorinated nitriles ; bulk scale; sulfur tolerance.
C-F Retention Poor (High HDF risk)Good (Low HDF risk)Excellent (Best retention)
Amine Poisoning High (Requires Acid)ModerateLow (Robust)
Secondary Amine High formation riskModerateLow (Often requires NH

)
Safety Note Pyrophoric when dry.Pyrophoric.Highly Pyrophoric ; store under water.

Visualizing the Mechanism

The following diagram illustrates the competing pathways: the desired reduction, the poisoning trap, and the defluorination side-reaction.

NitrileReduction Substrate Fluorobenzonitrile (Ar-F-CN) Imine Imine Intermediate (Ar-F-CH=NH) Substrate->Imine + H2 (Cat) PrimaryAmine Primary Amine (Ar-F-CH2-NH2) Imine->PrimaryAmine + H2 (Cat) SecondaryAmine Secondary Amine (Dimer) Imine->SecondaryAmine + Primary Amine - NH3 PoisonedCat Catalyst Poisoning (Amine-Metal Complex) PrimaryAmine->PoisonedCat Adsorption on Pd/Rh Defluorinated Defluorinated Product (Ar-H-CH2-NH2) PrimaryAmine->Defluorinated Pd/C, High T (Hydrodefluorination) PoisonedCat->PrimaryAmine + Acid (H+) SecondaryAmine->Imine Excess NH3 (Suppression)

Caption: Mechanistic pathways in fluorobenzonitrile reduction. Red paths indicate failure modes (poisoning, defluorination, dimerization); Green paths indicate corrective actions.

Standard Operating Protocols (SOPs)

Protocol A: Fluorine Retention Method (Raney Nickel)

Best for: Substrates with labile Fluorine atoms (ortho/para) where defluorination is the primary concern.

  • Catalyst Preparation:

    • Wash Raney Nickel (approx. 50 wt% slurry in water) three times with absolute ethanol to remove water. WARNING: Raney Nickel is pyrophoric. Keep wet at all times.

  • Reaction Setup:

    • Load the autoclave with the fluorobenzonitrile substrate (1.0 eq).

    • Solvent: 7N NH

      
       in Methanol  (Concentration: 0.1 – 0.2 M). The ammonia suppresses secondary amine formation.
      
    • Add washed Raney Nickel (20–50 wt% relative to substrate).

  • Hydrogenation:

    • Purge vessel 3x with N

      
      , then 3x with H
      
      
      
      .
    • Pressurize to 5–10 bar (70–145 psi) H

      
      .
      
    • Stir vigorously at Room Temperature (20–25°C) . Note: Do not heat unless conversion is stalled after 4h. Heat promotes defluorination.

  • Workup:

    • Filter catalyst through a Celite pad under inert atmosphere or keep the filter cake wet with water immediately.[6]

    • Concentrate filtrate to obtain the fluorobenzylamine.

Protocol B: The "Trapping" Method (Pd/C + Anhydride)

Best for: Highly sensitive substrates where free amines cause immediate decomposition or poisoning, and C-F bonds are relatively stable (meta-fluoro).

  • Reaction Setup:

    • Substrate: Fluorobenzonitrile (1.0 eq).

    • Catalyst: 10% Pd/C (10 wt% loading).

    • Additive: Boc-Anhydride (Boc

      
      O)  (2.0 eq) or Acetic Anhydride  (2.0 eq).
      
    • Solvent: Ethyl Acetate or Ethanol.[7]

  • Hydrogenation:

    • Pressure: 3–5 bar H

      
      .
      
    • Temperature: 25°C.

  • Mechanism:

    • As the amine forms, it is immediately acylated by the anhydride. The resulting amide/carbamate does not poison the catalyst and does not undergo condensation to secondary amines.

  • Workup:

    • Filter catalyst.

    • Evaporate solvent.

    • Post-processing: Perform standard acidic deprotection (e.g., TFA/DCM) to release the free primary amine salt.

Troubleshooting Decision Tree

TroubleshootingTree Start Problem Detected IssueType Identify Symptom Start->IssueType Stall Reaction Stalls IssueType->Stall Defluoro Loss of Fluorine IssueType->Defluoro Dimer Secondary Amine IssueType->Dimer AcidCheck Did you add Acid? Stall->AcidCheck CatCheck Using Pd/C? Defluoro->CatCheck AmmoniaCheck Using Ammonia? Dimer->AmmoniaCheck AddAcid Add 1.1 eq HCl/AcOH to prevent poisoning AcidCheck->AddAcid No RegenCat Check H2 purity or switch to RaNi AcidCheck->RegenCat Yes SwitchPt SWITCH to PtO2 or RaNi (Pd cleaves C-F) CatCheck->SwitchPt Yes LowerTemp Reduce Temp <25°C Reduce Pressure CatCheck->LowerTemp No (using Pt/Ni) AddNH3 Use 7N NH3 in MeOH AmmoniaCheck->AddNH3 No Trap Use Boc2O trapping strategy AmmoniaCheck->Trap Yes (Still failing)

Caption: Step-by-step logic for resolving common hydrogenation failures.

References

  • Nitrile Reduction Mechanism & Poisoning

    • Title: "Amine Products and Catalyst Poisoning in the Homogeneous H2 Hydrogen
    • Source: ResearchGate[3][4][8]

    • URL:[Link]

  • Raney Nickel vs Pd/C

    • Title: "Raney Nickel CTH Reduction of Nitro/Nitrile Groups"
    • Source: Hive Methods / Discourse
    • URL:[Link] (Archived technical discussion on RaNi selectivity)

  • Hydrodefluorination on Palladium

    • Title: "Hydrodefluorination and hydrogenation of fluorobenzene under mild aqueous conditions"
    • Source: NIH / PubMed
    • URL:[Link]

  • Trapping Strategies

    • Title: "Nitrile Reduction - ACS Green Chemistry Institute Pharmaceutical Roundtable"
    • Source: ACS GCI
    • URL:[Link]

  • Catalyst Selectivity (Pt vs Pd)

    • Title: "Comparative study on catalytic hydrodehalogenation of halogenated aromatic compounds over Pd/C and Raney Ni c
    • Source: PMC / NIH
    • URL:[Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Physicochemical Characterization of Novel Benzylamine Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative for Foundational Data in Drug Discovery

In the landscape of modern drug development, particularly in the synthesis of novel small-molecule candidates, the precise characterization of physical properties is not merely a procedural formality; it is the bedrock upon which all subsequent research is built. A property as fundamental as the melting point of an active pharmaceutical ingredient (API), especially in its salt form, governs critical parameters such as stability, solubility, and bioavailability. This guide addresses the melting point of 2,4,6-trifluorobenzylamine hydrochloride, a compound of interest for its potential applications stemming from the unique electronic properties of its polysubstituted aromatic ring.

A thorough review of the existing scientific literature and chemical supplier databases reveals a conspicuous absence of an experimentally determined melting point for 2,4,6-trifluorobenzylamine hydrochloride. This data gap necessitates a return to first principles. This guide, therefore, serves a dual purpose: first, to provide a robust, field-tested protocol for the accurate determination of this value, and second, to contextualize the anticipated results through a comparative analysis of structurally related benzylamine hydrochloride analogs. By understanding the influence of aromatic substitution on melting point, researchers can better predict the behavior of novel compounds and make informed decisions in their development pipeline.

Comparative Analysis of Benzylamine Hydrochloride Salts

The melting point of an ionic compound like a hydrochloride salt is largely determined by the strength of its crystal lattice energy. This energy is influenced by factors including molecular symmetry, intermolecular forces (such as hydrogen bonding and van der Waals forces), and ion packing efficiency. Aromatic substitution can significantly alter these parameters.

To build a predictive framework for 2,4,6-trifluorobenzylamine hydrochloride, we can examine the experimentally determined melting points of its structural relatives. The data presented below illustrates the impact of halogen substitution on the melting point of benzylamine hydrochloride.

Compound NameMolecular StructureMelting Point (°C)Key Structural Features
Benzylamine hydrochloride C₆H₅CH₂NH₃⁺Cl⁻257 - 264[1][2]Unsubstituted aromatic ring.
4-Fluorobenzylamine hydrochloride 4-F-C₆H₄CH₂NH₃⁺Cl⁻272 (dec.)[3][4]Single electron-withdrawing fluorine at the para-position.
4-Chloro-2-fluorobenzylamine hydrochloride 4-Cl-2-F-C₆H₃CH₂NH₃⁺Cl⁻239 - 247[5]Multiple halogen substitutions, including one at the ortho-position.
2,4,6-Trifluorobenzylamine hydrochloride 2,4,6-F₃-C₆H₂CH₂NH₃⁺Cl⁻Not Published Symmetrical trisubstitution with highly electronegative fluorine atoms.

Analysis of Structure-Property Relationships:

  • Effect of Para-Substitution: The introduction of a single fluorine atom at the para-position in 4-fluorobenzylamine hydrochloride increases the melting point significantly compared to the unsubstituted parent compound.[3][4] This suggests that the fluorine atom may enhance crystal packing or intermolecular interactions, leading to a more stable lattice.

  • Effect of Ortho-Substitution: The presence of a fluorine atom at the ortho-position in 4-chloro-2-fluorobenzylamine hydrochloride appears to disrupt the crystal lattice, resulting in a lower melting point compared to both the unsubstituted and para-substituted analogs.[5] This is a common effect of ortho-substituents, which can introduce steric hindrance that prevents optimal crystal packing.

  • Predicted Behavior of 2,4,6-Trifluorobenzylamine Hydrochloride: Based on the observed trends, the high degree of symmetric fluorination in the target compound could lead to strong, directional intermolecular interactions (such as C-F···H bonds), potentially resulting in a high melting point. However, the presence of two ortho-fluorine atoms could also introduce significant steric effects. Therefore, experimental determination is essential to resolve these competing influences.

Experimental Protocol: Melting Point Determination via the Capillary Method

The following protocol is a self-validating system for the precise determination of the melting point of a novel crystalline solid, such as 2,4,6-trifluorobenzylamine hydrochloride. This method adheres to the standards outlined in the United States Pharmacopeia (USP) General Chapter <741>.[6]

Causality Behind Experimental Choices:

  • Purity and Sample Preparation: The melting point is highly sensitive to impurities, which typically depress and broaden the melting range. Therefore, the initial purification of the free base (2,4,6-trifluorobenzylamine) and its subsequent conversion to the hydrochloride salt are critical first steps. Recrystallization is the gold standard for achieving high purity in crystalline solids.

  • Controlled Heating Rate: A slow, controlled heating rate (1-2 °C/minute) near the melting point is crucial for ensuring thermal equilibrium between the sample, the heating block, and the thermometer. A rapid heating rate can cause the thermometer reading to lag behind the actual sample temperature, leading to erroneously high and broad melting ranges.

  • Calibration: The accuracy of the melting point apparatus must be verified using certified reference standards. This calibration step ensures that the instrument's temperature readings are traceable and accurate.

Workflow for Sample Preparation and Analysis

G cluster_prep Part 1: Sample Preparation & Purification cluster_analysis Part 2: Melting Point Determination (USP <741>) A Synthesize or Procure 2,4,6-Trifluorobenzylamine (Free Base) B Purify Free Base (e.g., Vacuum Distillation) A->B C Dissolve Pure Amine in Anhydrous Ether B->C D Add Ethereal HCl (Stoichiometric Amount) C->D E Isolate Precipitated Salt via Vacuum Filtration D->E F Wash Crystals with Anhydrous Ether E->F G Dry Salt Under High Vacuum to Constant Weight F->G H Calibrate MP Apparatus with USP Reference Standards I Gently Pulverize Dry Hydrochloride Salt H->I J Pack into Capillary Tube (2.5-3.5 mm height) I->J K Place in Apparatus ~10°C below Expected MP J->K L Heat at ~3°C/min (Initial Ramp) K->L M Reduce Rate to 1°C/min near Melting Point L->M N Record T1: Onset of Melting (First liquid droplet) M->N O Record T2: Clear Point (All solid has melted) N->O P Report as Range: T1 - T2 O->P

Caption: Workflow for purification and melting point analysis.

Step-by-Step Methodology

Part 1: Preparation and Purification of the Hydrochloride Salt

  • Purification of the Free Amine: Ensure the starting 2,4,6-trifluorobenzylamine is of high purity. If necessary, purify by vacuum distillation. The free amine is a liquid at room temperature.

  • Salt Formation: Dissolve the purified 2,4,6-trifluorobenzylamine in a minimal amount of anhydrous diethyl ether. While stirring, add a stoichiometric equivalent of 2 M HCl in diethyl ether dropwise. The hydrochloride salt will precipitate out of the solution.

  • Isolation and Washing: Collect the precipitated white solid by vacuum filtration. Wash the crystals on the filter with several portions of cold, anhydrous diethyl ether to remove any unreacted starting material or surface impurities.

  • Drying: Dry the purified 2,4,6-trifluorobenzylamine hydrochloride under a high vacuum at a slightly elevated temperature (e.g., 40-50 °C) for several hours, or until a constant weight is achieved. This step is critical to remove residual solvents.

Part 2: Melting Point Determination

  • Apparatus Calibration: Prior to analysis, verify the calibration of the melting point apparatus using at least two USP Melting Point Reference Standards that bracket the expected melting range.

  • Sample Loading: Place a small amount of the dry, purified salt onto a clean, dry watch glass. Gently pulverize the crystals into a fine powder using a spatula. Tap the open end of a capillary tube into the powder to pack a small amount of sample into the bottom. Tap the sealed end of the tube on a hard surface to compact the powder into a column of 2.5–3.5 mm in height.

  • Measurement: a. Insert the packed capillary tube into the heating block of the melting point apparatus. b. Set the initial heating rate to rapidly approach the expected melting point (a preliminary rapid screening may be necessary if the melting point is completely unknown). c. When the temperature is approximately 10-15 °C below the anticipated melting point, reduce the heating rate to a constant 1-2 °C per minute. d. Record the temperature at which the first droplet of liquid is visible (the onset of melting). e. Continue heating at the same rate and record the temperature at which the last solid crystal melts (the clear point). f. The melting point is reported as the range between the onset and clear point temperatures.

  • Validation: Perform the measurement in triplicate to ensure reproducibility. The results should be within a narrow range (e.g., ± 0.5 °C) for a pure substance.

Conclusion and Forward Outlook

While the melting point of 2,4,6-trifluorobenzylamine hydrochloride remains to be officially documented, this guide provides the scientific community with a robust framework for its determination and interpretation. The comparative data from structural analogs suggest that the interplay between the electron-withdrawing nature of fluorine, its potential for enhancing crystal lattice energy, and the steric hindrance imposed by ortho-substituents will be the deciding factors for its final melting range. By adhering to the rigorous, self-validating protocol detailed herein, researchers can confidently establish this foundational data point, thereby enabling further development and characterization of this and other novel chemical entities.

References

  • 3-Fluorobenzylamine - LookChem. LookChem. [Link]

  • 4-fluorobenzylamine - ChemBK. ChemBK. [Link]

  • Benzylamine - Wikipedia. Wikipedia. [Link]

  • GB2323087A - Process for preparing Benzylamine salts - Google Patents.
  • usp31nf26s1_c741, General Chapters: <741> MELTING RANGE OR TEMPERATURE - Pharmacopeia. Pharmacopeia.cn. [Link]

  • USP 741 Melting Point or Range | PDF - Scribd. Scribd. [Link]

  • Determination of Melting Points According to Pharmacopeia - thinkSRS.com. Stanford Research Systems. [Link]

  • Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources | ACS Sustainable Chemistry & Engineering. ACS Publications. [Link]

  • Synthesis of benzylamine hydrochloride - PrepChem.com. PrepChem.com. [Link]

  • How to purify Benzylamine? : r/OrganicChemistry - Reddit. Reddit. [Link]

  • DE19811092A1 - Process for the preparation of benzylamine salts - Google Patents.
  • Compliance with amended General Chapter USP<741>Melting Range or Temperature - ChemRxiv. ChemRxiv. [Link]

  • Melting Point Determination - ResolveMass Laboratories Inc. ResolveMass Laboratories Inc. [Link]

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Navigating the Fragmentation Landscape: A Comparative Guide to the Mass Spectrometry of 2,4,6-Trifluorobenzylamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable insights into molecular weight and structure through the analysis of fragmentation patterns. This guide, designed for the discerning researcher, offers an in-depth exploration of the electron ionization mass spectrometry (EI-MS) fragmentation of 2,4,6-trifluorobenzylamine, a versatile building block in medicinal chemistry.[1]

We will dissect the probable fragmentation pathways of this trifluorinated aromatic amine, drawing upon fundamental principles of mass spectrometry and comparative data from structurally related analogues. Furthermore, this guide will explore alternative ionization techniques that can provide complementary information, enhancing the confidence in structural assignments. Our objective is to equip you with the theoretical and practical knowledge to confidently interpret the mass spectral data of 2,4,6-trifluorobenzylamine and similar compounds in your research endeavors.

The Rationale Behind the Fragmentation: Understanding the 2,4,6-Trifluorobenzylamine Structure

The fragmentation of a molecule under electron ionization is a consequence of its inherent chemical stability and the relative strengths of its bonds. In 2,4,6-trifluorobenzylamine, several key structural features dictate its behavior in the mass spectrometer:

  • The Benzylamine Moiety: The bond between the benzylic carbon and the nitrogen atom (C-N bond) is a primary site of cleavage in benzylamines. This is due to the formation of the resonance-stabilized benzyl or tropylium cation.

  • The Trifluorinated Aromatic Ring: The presence of three highly electronegative fluorine atoms on the phenyl ring significantly influences the electron distribution and the stability of the resulting fragments. The C-F bonds are strong, but the loss of a fluorine atom or a neutral molecule of hydrogen fluoride (HF) can occur.

  • The Amino Group: The lone pair of electrons on the nitrogen atom makes it a preferential site for initial ionization.

Unveiling the Fragmentation Pattern: A Predicted Pathway for 2,4,6-Trifluorobenzylamine

The following table summarizes the predicted major fragments for 2,4,6-trifluorobenzylamine under electron ionization:

m/z Proposed Fragment Ion Formation Pathway Significance
161[C₇H₆F₃N]⁺˙Molecular IonConfirms the molecular weight of the compound.
142[C₇H₅F₂N]⁺Loss of HFA common fragmentation pathway for fluorinated compounds.
144[C₇H₄F₃]⁺Loss of NH₃Characteristic loss from the benzylamine moiety.
127 [C₇H₂F₃]⁺ Loss of H₂CN from M⁺˙ Predicted Base Peak, a highly stable trifluorotropylium cation.
108[C₆H₂F₂]⁺Loss of HCN from the m/z 144 ionFurther fragmentation of the trifluorobenzyl cation.
77[C₆H₅]⁺Loss of F from the m/z 96 ion (not shown)Indicates fragmentation of the aromatic ring.
The Dominant Fragmentation Pathway

The most probable and dominant fragmentation pathway for 2,4,6-trifluorobenzylamine under electron ionization is initiated by the cleavage of the C-C bond alpha to the amino group, leading to the formation of the highly stable trifluorotropylium cation.

fragmentation_pathway M 2,4,6-Trifluorobenzylamine (m/z 161) F1 [M - H₂CN]⁺˙ (m/z 127) Trifluorotropylium cation (Base Peak) M->F1 - H₂CN F2 [M - NH₃]⁺ (m/z 144) Trifluorobenzyl cation M->F2 - NH₃ F3 [M - HF]⁺ (m/z 142) M->F3 - HF F4 [C₆H₂F₂]⁺ (m/z 108) F2->F4 - HCN

Caption: Predicted major fragmentation pathways of 2,4,6-trifluorobenzylamine.

A Comparative Analysis: Insights from Structural Analogues

To bolster our predicted fragmentation pattern, we can compare it to the experimentally determined mass spectra of closely related compounds.

2,5-Difluorobenzylamine: A Close Relative

The NIST WebBook provides the electron ionization mass spectrum of 2,5-difluorobenzylamine.[3] This spectrum serves as an excellent reference point.

m/z Relative Intensity (%) Proposed Fragment Ion
14330Molecular Ion [C₇H₇F₂N]⁺˙
123 100 [C₇H₅F₂]⁺ (Difluorotropylium cation)
11415[M - NH₃]⁺
9610[C₆H₄F]⁺
778[C₆H₅]⁺

The fragmentation of 2,5-difluorobenzylamine is dominated by the formation of the difluorotropylium cation at m/z 123, which is the base peak. This strongly supports our prediction that the trifluorotropylium cation (m/z 127) will be the base peak for 2,4,6-trifluorobenzylamine.

3-(Trifluoromethyl)aniline: An Isomeric Perspective

The mass spectrum of 3-(trifluoromethyl)aniline, an isomer of our target molecule, also offers valuable comparative data.[4]

m/z Relative Intensity (%) Proposed Fragment Ion
161100Molecular Ion [C₇H₆F₃N]⁺˙
14250[M - F]⁺
11425[M - CF]⁺
9515[M - CF₂]⁺

In this case, the molecular ion is the base peak, and the initial fragmentation involves the loss of a fluorine atom from the trifluoromethyl group. This highlights how the position of the fluorine atoms can significantly influence the fragmentation pathway. For 2,4,6-trifluorobenzylamine, the fluorines are on the ring, making the benzylic C-C cleavage more favorable.

Beyond Electron Ionization: Exploring Alternative Techniques

While Electron Ionization (EI) is a robust technique for generating reproducible fragmentation patterns, its high energy can sometimes lead to the absence of a molecular ion peak, making molecular weight determination challenging. In such cases, "soft" ionization techniques can provide complementary and confirmatory data.

  • Chemical Ionization (CI): This technique uses a reagent gas to produce ions through proton transfer or adduction.[5] It is a much gentler process than EI, typically resulting in a prominent protonated molecule peak ([M+H]⁺) and minimal fragmentation. This would be invaluable for confirming the molecular weight of 2,4,6-trifluorobenzylamine. Negative Chemical Ionization (NCI) can be particularly sensitive for halogenated compounds.[6]

  • Electrospray Ionization (ESI): ESI is another soft ionization technique, particularly well-suited for polar and thermally labile molecules.[7][8] It generates multiply charged ions from a solution, allowing for the analysis of large biomolecules. For a small molecule like 2,4,6-trifluorobenzylamine, ESI would likely produce a strong protonated molecule peak, aiding in molecular weight confirmation.

  • Atmospheric Pressure Photoionization (APPI): APPI is effective for ionizing nonpolar and moderately polar compounds that are difficult to ionize by ESI or APCI.[8] It uses photons to ionize the analyte, often with the assistance of a dopant.

The choice of ionization technique will depend on the specific analytical question and the nature of the sample matrix.

ionization_techniques cluster_hard Hard Ionization cluster_soft Soft Ionization EI Electron Ionization (EI) CI Chemical Ionization (CI) ESI Electrospray Ionization (ESI) APPI Atmospheric Pressure Photoionization (APPI) Analyte 2,4,6-Trifluorobenzylamine Analyte->EI High Energy (Extensive Fragmentation) Analyte->CI Proton Transfer/Adducts (Minimal Fragmentation) Analyte->ESI Charged Droplets (Intact Molecular Ions) Analyte->APPI Photon Ionization (Intact Molecular Ions)

Caption: Comparison of hard and soft ionization techniques for analyzing 2,4,6-trifluorobenzylamine.

Experimental Protocols for Confident Analysis

To obtain high-quality mass spectral data for 2,4,6-trifluorobenzylamine, a well-defined experimental protocol is essential. The following provides a general workflow for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Sample Preparation
  • Standard Solution Preparation: Accurately weigh approximately 10 mg of 2,4,6-trifluorobenzylamine and dissolve it in 10 mL of a suitable solvent (e.g., methanol or dichloromethane) to prepare a 1 mg/mL stock solution.

  • Working Solutions: Perform serial dilutions of the stock solution to prepare working solutions in the range of 1-100 µg/mL, depending on the sensitivity of the instrument.

  • Sample Matrix: For analysis of the compound in a complex matrix, an appropriate extraction and clean-up procedure, such as liquid-liquid extraction or solid-phase extraction, will be necessary.[9]

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 8890 GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent single quadrupole or tandem quadrupole mass spectrometer.

  • Injector: Split/splitless injector.

    • Injection Mode: Splitless for trace analysis, Split (e.g., 50:1) for higher concentrations.

    • Injector Temperature: 250 °C.

    • Injection Volume: 1 µL.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • GC Column: A non-polar or mid-polar capillary column is recommended. A common choice is a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5ms).

  • Oven Temperature Program:

    • Initial Temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final Hold: Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source: Electron Ionization (EI).

    • Ion Source Temperature: 230 °C.

    • Electron Energy: 70 eV.

  • Mass Analyzer: Quadrupole.

    • Scan Range: m/z 40-400.

    • Scan Rate: 2 scans/second.

gcms_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Stock Stock Solution (1 mg/mL) Working Working Solutions (1-100 µg/mL) Stock->Working Serial Dilution Injection GC Injection (1 µL) Working->Injection Separation Chromatographic Separation (HP-5ms column) Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection (m/z 40-400) Ionization->Detection Spectrum Mass Spectrum Acquisition Detection->Spectrum Interpretation Fragmentation Pattern Analysis Spectrum->Interpretation

Caption: A typical experimental workflow for GC-MS analysis of 2,4,6-trifluorobenzylamine.

Conclusion

This guide provides a comprehensive framework for understanding and predicting the mass spectrometry fragmentation pattern of 2,4,6-trifluorobenzylamine. By leveraging the principles of mass spectrometry and comparative analysis with structurally similar molecules, we have proposed a detailed fragmentation pathway dominated by the formation of the stable trifluorotropylium cation. Furthermore, we have highlighted the utility of alternative soft ionization techniques for complementary molecular weight information and provided a robust experimental protocol for GC-MS analysis. Armed with this knowledge, researchers can approach the structural elucidation of this and other fluorinated benzylamines with greater confidence and precision, accelerating the pace of drug discovery and development.

References

  • National Institute of Standards and Technology. (n.d.). 2,5-Difluorobenzylamine. In NIST Chemistry WebBook. Retrieved from [Link]

  • Agilent Technologies. (2019). Determination of Aromatic Amines Derived from Azo Colorants by GC/MS Using Supported Liquid Extraction Chem Elut S Cartridges. Retrieved from [Link]

  • PubChem. (n.d.). 2,4,6-Trifluoroaniline. Retrieved from [Link]

  • PharmaCores. (2025, July 15). Ionization in Mass Spectrometry: 5 Essential Types (Soft vs Hard Explained). Retrieved from [Link]

  • Shimadzu. (2016). Quantitative Determination of Aromatic Amines formed from Azo Dyes in Textile using GCMS/MS. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 11). 2.3: Ionization Techniques. Retrieved from [Link]

  • ACD/Labs. (2023, August 23). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Retrieved from [Link]

  • SCION Instruments. (2025, February 25). What are the common ionization methods for GC/MS. Retrieved from [Link]

  • PubChemLite. (n.d.). 3,4,5-trifluorobenzylamine (C7H6F3N). Retrieved from [Link]

  • Chemistry LibreTexts. (2019, July 24). Fragmentation. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1,3,5-Triazine, 2,4,6-trifluoro-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzenamine, 3-(trifluoromethyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

  • MassBank. (2008, October 21). Organic compounds. Retrieved from [Link]

  • PubChem. (n.d.). 2,4,5-Trifluorobenzylamine. Retrieved from [Link]

  • PubMed. (2012, July 15). The ESI CAD fragmentations of protonated 2,4,6-tris(benzylamino)- and tris(benzyloxy)-1,3,5-triazines involve benzyl-benzyl interactions: a DFT study. Retrieved from [Link]

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A Comprehensive Guide to Establishing a Reference Standard for 2,4,6-Trifluorobenzylamine, a Key Intermediate in Bictegravir Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of the antiretroviral drug Bictegravir, the quality of starting materials is paramount to ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).[1][][3] One such critical raw material is 2,4,6-trifluorobenzylamine.[4][5] This guide provides a comprehensive framework for establishing a reference standard for this key intermediate, outlining essential characterization techniques and comparing analytical methodologies.

While official pharmacopeial reference standards are common for final drug products, they are less so for intermediates.[6][7] Therefore, pharmaceutical manufacturers often need to establish their own in-house primary or secondary reference standards.[6][7][8] This involves thoroughly characterizing a high-purity batch of the material to serve as a benchmark for routine quality control of other batches.[6][9]

Physicochemical Properties of 2,4,6-Trifluorobenzylamine

A foundational step in establishing a reference standard is to document its key physicochemical properties.

PropertyValueSource
Chemical Name (2,4,6-trifluorophenyl)methanamine[10][11]
CAS Number 214759-21-4[10][11][12]
Molecular Formula C7H6F3N[11][12]
Molecular Weight 161.12 g/mol [11][12]
Appearance Colorless liquid[12]
Boiling Point 165°C[12]
Density 1.320 g/cm³[12]
Solubility Slightly soluble in water (1.2 g/L at 25°C)[12]

Part 1: Establishing the Reference Standard: Analytical Characterization

A multi-faceted analytical approach is crucial for the comprehensive characterization of a 2,4,6-trifluorobenzylamine reference standard. The goal is to confirm its identity, determine its purity, and identify any potential impurities.

Identity Confirmation

Spectroscopic methods are indispensable for confirming the chemical structure of the reference standard.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are powerful tools for elucidating the molecular structure. ¹⁹F NMR is particularly valuable for fluorinated compounds, providing a distinct fingerprint and confirming the substitution pattern of the fluorine atoms on the aromatic ring.[13][14]

  • Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and provides fragmentation patterns that can further confirm its identity.

  • Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the characteristic functional groups present in the molecule, such as the amine (N-H) and aromatic C-F bonds.

Purity and Impurity Profiling

Chromatographic techniques are the cornerstone for assessing the purity of the reference standard and identifying any process-related or degradation impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used method for purity determination. A well-developed HPLC method can separate the main component from its impurities, allowing for accurate quantification.

  • Gas Chromatography (GC): Due to the volatility of 2,4,6-trifluorobenzylamine, GC is also a suitable technique for purity analysis. It is particularly effective in detecting residual solvents and other volatile impurities.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase.
Applicability Suitable for a wide range of compounds, including those that are non-volatile or thermally labile.Best suited for volatile and thermally stable compounds.
Typical Columns C18, C8, Phenyl, CyanoDB-5, DB-1, HP-5
Detectors UV, PDA, MSFID, MS
Advantages High resolution, high sensitivity, applicable to a broader range of compounds.High efficiency, excellent for volatile impurity analysis.
Considerations Requires appropriate solvent selection for the mobile phase.The compound must be volatile and thermally stable.

Part 2: Experimental Protocols

The following are example protocols for the analytical characterization of 2,4,6-trifluorobenzylamine. These should be validated for their intended use.

Protocol: Purity Determination by HPLC

This protocol outlines a general procedure for determining the purity of 2,4,6-trifluorobenzylamine using reverse-phase HPLC.

Objective: To quantify the purity of 2,4,6-trifluorobenzylamine and detect non-volatile impurities.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • 2,4,6-Trifluorobenzylamine sample

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Sample Preparation:

    • Accurately weigh and dissolve a known amount of the 2,4,6-trifluorobenzylamine reference standard in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detector Wavelength: 220 nm

    • Gradient Elution:

      • 0-5 min: 10% B

      • 5-25 min: 10% to 90% B

      • 25-30 min: 90% B

      • 30.1-35 min: 10% B

  • Data Analysis:

    • Integrate the peak areas of all components in the chromatogram.

    • Calculate the purity of 2,4,6-trifluorobenzylamine as the percentage of the main peak area relative to the total peak area.

Protocol: ¹⁹F NMR for Identity Confirmation

This protocol describes the use of ¹⁹F NMR for the structural confirmation of 2,4,6-trifluorobenzylamine.

Objective: To confirm the identity and fluorine substitution pattern of 2,4,6-trifluorobenzylamine.

Instrumentation and Materials:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

  • Deuterated chloroform (CDCl₃)

  • 2,4,6-Trifluorobenzylamine sample

Procedure:

  • Sample Preparation:

    • Dissolve approximately 10-20 mg of the 2,4,6-trifluorobenzylamine sample in about 0.6 mL of CDCl₃ in an NMR tube.

  • NMR Acquisition:

    • Acquire a ¹⁹F NMR spectrum according to the instrument's standard operating procedures.

    • Use a suitable reference standard (e.g., trifluorotoluene as an external standard).

  • Data Analysis:

    • Process the acquired Free Induction Decay (FID) to obtain the ¹⁹F NMR spectrum.

    • Analyze the chemical shifts, multiplicities, and coupling constants of the fluorine signals.

    • Compare the obtained spectrum with the expected pattern for a 2,4,6-trisubstituted fluorobenzene to confirm the structure.

Part 3: Visualization of Workflows

Workflow for Establishing a Reference Standard

The following diagram illustrates the logical flow for establishing and qualifying an in-house reference standard for a pharmaceutical intermediate.

cluster_0 Phase 1: Candidate Selection & Initial Characterization cluster_1 Phase 2: Comprehensive Structural Elucidation & Purity Determination cluster_2 Phase 3: Qualification & Documentation A Select High-Purity Batch of 2,4,6-Trifluorobenzylamine B Physicochemical Characterization (Appearance, Solubility) A->B C Preliminary Purity Assessment (e.g., HPLC, GC) A->C D Spectroscopic Analysis (NMR, MS, IR) C->D E Chromatographic Purity & Impurity Profiling (Validated HPLC/GC Methods) D->E H Assign Purity Value E->H F Residual Solvent Analysis (GC) F->H G Water Content (Karl Fischer) G->H I Prepare Certificate of Analysis (CoA) H->I J Establish Storage Conditions & Retest Date I->J A 2,4,6-Trifluorobenzonitrile B 2,4,6-Trifluorobenzylamine (Intermediate) A->B Reduction D Bictegravir (API) B->D Condensation C Other Key Intermediates C->D Coupling

Caption: Role of the Intermediate in Bictegravir Synthesis.

Conclusion

Establishing a well-characterized reference standard for 2,4,6-trifluorobenzylamine is a critical step in ensuring the quality and consistency of Bictegravir synthesis. A combination of spectroscopic and chromatographic techniques is essential for comprehensive characterization. By implementing robust analytical protocols and maintaining a thoroughly documented reference standard, pharmaceutical manufacturers can confidently monitor the quality of this key starting material, ultimately contributing to the safety and efficacy of the final drug product.

References

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